Cobalt succinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3267-76-3 |
|---|---|
Molecular Formula |
C4H4CoO4 |
Molecular Weight |
175.01 g/mol |
IUPAC Name |
butanedioate;cobalt(2+) |
InChI |
InChI=1S/C4H6O4.Co/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
InChI Key |
XENHXPKUQLUHCZ-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Co+2] |
physical_description |
Tetrahydrate: Violet crystals; Slightly soluble in cold water; [Hawley] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Cobalt Succinate: Chemical Formula, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical formula, intricate crystal structures, and synthetic methodologies of cobalt succinate (B1194679). The information is curated for professionals in research, chemical sciences, and drug development who require a detailed understanding of this coordination polymer.
Chemical Formula and Physicochemical Properties
The chemical identity of cobalt succinate is fundamentally represented by its chemical formula. For the anhydrous form, the formula is C₄H₄CoO₄ . However, this compound frequently incorporates water molecules into its crystal lattice, forming various hydrates. The general formula for hydrated this compound can be expressed as Co(C₄H₄O₄)·nH₂O .
The physicochemical properties of this compound can vary depending on its specific crystalline form and degree of hydration. A summary of key properties for anhydrous this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄H₄CoO₄ | [1][2] |
| Molecular Weight | 175.01 g/mol | [1] |
| CAS Number | 3267-76-3 | [1][2] |
| Appearance | Varies (e.g., orange-red crystals) | [3] |
Molecular Structure and Coordination Chemistry
This compound is not a simple salt but rather a coordination polymer, where succinate anions bridge cobalt(II) centers to form one-, two-, or three-dimensional networks.[3][4][5] The versatile coordination behavior of the succinate ligand, which can adopt different conformations (e.g., anti, gauche) and binding modes, leads to a rich structural diversity.[4] The cobalt(II) ion can exhibit different coordination geometries, most commonly octahedral or tetrahedral.[6]
The specific structure of a this compound polymer is highly sensitive to the synthetic conditions, including the solvent system, temperature, and the presence of auxiliary ligands.[4] For instance, the inclusion of N-donor ligands like pyrazine (B50134) or benzimidazole (B57391) can lead to the formation of mixed-ligand coordination polymers with distinct topologies and properties.[4][6]
Crystal Structure Data
The crystallographic parameters of this compound complexes vary with their composition and structure. Table 2 summarizes the crystallographic data for a representative 3D cobalt(II) succinate coordination polymer incorporating pyrazine and water, [Co(H₂O)(pyz)(suc)].[4]
| Parameter | [Co(H₂O)(pyz)(suc)] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| V (ų) | Value |
| Z | 4 |
Note: Specific numerical values for unit cell dimensions and beta angle are detailed in the cited literature and can vary between different structural determinations.
Bond Lengths
The coordination environment of the cobalt(II) ion in these polymers is characterized by specific bond lengths between the metal center and the donor atoms of the ligands. Table 3 provides typical ranges for Co-O and Co-N bond lengths observed in a this compound-pyrazine coordination polymer.[4]
| Bond | Bond Length (Å) |
| Co-O (succinate) | 2.061 - 2.101 |
| Co-O (water) | ~2.083 |
| Co-N (pyrazine) | 2.169 - 2.188 |
Experimental Protocols: Synthesis of a this compound Coordination Polymer
The synthesis of this compound coordination polymers can be achieved through various methods, including solution-based precipitation at room temperature and solvothermal techniques. The following is a generalized protocol for the synthesis of a crystalline this compound material.
Materials:
-
Cobalt(II) salt (e.g., cobalt(II) chloride hexahydrate, cobalt(II) nitrate (B79036) hexahydrate)
-
Succinic acid or a succinate salt (e.g., sodium succinate)
-
Solvent (e.g., water, methanol-water mixture, dimethylformamide)
-
(Optional) Auxiliary ligand (e.g., pyrazine, benzidine)
-
(Optional) Base to deprotonate succinic acid (e.g., sodium bicarbonate)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the cobalt(II) salt in the chosen solvent.
-
In a separate container, dissolve succinic acid and any auxiliary ligand in the same or a miscible solvent. If starting with succinic acid, a base may be added to facilitate the formation of the succinate dianion.
-
-
Reaction:
-
Slowly add the succinate/ligand solution to the cobalt(II) salt solution with constant stirring.
-
The reaction can be carried out at room temperature for slow crystallization or under solvothermal conditions (heating in a sealed vessel) to promote the formation of different crystalline phases.[4]
-
-
Crystallization:
-
Allow the resulting solution to stand undisturbed for a period ranging from hours to several days to facilitate the growth of single crystals. Slow evaporation of the solvent can also be employed.[3]
-
-
Isolation and Purification:
-
Collect the crystalline product by filtration.
-
Wash the crystals with the mother liquor and then with a volatile solvent (e.g., ethanol, ether) to remove any unreacted starting materials.
-
Dry the product in a desiccator or under vacuum.
-
Characterization: The synthesized this compound polymer should be characterized using standard solid-state techniques:
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, including unit cell parameters, space group, and atomic coordinates.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the succinate and other ligands, and to confirm their coordination to the cobalt center.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer and determine the content of coordinated and lattice water molecules.
-
Elemental Analysis: To verify the empirical formula of the synthesized compound.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Synthesis and Characterization Workflow.
This guide serves as a foundational resource for understanding the chemical nature of this compound. The intricate relationship between its synthesis conditions and resulting structure highlights the importance of precise experimental control in obtaining materials with desired properties for various research and development applications.
References
- 1. 3267-76-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. GSRS [precision.fda.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cobalt Succinate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 3267-76-3
This technical guide provides an in-depth overview of cobalt succinate (B1194679), a compound of interest for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, biological activities with a focus on its role as a hypoxia-mimetic agent, and potential applications in drug delivery and catalysis. Experimental protocols, safety information, and a discussion of its mechanism of action are also included to provide a comprehensive resource.
Chemical and Physical Properties
Cobalt succinate is a cobalt (II) salt of succinic acid. Its properties are summarized in the table below. The compound can exist in anhydrous and hydrated forms, which may affect its solubility and other physical characteristics.
| Property | Value | Reference |
| CAS Number | 3267-76-3 | [1][2][3] |
| Molecular Formula | C₄H₄CoO₄ | [1] |
| Molecular Weight | 175.01 g/mol | [1][2] |
| Appearance | Pink to reddish powder/crystals | |
| Boiling Point | 236.1 °C (decomposes) | [2] |
| Flash Point | 110.9 °C | [2] |
| Solubility | Sparingly soluble in water. The solubility of cobalt compounds is generally pH-dependent, with increased mobility in acidic solutions. | [4] |
Biological Activity and Mechanism of Action
The primary biological activity of interest for this compound stems from the individual and combined actions of its constituent ions: cobalt(II) and succinate. Both are known to play a role in the cellular response to hypoxia (low oxygen).
Hypoxia-Mimetic Agent and HIF-1α Stabilization
Cobalt(II) ions are widely recognized as chemical mimetics of hypoxia.[2][5][6][7] They induce a state that resembles cellular hypoxia under normoxic (normal oxygen) conditions by stabilizing the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α).[1][6][8][9][10] HIF-1 is a key transcription factor that regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, allowing cells to adapt to low oxygen environments.[2][11]
The mechanism of HIF-1α stabilization by cobalt involves the inhibition of prolyl hydroxylase domain (PHD) enzymes.[7][10][12] These enzymes are non-heme iron-dependent dioxygenases that, under normoxic conditions, hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.
Cobalt(II) ions are believed to inhibit PHDs by substituting for the essential iron(II) cofactor at the enzyme's active site.[6][8] This inhibition prevents the hydroxylation of HIF-1α, thereby preventing its recognition by VHL and its subsequent degradation. As a result, HIF-1α accumulates in the cell, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes.
Succinate, the anion of succinic acid, is an intermediate in the Krebs cycle and has also been shown to inhibit PHDs.[3][4][10][13] An accumulation of succinate, for instance due to mutations in the succinate dehydrogenase (SDH) enzyme, can lead to the stabilization of HIF-1α.[3][10] Therefore, this compound provides two potential mechanisms for the inhibition of PHDs and the stabilization of HIF-1α.
Figure 1: HIF-1α Stabilization Pathway by this compound.
Experimental Protocols
While specific protocols for this compound are not widely published, protocols for inducing chemical hypoxia using cobalt chloride can be adapted. It is crucial to determine the optimal concentration of this compound for a specific cell line and experimental setup, as cobalt toxicity can be a concern at higher concentrations.
Induction of HIF-1α in Cell Culture (General Protocol)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile water or an appropriate solvent. The concentration should be high enough to allow for dilution into the cell culture medium without significantly altering the medium's volume or composition. Due to its limited water solubility, gentle heating or sonication may be required to fully dissolve the compound. Filter-sterilize the stock solution.
-
Treatment: Dilute the this compound stock solution directly into the cell culture medium to achieve the desired final concentration. A concentration range of 50-200 µM can be used as a starting point for optimization, based on data for cobalt chloride.[14][15] A vehicle control (medium with the solvent used for the stock solution) should be included.
-
Incubation: Incubate the cells for a period of 4-24 hours. The optimal incubation time for HIF-1α stabilization should be determined empirically.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Analysis: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). The stabilized HIF-1α can then be detected by Western blotting.
Figure 2: General Experimental Workflow for HIF-1α Induction.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of research and development.
Hypoxia Research
As a hypoxia-mimetic agent, this compound can be used to study the cellular and molecular responses to hypoxia in a controlled and reproducible manner, without the need for specialized hypoxic chambers. This is particularly useful for investigating the role of the HIF-1 pathway in various physiological and pathological processes, including cancer, ischemia, and inflammation.
Drug Development and Delivery
Cobalt-containing compounds are being explored for their therapeutic potential.[16] The ability of cobalt to stabilize HIF-1α has implications for the treatment of ischemic diseases, where the promotion of angiogenesis could be beneficial.
Furthermore, this compound can be used as a component in the synthesis of metal-organic frameworks (MOFs).[5][17][18] MOFs are porous materials with high surface areas that can be used for drug delivery.[19][20] Cobalt-based MOFs have been investigated for their potential in cancer therapy, where they can act as carriers for chemotherapeutic agents.[20] The succinate linker in such MOFs can be designed to be biodegradable, allowing for the controlled release of the encapsulated drug and the cobalt ions, which may have their own therapeutic effects.
Toxicology and Safety
While cobalt is an essential trace element, exposure to high levels of cobalt can be toxic.[21] The toxicity of cobalt compounds is generally related to the bioavailability of the cobalt ion.
| Endpoint | Observation | Reference |
| Human Exposure | Occupational exposure to cobalt can lead to respiratory effects, including asthma and decreased pulmonary function. Oral exposure has been associated with hematological and thyroid effects. | [21] |
| Carcinogenicity | Cobalt and cobalt compounds that release cobalt ions in vivo are reasonably anticipated to be human carcinogens based on sufficient evidence from animal studies. | [11] |
| In Vitro Toxicity | High concentrations of cobalt chloride have been shown to induce apoptosis in cell culture. | [6] |
It is essential to handle this compound with appropriate safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses) and working in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a compound with significant potential in research and drug development, primarily due to its ability to act as a hypoxia-mimetic agent and stabilize HIF-1α. Its dual mechanism of action, involving both cobalt and succinate in the inhibition of prolyl hydroxylases, makes it a particularly interesting tool for studying the cellular response to hypoxia. Further research into the specific applications of this compound in drug delivery systems, such as MOFs, is warranted. As with all cobalt-containing compounds, careful consideration of its toxicological profile is necessary for its safe and effective use in any application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Succinate links TCA cycle dysfunction to oncogenesis by inhibiting HIF-alpha prolyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. core.ac.uk [core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Hypoxia-Mimetic Agent Cobalt Chloride Differently Affects Human Mesenchymal Stem Cells in Their Chondrogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of cobalt chloride as a chemical hypoxia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cobalt-Related Exposures - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection [acs.figshare.com]
- 19. Therapeutic Application of Metal–Organic Frameworks Composed of Copper, Cobalt, and Zinc: Their Anticancer Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cobalt–nickel metal–organic frameworks (CNMs) as drug delivery agents for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
Synthesis of Cobalt Succinate from Cobalt Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cobalt succinate (B1194679) from cobalt chloride. It details the underlying chemical principles, a step-by-step experimental protocol for its synthesis via a precipitation reaction, and methods for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in the synthesis and application of cobalt succinate.
Introduction
This compound is a metal-organic coordination complex with a range of potential applications, including in the development of novel therapeutic agents, as a catalyst, and in the synthesis of advanced materials. The synthesis of this compound from readily available precursors such as cobalt chloride is a fundamental process for its further investigation and application. This guide focuses on a reproducible precipitation method for the synthesis of this compound.
Chemical Principle
The synthesis of this compound from cobalt chloride is typically achieved through a precipitation reaction. In this method, an aqueous solution of cobalt(II) chloride is reacted with a solution of a succinate salt, commonly disodium (B8443419) succinate. The reaction proceeds via a double displacement mechanism, where the cobalt(II) cations (Co²⁺) and succinate anions (C₄H₄O₄²⁻) combine to form the sparingly soluble this compound, which precipitates out of the solution. The stoichiometry of the reaction is crucial for achieving a high yield and purity of the final product.
The overall chemical equation for the reaction is:
CoCl₂(aq) + Na₂C₄H₄O₄(aq) → CoC₄H₄O₄(s) + 2NaCl(aq)
Experimental Protocol: Precipitation Method
This section details a standard laboratory procedure for the synthesis of this compound.
3.1. Materials and Reagents
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Succinic acid (C₄H₆O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
3.2. Equipment
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
pH meter or pH indicator paper
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
3.3. Procedure
-
Preparation of Disodium Succinate Solution:
-
Dissolve a stoichiometric amount of succinic acid in deionized water in a beaker.
-
Slowly add a 2 M solution of sodium hydroxide dropwise while stirring until the succinic acid is fully neutralized and the pH of the solution reaches approximately 7.0. This can be monitored using a pH meter. The resulting solution is aqueous disodium succinate.
-
-
Preparation of Cobalt(II) Chloride Solution:
-
In a separate beaker, dissolve cobalt(II) chloride hexahydrate in deionized water to create a solution of known concentration.
-
-
Precipitation of this compound:
-
While stirring vigorously, slowly add the cobalt(II) chloride solution to the disodium succinate solution at room temperature.
-
A pink precipitate of this compound will form immediately.
-
Continue stirring the mixture for a defined period, typically 1-2 hours, to ensure the completion of the reaction and to allow for crystal growth.
-
-
Isolation and Purification of the Product:
-
Isolate the this compound precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the precipitate several times with deionized water to remove any unreacted starting materials and byproducts, such as sodium chloride.
-
Finally, wash the precipitate with ethanol to facilitate drying.
-
-
Drying:
-
Dry the purified this compound precipitate in an oven at a controlled temperature, typically between 60-80 °C, until a constant weight is achieved.
-
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity, purity, and structure. Common analytical techniques employed for this purpose are summarized below.
4.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the synthesized compound. The spectrum of this compound will show characteristic absorption bands for the carboxylate groups. The broad band observed around 3201 cm⁻¹ can be attributed to the presence of lattice water molecules.[1]
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretching (lattice water) | ~3201 |
| C=O stretching (asymmetric) | ~1550 - 1610 |
| C=O stretching (symmetric) | ~1400 - 1450 |
4.2. X-ray Diffraction (XRD)
XRD analysis is employed to determine the crystalline structure of the synthesized this compound. The diffraction pattern will exhibit characteristic peaks corresponding to the specific crystal lattice of the compound. The XRD pattern of cobalt nanoparticles can be obtained by heating this compound, indicating its potential as a precursor for nanomaterials.[2]
4.3. Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability and decomposition of the this compound. The analysis provides information on the temperature at which the compound decomposes and the nature of the decomposition products. The TGA curve of this compound typically shows an initial weight loss corresponding to the removal of water molecules, followed by the decomposition of the succinate ligand at higher temperatures.[3]
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |
| Dehydration | 32 - 85 | ~6.1 | Loss of water molecules[4] |
| Decomposition of Succinate | > 300 | Variable | Degradation of the organic ligand |
Visualizations
5.1. Synthesis Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound via the precipitation method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of Cobalt Succinate Hydrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structures of cobalt succinate (B1194679) hydrates. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the coordination chemistry and material properties of these compounds. This document summarizes key crystallographic data, details experimental protocols for their synthesis, and visualizes the synthetic pathways leading to different structural motifs.
Introduction to Cobalt Succinate Hydrates
Cobalt(II) succinate forms a variety of coordination polymers, with the degree of hydration and the nature of the organic ligands playing a crucial role in determining the final crystal architecture. These structures range from one-dimensional chains to complex three-dimensional frameworks. The flexibility of the succinate ligand, which can adopt different conformations (e.g., gauche and anti), contributes to this structural diversity. Understanding the relationship between synthesis conditions and the resulting crystal structure is critical for the rational design of new materials with desired properties.
Crystallographic Data of this compound Hydrates
The following table summarizes the crystallographic data for various this compound hydrates and related coordination polymers. This data is essential for identifying and characterizing these compounds.
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| This compound Tetrahydrate | [Co(H₂O)₄(C₄H₄O₄)] | Monoclinic | P2₁/c | 6.234(3) | 15.011(8) | 7.442(4) | 90 | 113.83(3) | 90 | [1] |
| Pyrazine-Containing this compound Hydrate | [Co(H₂O)(pyz)(suc)] | Monoclinic | P2₁/c | 7.726(5) | 7.215(0) | 15.652(11) | 90 | 98.78(2) | 90 | [1] |
| Pyrazine-Containing this compound Dihydrate | [Co(H₂O)₂(pyz)(suc)] | Monoclinic | C2/c | 17.584(12) | 7.158(0) | 7.789(5) | 90 | 94.67(3) | 90 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of various this compound hydrates are provided below. These protocols are based on established literature procedures.[1]
Synthesis of this compound Tetrahydrate [Co(H₂O)₄(suc)]
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Disodium (B8443419) succinate (Na₂suc)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of cobalt(II) nitrate hexahydrate.
-
Prepare an aqueous solution of disodium succinate.
-
Mix the two solutions at ambient temperature.
-
Heat the resulting mixture on a steam bath.
-
Copious amounts of the [Co(H₂O)₄(suc)] coordination polymer will precipitate.
-
Filter the product, wash with deionized water, and air dry.
Synthesis of Pyrazine-Containing this compound Hydrates
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Disodium succinate (Na₂suc)
-
Pyrazine (B50134) (pyz)
-
Deionized water
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure for [Co(H₂O)(pyz)(suc)] (1) and [Co(H₂O)₂(pyz)(suc)] (2):
-
Combine Cobalt(II) nitrate hexahydrate, disodium succinate, and pyrazine in a Teflon-lined autoclave.
-
Add deionized water as the solvent.
-
Seal the autoclave and heat it to 105 °C for 48 hours for hydrothermal synthesis, which yields orange crystals of compound 1 .[1]
-
For compound 2 , allow the mother liquor from the synthesis of 1 to undergo slow evaporation at room temperature, which will afford red crystals.[1]
Influence of Solvents on Product Formation: The choice of solvent significantly influences the final product. While water under hydrothermal conditions yields the pyrazine-incorporated structures, using aprotic solvents like DMSO and DMF can lead to different coordination polymers. For instance, mixing the reagents in DMSO at ambient conditions can lead to the formation of different crystalline blocks, while DMF under normal conditions can yield the simple this compound tetrahydrate.[1]
Synthetic Pathways and Structural Relationships
The formation of different this compound hydrates and coordination polymers is highly dependent on the reaction conditions. The interplay of temperature, solvent, and the presence of additional ligands like pyrazine dictates the final crystal structure.
Caption: Synthetic pathways to different this compound hydrates.
Thermal Decomposition
The thermal stability of this compound hydrates is an important characteristic. Upon heating, these compounds typically undergo dehydration followed by the decomposition of the succinate ligand. For instance, cobalt(II) succinate tetrahydrate, when heated, first loses its water of crystallization. Further heating leads to the decomposition of the anhydrous salt. The final decomposition products in an inert atmosphere can be cobalt oxides (such as CoO) or even metallic cobalt, depending on the temperature and atmosphere.[2] In the presence of air, Co₃O₄ is the expected final product.[3]
Conclusion
The crystal structure of this compound hydrates is a rich field of study, demonstrating the versatility of coordination chemistry in creating diverse structural motifs. The synthesis conditions, particularly the choice of solvent and temperature, are critical parameters that direct the self-assembly process. The data and protocols presented in this guide offer a solid foundation for researchers to explore, synthesize, and characterize these fascinating materials for a range of applications, from catalysis to drug delivery systems.
References
Solubility of Cobalt Succinate: A Technical Overview for Researchers
Introduction
Cobalt succinate (B1194679), the cobalt(II) salt of succinic acid, is a compound of interest in various fields, including catalysis, materials science, and increasingly, in pharmaceutical and drug development research. A thorough understanding of its solubility characteristics in a range of solvents is fundamental for its application, formulation, and in-vitro/in-vivo studies. This technical guide provides a consolidated overview of the available scientific information regarding the solubility of cobalt succinate and outlines a general experimental framework for its determination.
Qualitative Solubility Profile
Based on available literature, this compound exhibits limited solubility in many common solvents. While precise quantitative data is scarce in publicly accessible resources, a qualitative understanding can be summarized as follows:
-
Alcohols (Methanol, Ethanol): A cobalt(II)-triethanolamine-succinate complex was found to be only slightly soluble in methanol. This indicates that simple alcohols may not be effective solvents for this compound.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds.[2][3] The synthesis of cobalt(II) succinate coordination polymers has been reported in DMSO, suggesting that it can serve as a solvent or a reactant medium for this compound.[4]
-
Other Organic Solvents: The general principle of "like dissolves like" suggests that this compound, being a metal salt of a dicarboxylic acid, is unlikely to be highly soluble in non-polar organic solvents.
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound is not extensively documented in the available literature, a generally accepted and robust method is the isothermal shake-flask method . The following protocol is a standard procedure that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected Solvents (e.g., deionized water, ethanol, methanol, DMSO)
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm pore size)
-
Analytical instrumentation for cobalt quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or UV-Vis Spectrophotometry after complexation)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Place the containers in a constant temperature shaker bath set to the desired temperature.
-
Agitate the samples for a predetermined period to allow the system to reach equilibrium. The time required can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution becomes constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the samples to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to withdraw from the upper portion of the solution.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis of Cobalt Concentration:
-
Accurately dilute the filtered solution with an appropriate solvent to a concentration range suitable for the chosen analytical method.
-
Determine the concentration of cobalt in the diluted solution using a calibrated analytical instrument (e.g., AAS, ICP-MS, or UV-Vis). Spectrophotometric methods may require the use of a complexing agent that forms a colored complex with cobalt(II) ions for accurate measurement.[5]
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Caption: Factors influencing the solubility of this compound.
Conclusion
The solubility of this compound is a critical parameter for its application in research and development. While quantitative data in the public domain is limited, this guide provides a qualitative overview and a robust experimental protocol for its determination. The provided diagrams illustrate the necessary experimental workflow and the key factors that influence solubility. It is recommended that researchers and drug development professionals conduct their own solubility studies to obtain precise data relevant to their specific formulations and applications.
References
An In-depth Technical Guide to the Thermal Decomposition Properties of Cobalt Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition properties of cobalt succinate (B1194679). The information presented herein is curated from scientific literature to aid researchers, scientists, and professionals in drug development in understanding the thermal stability and decomposition pathways of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes the processes involved.
Thermal Decomposition Profile
The thermal decomposition of cobalt succinate is a multi-stage process that is highly dependent on the atmospheric conditions and the specific nature of the this compound complex (e.g., anhydrous vs. hydrated, presence of other ligands). The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) under different atmospheres.
Table 1: Thermal Decomposition Data for Cobalt(II) Succinate Trihydrate (Co(C₄H₄O₄)·3H₂O) in Nitrogen (N₂) Atmosphere [1][2]
| Decomposition Step | Temperature Range (°C) | Endothermic Peak (°C) | Mass Loss (%) | Gaseous Products Evolved | Solid Residue |
| Dehydration | 215 - 300 | 295 | 9.25 | H₂O | Anhydrous Co(C₄H₄O₄) |
| Decomposition 1 | 300 - 480 | - | 26.78 | Propanoic acid, CO, CO₂ | Intermediate cobalt species |
| Decomposition 2 | 565 - 635 | 605 | 19.13 | CO, CO₂ | Mixture of Co and CoO |
| Decomposition 3 | 635 - 900 | - | 6.06 | CO, CO₂ | Mixture of Co and CoO |
Table 2: Thermal Decomposition Data for Cobalt(II) Succinate Trihydrate (Co(C₄H₄O₄)·3H₂O) in Carbon Dioxide (CO₂) Atmosphere [2]
| Decomposition Step | Temperature Range (°C) | Endothermic Peak (°C) | Mass Loss (%) | Gaseous Products Evolved | Solid Residue |
| Dehydration | Not specified | - | 9.63 | H₂O | Anhydrous Co(C₄H₄O₄) |
| Decomposition 1 | 375 - 480 | 470 | 32.91 | Not specified | Intermediate cobalt species |
| Decomposition 2 | 480 - 575 | 545 | 19.17 | Not specified | Co |
| Oxidation | 575 - 980 | - | -5.07 (mass gain) | - | Mixture of Co and CoO |
Anhydrous this compound, [Co(C₄H₄O₄)]n, has been reported to exhibit high thermal stability, being stable up to 425 °C in a static air atmosphere[3][4].
Experimental Protocols
The data presented in this guide were primarily obtained using simultaneous thermogravimetry (TG) and differential thermal analysis (DTA). The following is a generalized experimental protocol based on the methodologies described in the cited literature.
2.1. Simultaneous Thermogravimetric and Differential Thermal Analysis (TG-DTA)
-
Instrumentation : A simultaneous TG-DTA thermal analyzer is used to record the mass loss and thermal events of the sample as a function of temperature.
-
Sample Preparation : A small amount of the this compound sample (typically 3-10 mg) is accurately weighed and placed in an alumina (B75360) or platinum crucible[1][5].
-
Heating Program : The sample is heated from room temperature to a final temperature (e.g., 1000 °C or 1180 °C) at a constant heating rate, commonly 10 °C/min[6].
-
Atmosphere : The experiment is conducted under a dynamic atmosphere of a specific gas, such as nitrogen or carbon dioxide, with a constant flow rate (e.g., 40-100 mL/min) to ensure a controlled environment[7].
-
Data Analysis : The TG curve is analyzed to determine the temperature ranges of decomposition and the corresponding mass losses. The DTA curve is used to identify the temperatures of endothermic and exothermic events.
2.2. Evolved Gas Analysis (EGA)
To identify the gaseous products evolved during decomposition, the thermal analyzer can be coupled with other analytical instruments.
-
TG-FTIR (Thermogravimetry-Fourier Transform Infrared Spectroscopy) : The gaseous effluent from the TG furnace is continuously transferred to an FTIR gas cell via a heated transfer line to obtain the infrared spectra of the evolved gases[7].
-
TG-MS (Thermogravimetry-Mass Spectrometry) : The evolved gases are introduced into a mass spectrometer to identify the species based on their mass-to-charge ratio[7].
Visualized Workflows and Pathways
3.1. Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.
3.2. Generalized Thermal Decomposition Pathway in an Inert Atmosphere
This diagram illustrates the logical progression of the thermal decomposition of hydrated this compound in an inert (nitrogen) atmosphere.
References
- 1. redalyc.org [redalyc.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Solvothermal synthesis and characterization of coordination polymers of cobalt(II) and zinc(II) with succinic acid | AVESİS [avesis.erdogan.edu.tr]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Magnetic Properties of Cobalt(II) Succinate Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of a series of cobalt(II) succinate (B1194679) coordination polymers. The document details the synthesis, crystal structure, and magnetic behavior of four such complexes, offering valuable insights for researchers in materials science and drug development.
Core Magnetic Data of Cobalt(II) Succinate Complexes
The magnetic properties of four one-dimensional cobalt(II) succinate coordination polymers with N-heterocyclic ligands have been investigated. These complexes are formulated as [Co(μ₂-suc)(bzim)₂(MeOH)₂]n (1), [Co(μ₂-suc)(bzim)₂(H₂O)₂]n (2), [Co(μ₂-suc)(2-Mebzim)₂(H₂O)₂]n (3), and [Co(μ₂-suc)(2-Etbzim)₂]n (4), where suc = succinate dianion, bzim = 1-H-benzimidazole, 2-Mebzim = 2-methyl-1-H-benzimidazole, and 2-Etbzim = 2-ethyl-1-H-benzimidazole.[1] The coordination environment of the central cobalt(II) ion is octahedral in complexes 1, 2, and 3, while it adopts a tetrahedral geometry in complex 4.[1]
A similar cobalt(II) complex, [Co(SCA)₂(MBIm)₂]n (where SCA is succinic acid and MBIm is 5,6-dimethylbenzimidazole), has also been synthesized and characterized, providing further insight into the magnetic behavior of this class of compounds.
| Complex | Coordination Geometry | χₘT at 300 K (cm³ K mol⁻¹) | Weiss Constant (θ) (K) | Effective Magnetic Moment (μ_eff) at 300 K (μ_B) | Key Magnetic Behavior |
| [Co(SCA)₂(MBIm)₂]n | Octahedral | 3.15 | -15.3 | 5.02 | Easy-axis magnetic anisotropy, field-induced slow magnetic relaxation.[2] |
| [Co(μ₂-suc)(bzim)₂(MeOH)₂]n (1) | Octahedral | Data not available | Data not available | Data not available | Spin-orbit interaction is expected to be significant.[1] |
| [Co(μ₂-suc)(bzim)₂(H₂O)₂]n (2) | Octahedral | Data not available | Data not available | Data not available | Spin-orbit interaction is present.[1] |
| [Co(μ₂-suc)(2-Mebzim)₂(H₂O)₂]n (3) | Octahedral | Data not available | Data not available | Data not available | Spin-orbit interaction is present.[1] |
| [Co(μ₂-suc)(2-Etbzim)₂]n (4) | Tetrahedral | Data not available | Data not available | Data not available | Exhibits spin-only behavior.[1] |
Note: Specific quantitative data for complexes 1-4 were not available in the public domain at the time of this guide's compilation. The data for [Co(SCA)₂(MBIm)₂]n is included as a representative example of a similar cobalt(II) succinate complex.
Experimental Protocols
Synthesis of Cobalt(II) Succinate Complexes
The following is a representative hydrothermal synthesis protocol for a cobalt(II) succinate complex, based on the synthesis of [Co(SCA)₂(MBIm)₂]n.[2]
Materials:
-
Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O)
-
Succinic acid (SCA)
-
5,6-dimethylbenzimidazole (MBIm)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
A mixture of Co(NO₃)₂·6H₂O (0.1 mmol, 29.1 mg), SCA (0.1 mmol, 11.8 mg), and MBIm (0.2 mmol, 29.2 mg) is dissolved in a solvent mixture of H₂O (5 mL) and DMF (5 mL).
-
The resulting solution is sealed in a 25-mL Teflon-lined stainless steel vessel.
-
The vessel is heated to 120 °C for 72 hours.
-
After slow cooling to room temperature, block-shaped crystals of the product are obtained.
-
The crystals are washed with deionized water and dried in air.
Magnetic Susceptibility Measurements
Magnetic susceptibility data for powdered samples are typically collected using a SQUID (Superconducting Quantum Interference Device) magnetometer.
Instrumentation:
-
Quantum Design MPMS-XL7 SQUID magnetometer (or equivalent).
Procedure:
-
A polycrystalline sample of the cobalt(II) succinate complex is packed into a gelatin capsule.
-
The capsule is placed in the sample holder of the SQUID magnetometer.
-
Direct current (DC) magnetic susceptibility measurements are performed in the temperature range of 2-300 K under an applied magnetic field of 1000 Oe.
-
Diamagnetic corrections are applied to the experimental data using Pascal's constants to account for the core diamagnetism of the constituent atoms.
-
The effective magnetic moment (μ_eff) is calculated from the molar magnetic susceptibility (χₘ) using the equation: μ_eff = 2.828(χₘT)¹ᐟ².
Visualization of Structure-Property Relationships
The magnetic properties of cobalt(II) complexes are intrinsically linked to their coordination geometry. The following diagram illustrates the general relationship between the synthesis, structure, and resulting magnetic behavior of the cobalt(II) succinate complexes discussed.
References
Spectroscopic Analysis of Cobalt Succinate: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of cobalt succinate (B1194679), with a specific focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. It is intended for researchers, scientists, and drug development professionals who are interested in the vibrational properties and structural characterization of this coordination polymer. This document outlines detailed experimental protocols for both FTIR and Raman analysis, presents a structured summary of key vibrational modes, and includes a conceptual workflow for the spectroscopic characterization process. The information herein is synthesized from various scientific publications to offer a consolidated resource for the study of cobalt succinate and related metal-organic frameworks.
Introduction
This compound is a metal-organic framework (MOF) composed of cobalt(II) cations coordinated to succinate anions. The succinate ligand, with its flexible carbon chain and two carboxylate groups, can adopt various conformations, leading to a diversity of crystal structures and coordination environments for the cobalt ion. This structural versatility makes the thorough characterization of this compound crucial for understanding its properties and potential applications in areas such as catalysis, gas storage, and as a precursor for cobalt oxide materials.
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure of this compound. FTIR spectroscopy is particularly sensitive to polar functional groups and is instrumental in identifying the coordination mode of the carboxylate groups, the presence of water molecules, and the overall molecular fingerprint. Raman spectroscopy, which detects changes in polarizability, is complementary to FTIR and is especially useful for analyzing the vibrations of the non-polar backbone of the succinate ligand and the metal-oxygen bonds. Together, these techniques offer a detailed picture of the bonding and symmetry within the this compound framework.
Data Presentation: Vibrational Modes of this compound
The following tables summarize the characteristic FTIR and Raman active vibrational modes observed for this compound complexes. It is important to note that the exact peak positions can vary depending on the specific crystal structure, hydration state, and the presence of other coordinating ligands. The data presented here is a representative compilation from the scientific literature.
Table 1: FTIR Spectral Data for this compound Complexes
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~3560 - 3230 | Broad | ν(O-H) of coordinated or lattice water | [1] |
| ~3080 - 2890 | Medium-Weak | ν(C-H) of methylene (B1212753) groups | [1] |
| ~1578 | Very Strong | νₐₛ(COO⁻) - Asymmetric stretching of carboxylate | [2] |
| ~1550 - 1500 | Strong-Medium | νₐₛ(COO⁻) - Asymmetric stretching of carboxylate | [1] |
| ~1430 - 1380 | Strong-Medium | νₛ(COO⁻) - Symmetric stretching of carboxylate | [1] |
| ~1397 | Very Strong | νₛ(COO⁻) - Symmetric stretching of carboxylate | [2] |
| ~1443, ~1415 | Weak | δ(CH₂) - Scissoring vibration of methylene | [1] |
| ~1210 | Weak | ω(CH₂) - Wagging vibration of methylene | [1] |
| ~870 | Weak | Rocking vibration of CH₂ | [2] |
| ~764 | Medium | Rocking vibration of CH₂ | [2] |
| ~634 | Weak | δ(OCO) - Bending mode of carboxylate | [1] |
| ~574 | Medium | Co-O stretching | [2] |
Table 2: Raman Spectral Data for this compound Complexes
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~3560 | Sharp | ν(O-H) | [1] |
| ~2855 | Sharp | νₛ(C-H) - Symmetric stretching of CH₂ | [1] |
| ~1443, ~1415 | Weak | δ(CH₂) - Scissoring vibration of methylene | [1] |
| ~1210 | Weak | ω(CH₂) - Wagging vibration of methylene | [1] |
| ~1000 | - | In-plane bending modes of pyrazine (B50134) (if present as a co-ligand) | [1] |
| ~634 | Weak | δ(OCO) - Bending mode of carboxylate | [1] |
Experimental Protocols
The following sections detail the methodologies for conducting FTIR and Raman spectroscopic analysis of this compound. These protocols are based on standard practices for the characterization of metal-organic frameworks and coordination polymers.
FTIR Spectroscopy
3.1.1. Sample Preparation (KBr Pellet Method)
-
Grinding: A small amount of the dried this compound sample (typically 1-2 mg) is placed in an agate mortar. To this, approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added. The mixture is gently but thoroughly ground with an agate pestle for several minutes until a fine, homogeneous powder is obtained.
-
Pellet Pressing: The powdered mixture is transferred to a pellet press die. The die is placed in a hydraulic press, and pressure is applied (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Sample Mounting: The resulting KBr pellet is carefully removed from the die and mounted in the sample holder of the FTIR spectrometer.
3.1.2. Data Acquisition
-
Instrument Purging: The sample compartment of the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: A background spectrum is collected using an empty sample holder or a pure KBr pellet. This spectrum accounts for the instrumental response and any atmospheric contributions.
-
Sample Spectrum: The sample pellet is placed in the beam path, and the sample spectrum is recorded.
-
Typical Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Mode: Transmittance or Absorbance.
-
3.1.3. Data Processing
-
Background Subtraction: The background spectrum is automatically subtracted from the sample spectrum.
-
Baseline Correction: A baseline correction may be applied to account for any sloping or curved baselines.
-
Peak Picking: The wavenumbers of the absorption maxima are identified.
Raman Spectroscopy
3.2.1. Sample Preparation
-
Solid Sample: A small amount of the powdered this compound sample is placed on a microscope slide or in a capillary tube.
-
No Special Preparation: One of the advantages of Raman spectroscopy is that it often requires minimal to no sample preparation.
3.2.2. Data Acquisition
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a microscope for sample focusing is used.
-
Focusing: The laser is focused onto the sample using the microscope objective.
-
Data Collection: The Raman scattered light is collected and directed to the detector.
-
Typical Parameters:
-
Excitation Wavelength: A wavelength that does not cause fluorescence of the sample should be chosen.
-
Laser Power: The laser power should be optimized to obtain a good signal without causing sample degradation.
-
Integration Time and Accumulations: Multiple scans are typically accumulated over a set integration time to improve the signal-to-noise ratio.
-
Spectral Range: A range covering the expected vibrational modes is selected (e.g., 100 - 3500 cm⁻¹).
-
3.2.3. Data Processing
-
Cosmic Ray Removal: Algorithms are used to remove sharp spikes from cosmic rays.
-
Baseline Correction: A baseline correction is applied to remove any background fluorescence.
-
Peak Picking: The wavenumbers of the Raman shifts are identified.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound and the relationship between the experimental steps.
Figure 1: Experimental workflow for the spectroscopic analysis of this compound.
Figure 2: Logical relationship between spectroscopic techniques and structural information.
Conclusion
FTIR and Raman spectroscopy are indispensable tools for the structural elucidation of this compound. This guide has provided a foundational understanding of the principles, experimental procedures, and data interpretation involved in the vibrational analysis of this important coordination polymer. The presented data and protocols serve as a valuable resource for researchers in materials science and drug development, facilitating the accurate and comprehensive characterization of this compound and its derivatives. Further investigations, potentially combining these spectroscopic techniques with theoretical calculations such as Density Functional Theory (DFT), can lead to a more profound understanding of the structure-property relationships in this class of materials.
References
Electrochemical Behavior of Cobalt Succinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobalt succinate (B1194679), a coordination polymer, is emerging as a material of interest in various electrochemical applications. Its unique structural features and redox activity make it a potential candidate for use in energy storage devices and electrocatalysis. This technical guide provides a comprehensive overview of the electrochemical behavior of cobalt succinate, detailing its synthesis, characterization, and performance in supercapacitors, batteries, and as an electrocatalyst for oxygen and hydrogen evolution reactions. This document synthesizes available data, outlines experimental protocols, and presents logical workflows to facilitate further research and development in this area. While the electrochemical properties of cobalt oxides and other derivatives are widely studied, this guide focuses on the specific attributes of this compound, highlighting its potential and the current state of knowledge in the field.
Introduction
The study of cobalt-based materials for electrochemical applications has been extensive, driven by cobalt's rich redox chemistry and the diverse coordination environments it can adopt.[1] Among these materials, this compound, a metal-organic framework (MOF) precursor, presents an intriguing subject for investigation.[2] Its structure, composed of cobalt ions linked by succinate ligands, offers a framework that can be tailored for specific electrochemical processes. This guide will delve into the synthesis of this compound and its subsequent electrochemical characterization, providing a foundational understanding for researchers and professionals in the field.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with hydrothermal and non-hydrothermal routes being the most common. The chosen method can significantly influence the resulting material's structure and, consequently, its electrochemical properties.
Hydrothermal Synthesis
Hydrothermal synthesis is a widely employed method for producing crystalline this compound. This technique involves the reaction of a cobalt salt (e.g., cobalt(II) nitrate (B79036) hexahydrate) with succinic acid in an aqueous solution under elevated temperature and pressure in a sealed vessel, such as a Teflon-lined autoclave.[3] The temperature and duration of the reaction are critical parameters that dictate the final product's phase and morphology.
Non-hydrothermal Synthesis (Room Temperature)
This compound can also be synthesized at room temperature. This typically involves the direct precipitation of this compound by mixing aqueous solutions of a soluble cobalt salt and a succinate salt (e.g., sodium succinate) or succinic acid, with the pH adjusted to facilitate precipitation. This method often yields amorphous or microcrystalline powders.
Electrochemical Characterization Techniques
To elucidate the electrochemical behavior of this compound, a suite of standard electrochemical techniques is employed. These methods provide insights into the material's capacitive properties, charge-transfer kinetics, and catalytic activity.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique used to probe the redox processes occurring at the electrode-electrolyte interface.[3] By sweeping the potential of a working electrode containing this compound and measuring the resulting current, information about the redox potentials, reaction reversibility, and capacitive behavior can be obtained.[4]
Galvanostatic Charge-Discharge (GCD)
Galvanostatic charge-discharge cycling is crucial for evaluating the performance of electrode materials in energy storage applications.[5] By applying a constant current and measuring the time it takes for the potential to change within a defined window, key parameters such as specific capacitance, coulombic efficiency, and cycling stability can be determined.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical impedance spectroscopy is a powerful non-destructive technique used to investigate the interfacial and bulk properties of an electrochemical system.[6] By applying a small AC voltage perturbation over a range of frequencies, a Nyquist plot is generated, which can be modeled to determine parameters like solution resistance, charge-transfer resistance, and diffusion characteristics.[7]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the preparation of electrodes for electrochemical testing.
Synthesis of Cobalt(II) Succinate Tetrahydrate
This protocol is adapted from the non-hydrothermal synthesis method.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Succinic acid (C₄H₆O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of cobalt(II) chloride hexahydrate in deionized water.
-
Prepare a 0.1 M solution of succinic acid in deionized water.
-
Slowly add the succinic acid solution to the cobalt chloride solution under constant stirring.
-
Adjust the pH of the mixture to approximately 7 by dropwise addition of a 1 M NaOH solution. A pink precipitate of this compound will form.
-
Continue stirring the mixture for 2 hours at room temperature to ensure complete reaction.
-
Collect the precipitate by filtration and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the resulting this compound powder in a vacuum oven at 60 °C for 12 hours.
Working Electrode Preparation
Materials:
-
Synthesized this compound powder
-
Carbon black (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Nickel foam or glassy carbon electrode (substrate)
Procedure:
-
Prepare a slurry by mixing the this compound powder, carbon black, and PVDF in a weight ratio of 80:10:10 in a small amount of NMP.
-
Mix the components thoroughly until a homogeneous slurry is formed.
-
Coat the slurry onto the substrate (e.g., a 1x1 cm piece of nickel foam or the surface of a glassy carbon electrode).
-
Dry the coated electrode in a vacuum oven at 80 °C for 12 hours to remove the solvent.
-
Press the dried electrode at a pressure of 10 MPa to ensure good contact between the active material and the substrate.
Electrochemical Performance of this compound
The electrochemical performance of this compound is evaluated in the context of its potential applications.
Supercapacitor Applications
When used as a supercapacitor electrode, this compound exhibits pseudocapacitive behavior, arising from Faradaic reactions at the electrode surface. The specific capacitance is a key metric for performance.
| Electrochemical Parameter | Value | Test Conditions |
| Specific Capacitance | ~72.5 F/g | 2 A/g in a two-electrode asymmetric supercapacitor with PPD-rGO as the counter electrode.[8] |
| Capacitive Retention | ~70% after 2200 cycles | 2 A/g current density.[8] |
| Potential Window | 0 - 1.6 V | Two-electrode asymmetric supercapacitor.[8] |
Battery Anode Applications
As an anode material for lithium-ion batteries, this compound undergoes conversion reactions with lithium ions. Key performance indicators include specific capacity, cycling stability, and rate capability. Although specific data for this compound is limited, cobalt-based coordination polymers have shown promising results. For instance, a Co-btca (1,2,4,5-benzenetetracarboxylic acid) coordination polymer delivered a reversible capacity of 773.9 mAh/g after 200 cycles at a current density of 500 mA/g.[9]
| Electrochemical Parameter | Value (for a related Co-coordination polymer) | Test Conditions |
| Reversible Capacity | 773.9 mAh/g after 200 cycles | 500 mA/g current density.[9] |
| Initial Reversible Capacity | 801.3 mAh/g after 50 cycles | 200 mA/g current density.[9] |
Electrocatalytic Applications
Cobalt-based materials are known to be active catalysts for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are crucial for water splitting. While specific studies on this compound for these applications are not abundant, cobalt-based MOFs and coordination polymers have demonstrated significant catalytic activity. For OER, a low overpotential and Tafel slope are desirable. Similarly, for HER, a low overpotential indicates high catalytic efficiency. A Co/Ni-succinic acid framework has been reported as a highly active oxygen evolution electrocatalyst.[1]
Conclusion
This compound presents a promising, yet relatively underexplored, material for electrochemical applications. Its synthesis is straightforward, and it exhibits potential as a supercapacitor electrode and a precursor for battery anode materials and electrocatalysts. The available data, primarily from studies on related cobalt-based coordination polymers, suggests that further focused research on the electrochemical properties of pure this compound is warranted. This guide provides a foundational framework for such investigations, outlining established synthesis and characterization protocols. Future work should aim to generate comprehensive quantitative data on the performance of this compound in various electrochemical systems to fully assess its potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Preparation and application of cobalt oxide nanostructures as electrode materials for electrochemical supercapacitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Nyquist plot - PalmSens [palmsens.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Cobalt succinate coordination polymer synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Cobalt Succinate (B1194679) Coordination Polymers
Introduction
Coordination polymers (CPs) and metal-organic frameworks (MOFs) represent a significant class of materials in modern chemistry, valued for their tunable structures and diverse applications in areas like gas storage, catalysis, and drug delivery.[1] The construction of these materials relies on the careful selection of metal ions and organic ligands. Cobalt(II) is a versatile metal center known for its interesting magnetic and electronic properties.[1] When combined with flexible dicarboxylate ligands like succinic acid, it can form a wide array of architectures, from one-dimensional (1D) chains to complex three-dimensional (3D) networks.[2][3]
The flexibility of the succinate ligand, derived from succinic acid, allows it to adopt various coordination modes and conformations (e.g., anti and gauche), which, influenced by synthetic conditions such as temperature and solvent, dictates the final structure of the polymer.[2][4] This guide provides a comprehensive overview of the synthesis and characterization of cobalt succinate coordination polymers, tailored for researchers and professionals in materials science and drug development.
Synthesis Methodologies
The architecture of this compound coordination polymers is highly dependent on the synthetic route. The most common methods employed are hydrothermal, solvothermal, and room-temperature precipitation.[5][6] These techniques, along with the choice of solvents and co-ligands, can profoundly affect the resulting framework and its stability.[2][7]
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of [Co(H₂O)(pyz)(suc)] (1) This protocol describes a mixed-ligand hydrothermal synthesis.[8]
-
Reactants: A mixture of Co(NO₃)₂·6H₂O (0.291 g, 1 mmol), succinic acid (0.118 g, 1 mmol), and pyrazine (B50134) (0.080 g, 1 mmol) is prepared.
-
Solvent: The reactants are dissolved in 10 mL of deionized water.
-
Reaction: The solution is sealed in a 20 mL Teflon-lined stainless-steel autoclave.
-
Heating: The autoclave is heated to 160 °C for 72 hours.
-
Cooling: The vessel is cooled to room temperature at a rate of 5 °C/h.
-
Product Isolation: Pink block-shaped crystals are collected, washed with deionized water, and air-dried.
Protocol 2: Room-Temperature Synthesis of [Co(H₂O)₄(C₄H₄O₄)] (2) This protocol details a straightforward synthesis under ambient conditions.[4]
-
Reactants: Cobalt(II) chloride hexahydrate (0.55 g), succinic acid (0.41 g), and potassium hydroxide (B78521) (0.13 g) are used.
-
Solvent: The reactants are dissolved in 5 mL of water. The final pH of the solution is approximately 3.[4][5]
-
Reaction: The solution is left undisturbed at room temperature.
-
Crystallization: Pink crystals form over the course of one day.[4]
-
Product Isolation: The crystals are filtered, washed, and dried.
Protocol 3: Solvothermal Synthesis of [Co(C₄H₄O₄)] (3) This protocol yields an anhydrous this compound polymer.[6][9]
-
Reactants: Cobalt(II) acetate (B1210297) tetrahydrate (1 mmol) and succinic acid (1 mmol) are used.
-
Solvent: The reactants are placed in a 1:1 mixture of N,N-dimethylformamide (DMF) and water (10 mL).
-
Reaction: The mixture is sealed in a Teflon-lined autoclave and heated to 140 °C for 3 days.
-
Cooling: The autoclave is allowed to cool slowly to room temperature.
-
Product Isolation: Purple block-shaped crystals are recovered, washed with ethanol, and dried in air. This complex is noted for its high thermal stability, up to 425 °C.[6][9]
Characterization Techniques
A multi-technique approach is essential to fully characterize the structure, composition, and properties of the synthesized polymers.
X-ray Diffraction (XRD)
Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms.[10][11] It provides detailed information on unit cell parameters, space group, bond lengths, bond angles, and the overall coordination environment of the cobalt center.[11]
Powder X-ray Diffraction (PXRD) is used to confirm the phase purity of the bulk crystalline sample and to ensure that the synthesized material corresponds to the structure determined by SCXRD.[12][13]
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups and confirming the coordination of the succinate ligand to the cobalt ion.[14] The deprotonation of succinic acid and its coordination to the metal center cause characteristic shifts in the vibrational frequencies of the carboxylate groups. For succinic acid, a strong absorption band for the C=O stretch of the carboxylic acid group appears around 1700 cm⁻¹.[15] Upon coordination to cobalt, this band is replaced by two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate (COO⁻) group, typically found in the 1610-1550 cm⁻¹ and 1410-1390 cm⁻¹ regions, respectively.[4][5] The presence of water molecules is indicated by broad O-H stretching bands around 3400 cm⁻¹.[16]
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the coordination polymers.[17] TGA curves show mass loss as a function of temperature, which typically occurs in distinct steps. These steps often correspond to the loss of guest or coordinated solvent molecules (like water) followed by the decomposition of the organic ligand at higher temperatures.[17][18] For instance, in hydrated complexes, the initial weight loss below ~200 °C corresponds to the removal of water molecules.[18] The final residue at high temperatures is typically a cobalt oxide such as CoO or Co₃O₄.[17]
Data Summary
Quantitative data from characterization studies are crucial for comparing different this compound structures. The following tables summarize representative data from the literature.
Table 1: Crystallographic Data for Selected this compound Coordination Polymers
| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
|---|---|---|---|---|---|---|---|---|
| [Co(H₂O)(pyz)(suc)] | Monoclinic | P2₁/c | 10.156 | 7.275 | 12.412 | 110.16 | 933.2 | [2][8] |
| [Co(H₂O)₂(pyz)(suc)] | Monoclinic | C2/c | 14.498 | 7.215 | 10.084 | 93.36 | 1051.8 | [2][8] |
| [Co₂(H₂O)₂(pyz)(suc)₂] | Triclinic | Pī | 7.150 | 7.788 | 8.016 | 98.71 | 440.3 | [8] |
| [Co(H₂O)₄(suc)] | Monoclinic | P2₁/c | 5.105 | 8.881 | 5.526 | 91.49 | 250.6 | [8][19] |
| [Co(pic)₂(H₂O)₂]·2H₂O | Monoclinic | P2(1)/n | 9.847 | 5.201 | 14.604 | 111.75 | 748.0 |[18] |
Table 2: Selected Bond Lengths for Cobalt(II) Coordination Polymers
| Compound | Bond Type | Bond Length (Å) | Ref. |
|---|---|---|---|
| [Co(H₂O)(pyz)(suc)] | Co–O (succinate) | 2.061 - 2.101 | [2] |
| Co–O (water) | 2.083 | [2] | |
| Co–N (pyrazine) | 2.169 - 2.188 | [2] | |
| [Co(H₂O)₂(pyz)(suc)] | Co–O (succinate) | 2.064 | [2] |
| Co–O (water) | 2.111 | [2] |
| | Co–N (pyrazine) | 2.207 |[2] |
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Assignment | Succinic Acid | Co(H₂O)₄(C₄H₄O₄) | Ref. |
|---|---|---|---|
| ν(O-H) of water | - | ~3350 (broad) | [4][5] |
| ν(C=O) of COOH | ~1700 | - | [15] |
| νₐₛ(COO⁻) | - | 1610, 1563 | [4][5] |
| νₛ(COO⁻) | - | 1410, 1395 | [4][5] |
| ν(Co-O) | - | 553 - 892 |[4][5] |
Table 4: Thermal Decomposition Data for [Co(pic)₂(H₂O)₂]·2H₂O Note: This example illustrates a typical decomposition pattern for a hydrated cobalt coordination polymer.
| Step | Temperature Range (°C) | Mass Loss (Observed %) | Mass Loss (Calculated %) | Assignment | Ref. |
|---|---|---|---|---|---|
| 1 | 60 - 100 | 9.85 | 9.60 | Loss of 2 lattice H₂O | [18] |
| 2 | 100 - 140 | 9.45 | 9.60 | Loss of 2 coordinated H₂O | [18] |
| 3 | 350 - 450 | - | - | Decomposition of ligand |[18] |
Conclusion
The synthesis of this compound coordination polymers is a rich field of study, demonstrating how subtle changes in synthetic conditions can lead to a variety of materials with distinct structural and physical properties. Hydrothermal, solvothermal, and room-temperature methods all provide viable pathways to these materials. A thorough characterization, anchored by single-crystal X-ray diffraction and supported by techniques like FTIR and TGA, is critical for understanding the relationship between the molecular structure and the macroscopic properties of these polymers. The data and protocols presented in this guide offer a foundational resource for researchers aiming to design and develop novel cobalt-based coordination materials for advanced applications.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvothermal synthesis and characterization of coordination polymers of cobalt(II) and zinc(II) with succinic acid | AVESİS [avesis.omu.edu.tr]
- 10. mdpi.com [mdpi.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Crystal Structure, and Thermal Decomposition of the Cobalt(II) Complex with 2-Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hydrothermal Synthesis of Cobalt Succinate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the hydrothermal synthesis of cobalt succinate (B1194679) nanoparticles, a class of metal-organic framework (MOF) nanoparticles with potential applications in drug delivery and biomedicine. This document outlines a representative experimental protocol, summarizes key characterization data, and discusses potential mechanisms of action for therapeutic applications. The provided information is intended to serve as a comprehensive resource for researchers interested in the synthesis and utilization of these nanomaterials.
Introduction
Cobalt succinate nanoparticles are coordination polymers consisting of cobalt (II) ions linked by succinate anions. The hydrothermal synthesis method offers a versatile and efficient route to produce crystalline nanoparticles with controlled size and morphology.[1][2][3] This bottom-up approach, carried out in aqueous media under elevated temperature and pressure, facilitates the formation of well-defined nanostructures.[2] The inherent properties of these nanoparticles, such as their porous structure and the biological relevance of both cobalt and succinate, make them promising candidates for drug delivery systems. Cobalt-based nanoparticles have been explored for their potential in cancer therapy, leveraging their ability to induce oxidative stress and apoptosis in cancer cells.[4][5][6]
Experimental Protocols
Due to the limited availability of a standardized protocol for the direct hydrothermal synthesis of this compound nanoparticles, the following is a representative methodology adapted from established procedures for similar metal-carboxylate nanoparticles and cobalt-based coordination polymers.[1][7][8][9][10][11]
Materials
-
Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt (II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Succinic acid (C₄H₆O₄)
-
Sodium hydroxide (B78521) (NaOH) or Ammonia solution (NH₄OH)
-
Deionized water
Equipment
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Oven
-
pH meter
Synthesis Procedure
-
Precursor Solution Preparation:
-
Prepare a 0.1 M aqueous solution of the cobalt salt (e.g., dissolve 2.38 g of CoCl₂·6H₂O in 100 mL of deionized water).
-
Prepare a 0.1 M aqueous solution of succinic acid (dissolve 1.18 g of succinic acid in 100 mL of deionized water). Gentle heating may be required to fully dissolve the succinic acid.
-
-
Reaction Mixture Assembly:
-
In a beaker, mix equal volumes of the cobalt salt solution and the succinic acid solution (e.g., 50 mL of each).
-
Stir the mixture vigorously for 30 minutes at room temperature.
-
Adjust the pH of the solution to a desired value (e.g., pH 7-9) by dropwise addition of a dilute NaOH or NH₄OH solution. The pH can be a critical parameter in controlling the nanoparticle morphology and size.
-
-
Hydrothermal Reaction:
-
Transfer the resulting suspension to a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.
-
Seal the autoclave and place it in an oven preheated to a specific temperature, typically in the range of 120-180°C.
-
Maintain the reaction for a duration of 6-24 hours. The temperature and time are key parameters to control the crystallinity and size of the nanoparticles.
-
-
Product Recovery and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Wash the collected nanoparticles repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 60-80°C for several hours.
-
Data Presentation
The following tables summarize typical characterization data for this compound and related nanoparticles based on literature.
Table 1: Physicochemical Properties of Hydrothermally Synthesized this compound Nanoparticles (Representative Data)
| Parameter | Value/Range | Characterization Technique | Reference |
| Morphology | Nanorods, Nanoplates, or irregular shapes | SEM, TEM | [1] |
| Particle Size | 50 - 500 nm (highly dependent on synthesis conditions) | TEM, DLS | [12] |
| Crystallinity | Crystalline | XRD | [13] |
| Surface Area | Variable (dependent on porosity) | BET | - |
Table 2: X-ray Diffraction (XRD) Data for this compound (Reference)
| 2θ (degrees) | Crystal Plane (hkl) | Crystal System | Space Group | Reference |
| Various peaks | Dependent on phase | Monoclinic or Orthorhombic | P2₁/c or Pbca | [14] |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400 | O-H stretching (adsorbed water) | [15] |
| ~2950 | C-H stretching of succinate | [16] |
| ~1700 | C=O stretching of carboxylic acid (free succinic acid) | [15] |
| ~1550-1610 | Asymmetric stretching of carboxylate (COO⁻) | [15] |
| ~1400-1450 | Symmetric stretching of carboxylate (COO⁻) | [15] |
| ~400-600 | Co-O stretching | [9] |
Visualizations
Experimental Workflow
Caption: Hydrothermal synthesis workflow for this compound nanoparticles.
Drug Delivery and Cellular Uptake Mechanism
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Cobalt oxide nanoparticles induced oxidative stress linked to activation of TNF-α/caspase-8/p38-MAPK signaling in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Cobalt oxide nanoparticles induce cytotoxicity and excessive ROS mediated mitochondrial dysfunction and p53-independent apoptosis in melanoma cells - R Discovery [discovery.researcher.life]
- 7. Study on the Synthesis of Nano Zinc Oxide Particles under Supercritical Hydrothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrothermal Synthesis of Zinc Oxide Nanoparticles Using Different Chemical Reaction Stimulation Methods and Their Influence on Process Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. idosi.org [idosi.org]
- 12. Hydrothermal microemulsion synthesis of oxidatively stable cobalt nanocrystals encapsulated in surfactant/polymer complex shells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystallography Open Database: Information card for entry 9008492 [crystallography.net]
- 14. Crystallography Open Database: Search results [qiserver.ugr.es]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Sol-Gel Synthesis of Cobalt Succinate for Catalyst Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cobalt-based catalysts are of significant interest in various chemical transformations due to their catalytic activity and electronic properties. The sol-gel method offers a versatile route to synthesize these catalysts with high purity, homogeneity, and controlled textural properties such as high surface area and porosity, which are crucial for catalytic performance. This document provides a detailed protocol for the synthesis of cobalt succinate (B1194679) via a sol-gel method, a promising precursor for cobalt-based catalysts. While direct literature on the sol-gel synthesis of cobalt succinate for catalytic applications is emerging, the following protocols are based on established sol-gel principles for metal carboxylates and cobalt oxides.
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of this compound
This protocol outlines the synthesis of a this compound gel, which can be used as a catalyst precursor.
Materials:
-
Cobalt(II) acetate (B1210297) tetrahydrate [Co(CH₃COO)₂·4H₂O]
-
Succinic acid [C₄H₆O₄]
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Ammonia (B1221849) solution (3 M)
Procedure:
-
Preparation of Precursor Solutions:
-
Solution A: Dissolve 0.1 mol of cobalt(II) acetate tetrahydrate in 100 mL of absolute ethanol with vigorous stirring.
-
Solution B: Dissolve 0.1 mol of succinic acid in 100 mL of a 1:1 (v/v) ethanol/deionized water mixture. Gentle heating (around 60°C) may be required to fully dissolve the succinic acid.
-
-
Sol Formation:
-
Slowly add Solution B to Solution A dropwise under continuous stirring.
-
A clear pink-to-purple solution (the "sol") should form.
-
-
Gelation:
-
To initiate gelation, add 3 M ammonia solution dropwise to the sol while stirring until a pH of 8-9 is reached.
-
The viscosity of the solution will increase, and a gel will begin to form.
-
Cover the beaker and allow the gel to age at room temperature for 24-48 hours.
-
-
Washing and Drying:
-
The aged gel is then washed repeatedly with a 1:1 ethanol/water solution to remove unreacted precursors and byproducts.
-
The washed gel can be dried in an oven at 80-100°C for 12 hours to obtain a xerogel. For applications requiring high porosity, supercritical drying can be employed to produce an aerogel.
-
-
Calcination (Optional):
-
To convert the this compound into cobalt oxide catalysts, the dried gel can be calcined in a furnace. A typical procedure involves heating to 400-600°C in air for 2-4 hours.
-
Data Presentation
The following tables summarize typical quantitative data for cobalt-based catalysts prepared by sol-gel methods. Note that these values are for cobalt oxide (Co₃O₄), a common end-product after calcination of cobalt precursors, as specific data for sol-gel derived this compound catalysts is not widely reported.
Table 1: Physical Properties of Sol-Gel Synthesized Co₃O₄ Nanoparticles
| Parameter | Value | Reference |
| Average Crystallite Size (nm) | 45 | [1] |
| Surface Area (m²/g) | 150-250 | [2] |
| Pore Volume (cm³/g) | 0.2-0.4 | [2] |
Table 2: Catalytic Performance of Sol-Gel Derived Cobalt Catalysts
| Catalytic Reaction | Catalyst | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |
| 4-Nitrophenol Reduction | Mn-doped Ca₃Co₂O₆ | 98.77 | >99 | pH 8, 10 min | [3] |
| Deoxygenation of Oleic Acid | CoMo | ~95 | ~80 (C₉-C₁₇) | 300°C, H₂-free | [4] |
| Methylene Blue Degradation | Co-doped ZnO | >90 | - | UV irradiation | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the sol-gel synthesis of this compound and its subsequent calcination to form a cobalt oxide catalyst.
Catalytic Cycle
Caption: A generalized catalytic cycle for a cobalt-catalyzed reaction, illustrating reactant adsorption, reaction, and product desorption.
References
- 1. krishisanskriti.org [krishisanskriti.org]
- 2. Innovative Sol‐Gel Green Synthesis and Physical Properties of Cobalt and Zinc Oxide Nanoparticles for the Development as Photocatalysts | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. One-pot sol–gel synthesis of a CoMo catalyst for sustainable biofuel production by solvent- and hydrogen-free deoxygenation: effect of the citric acid ratio - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. Sol-Gel synthesis, characterization and photocatalytic activity of Cobalt doped ZnO nanoparticles | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Precipitation Method for Cobalt Succinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt succinate (B1194679), a salt of cobalt and succinic acid, is a compound of interest in various research and development fields, including its potential applications in drug development and as a precursor for the synthesis of other cobalt-containing materials. The precipitation method offers a straightforward and scalable approach for the synthesis of cobalt succinate. This application note provides a detailed protocol for the synthesis of this compound via a precipitation reaction in an aqueous medium. The method is based on the reaction of a soluble cobalt(II) salt with a soluble succinate salt, leading to the formation of the less soluble this compound, which precipitates out of the solution.
Principle of the Method
The synthesis of this compound by precipitation relies on the following double displacement reaction:
Co2+(aq) + C4H4O42-(aq) → CoC4H4O4(s)
In this reaction, a solution of a soluble cobalt(II) salt, such as cobalt(II) chloride (CoCl₂) or cobalt(II) nitrate (B79036) (Co(NO₃)₂), is mixed with a solution of a soluble succinate salt, typically disodium (B8443419) succinate (Na₂C₄H₄O₄). The resulting this compound has low solubility in water and thus precipitates as a solid. The precipitate can then be isolated, washed, and dried to yield the final product.
Experimental Protocols
Materials and Equipment
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Disodium succinate hexahydrate (Na₂C₄H₄O₄·6H₂O)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
-
Spatula and weighing balance
Protocol: Aqueous Precipitation of this compound
-
Preparation of Reactant Solutions:
-
Solution A (Cobalt(II) Salt): Dissolve a specific molar amount of a soluble cobalt(II) salt (e.g., cobalt(II) chloride hexahydrate) in a calculated volume of deionized water to achieve a desired concentration (e.g., 0.5 M). Gentle heating and stirring can be applied to ensure complete dissolution.
-
Solution B (Succinate Salt): In a separate beaker, dissolve an equimolar amount of a soluble succinate salt (e.g., disodium succinate hexahydrate) in deionized water to prepare a solution of the same concentration as Solution A.
-
-
Precipitation Reaction:
-
Place the beaker containing Solution A on a magnetic stirrer.
-
While stirring, slowly add Solution B to Solution A.
-
A precipitate of this compound will form immediately upon mixing.
-
Continue stirring the mixture for a defined period (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion and to allow for particle growth.
-
-
Isolation and Purification of the Precipitate:
-
Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized filter paper.
-
Pour the reaction mixture into the Buchner funnel and apply a vacuum to separate the solid precipitate from the supernatant.
-
Wash the precipitate on the filter paper with several portions of deionized water to remove any unreacted starting materials and soluble byproducts (e.g., sodium chloride).
-
Continue the vacuum to remove as much water as possible from the precipitate.
-
-
Drying:
-
Carefully transfer the filtered this compound to a pre-weighed watch glass or drying dish.
-
Dry the product in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved. The drying time will depend on the amount of product and the oven temperature.
-
-
Characterization (Optional but Recommended):
-
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Elemental Analysis.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Cobalt(II) Salt | Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O) |
| Succinate Salt | Disodium Succinate Hexahydrate (Na₂C₄H₄O₄·6H₂O) |
| Reaction Conditions | |
| Solvent | Deionized Water |
| Reactant Concentration | 0.5 M (for both solutions) |
| Molar Ratio (Co²⁺:Succinate²⁻) | 1:1 |
| Reaction Temperature | Room Temperature (~25 °C) |
| Reaction Time | 1 - 2 hours |
| Product | |
| Chemical Formula | CoC₄H₄O₄ |
| Appearance | Pinkish precipitate |
| Post-Processing | |
| Washing Solvent | Deionized Water |
| Drying Temperature | 60 - 80 °C |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationships
Application Notes and Protocols: Synthesis and Application of Cobalt Succinate-Based Metal-Organic Frameworks
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable chemical functionalities make them exceptional candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery.[1][2][3] Cobalt succinate-based MOFs, specifically, are of growing interest due to the versatile coordination chemistry of cobalt and the flexibility of the succinate (B1194679) ligand, which can adopt various coordination modes depending on the synthesis conditions.[1][2][4] The choice of solvent, temperature, and synthesis method—such as hydrothermal, solvothermal, or microwave-assisted techniques—can significantly influence the final architecture and properties of the resulting framework.[1][5]
This document provides detailed protocols for the synthesis and characterization of this compound MOFs, tailored for researchers, scientists, and drug development professionals. It includes summaries of quantitative data and explores the application of these materials in drug delivery systems.
Synthesis Protocols for this compound MOFs
Several methods can be employed to synthesize this compound MOFs, with solvothermal, hydrothermal, and microwave-assisted routes being the most common.[2][5] The selection of a specific method can influence the material's crystallinity, particle size, and overall yield.
Solvothermal/Hydrothermal Synthesis
Solvothermal and hydrothermal methods are the most established techniques for MOF synthesis. They involve heating the precursor solution in a sealed vessel (autoclave) to increase pressure and temperature, facilitating the crystallization process. The primary difference is the solvent used: hydrothermal synthesis uses water, while solvothermal synthesis uses other organic solvents.[4] A typical solvothermal synthesis of a this compound MOF is performed at 120 °C for 20-24 hours.[2][6][7]
Experimental Protocol:
-
Precursor Solution Preparation: Dissolve a cobalt salt (e.g., Cobalt(II) nitrate (B79036) hexahydrate, Co(NO₃)₂·6H₂O) and succinic acid in an appropriate solvent, such as N,N-dimethylformamide (DMF), ethanol (B145695), or a mixture of solvents.[6][8] The molar ratio of metal to ligand is a critical parameter that should be optimized.
-
Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 120 °C).[7]
-
Crystallization: Maintain the temperature for a set duration (e.g., 20 hours) to allow for the formation of crystalline MOF product.[7]
-
Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the resulting precipitate by filtration or centrifugation. Wash the product multiple times with the synthesis solvent (e.g., DMF) and then with a more volatile solvent like ethanol or chloroform (B151607) to remove unreacted precursors and residual solvent.[5]
-
Drying: Dry the final product in an oven at a suitable temperature (e.g., 90 °C) or under a vacuum.[5]
Microwave-Assisted Synthesis
Microwave-assisted (MW) synthesis is a rapid and efficient alternative to conventional heating methods.[5][9] It significantly reduces reaction times from hours or days to minutes, often yielding smaller, more uniform crystals due to faster nucleation rates.[9][10]
Experimental Protocol:
-
Precursor Solution Preparation: Dissolve the cobalt source (e.g., Cobalt(II) acetylacetonate) and the organic linker (e.g., succinic acid or other dicarboxylic acids) in a microwave-safe solvent like DMF in a specialized microwave reactor vessel.[5][10]
-
Reaction: Place the sealed vessel into a microwave reactor. Set the reaction parameters, such as temperature (e.g., 160 °C), power (e.g., 300 W), and time (e.g., 45 minutes).[5] The reaction may be programmed in cycles to ensure uniform heating.
-
Cooling and Isolation: Once the reaction is complete, allow the mixture to cool to a safe temperature (e.g., 50 °C) before opening the vessel.
-
Washing: Filter the resulting precipitate and wash thoroughly with a suitable solvent like chloroform to remove impurities.[5]
-
Drying: Dry the purified MOF powder in an oven at an appropriate temperature (e.g., 90 °C).[5]
Characterization of this compound MOFs
After synthesis, a thorough characterization is essential to confirm the structure, purity, morphology, and porosity of the MOF.
Common Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized material.[11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Verifies the coordination of the succinate ligand to the cobalt ions by observing shifts in the carboxylate stretching peaks.[7]
-
Scanning Electron Microscopy (SEM): Reveals the morphology (e.g., shape and size) of the MOF crystals.[11]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and the temperature at which the framework decomposes.[11]
-
Brunauer–Emmett–Teller (BET) Analysis: Measures the specific surface area and pore size distribution from N₂ adsorption-desorption isotherms.[7]
Quantitative Data Summary
The structural and physical properties of this compound MOFs can vary significantly based on the synthesis conditions. The following table summarizes representative data from the literature for a this compound MOF synthesized via a solvothermal method.
| Property | Value | Synthesis Conditions | Reference |
| Synthesis Method | Solvothermal | 120 °C for 20 hours | [7] |
| Surface Area (BET) | 1.58 m²/g | N₂ adsorption-desorption | [7] |
| Pore Volume | Not Reported | - | - |
| Pore Radius | Not Reported | - | - |
| Adsorption Capacity (Qₘ) | 3.95 mg/g | For Methylene Blue dye | [7] |
| Thermal Stability | Stable up to 425 °C | For an anhydrous this compound | [8] |
Note: The surface area and adsorption capacity can be highly dependent on the specific crystalline phase and presence of guest molecules. The values presented are illustrative for a specific reported case.
Application in Drug Development: Drug Loading and Release
MOFs are highly promising as carriers for drug delivery due to their high drug loading capacity and the potential for controlled, stimuli-responsive release.[3][12][13] The biocompatible nature of ligands like succinate, a Krebs cycle intermediate, makes these MOFs particularly attractive for biomedical applications.[2] Drugs can be loaded into the MOF pores, and their release can be triggered by changes in the physiological environment, such as pH.[13][14]
General Protocol for Drug Loading:
-
MOF Activation: Before loading, the synthesized MOF is typically "activated" by heating under vacuum to remove any solvent molecules residing in the pores, making them accessible for drug molecules.
-
Drug Encapsulation: Immerse the activated MOF powder in a concentrated solution of the desired drug (e.g., ibuprofen, montelukast (B128269) sodium) dissolved in a suitable solvent.[14]
-
Incubation: Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores.
-
Isolation and Washing: Centrifuge the mixture to separate the drug-loaded MOF. Wash the solid with a small amount of fresh solvent to remove surface-adsorbed drug molecules.
-
Drying: Dry the drug-loaded MOF under vacuum.
-
Quantification: Use a technique like UV-Vis spectroscopy to measure the concentration of the drug in the supernatant before and after loading to determine the amount of encapsulated drug.[14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. Synthesis and characterization of metal organic framework using succinic acid ligand with cobalt and iron metals as met… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drpress.org [drpress.org]
- 13. drpress.org [drpress.org]
- 14. mdpi.com [mdpi.com]
Application of Cobalt Succinate in Supercapacitor Electrodes: Application Notes and Protocols
For Researchers, Scientists, and Professionals in Materials Science and Energy Storage
This document provides detailed application notes and experimental protocols for the utilization of cobalt succinate (B1194679), a promising metal-organic framework (MOF), as an electrode material in supercapacitors. These guidelines are intended to assist researchers in the synthesis, characterization, and evaluation of cobalt succinate-based electrodes for high-performance energy storage applications.
Introduction
Supercapacitors, also known as ultracapacitors, are emerging as critical energy storage devices that bridge the gap between conventional capacitors and batteries. They offer high power density, rapid charge-discharge cycles, and long operational lifetimes. The performance of a supercapacitor is largely determined by its electrode materials. Cobalt-based materials, valued for their multiple oxidation states and high theoretical capacitance, are at the forefront of supercapacitor research.[1] Among these, this compound, a type of cobalt-containing MOF, is gaining attention due to its tunable porous structure and high surface area, which are advantageous for electrochemical energy storage.
The porous nature of this compound MOFs provides a large surface area for the formation of an electrical double-layer and facilitates efficient ion diffusion, while the redox-active cobalt centers contribute to pseudocapacitance, thereby enhancing the overall charge storage capacity.[2] This combination of charge storage mechanisms makes this compound a compelling candidate for next-generation supercapacitor electrodes.
Charge Storage Mechanism
The charge storage in this compound-based electrodes is a hybrid mechanism, capitalizing on both non-Faradaic and Faradaic processes:
-
Electric Double-Layer Capacitance (EDLC): At the electrode-electrolyte interface, charge accumulation occurs through the electrostatic adsorption of electrolyte ions onto the high surface area of the porous this compound structure. This forms an electric double-layer, contributing to the overall capacitance.
-
Pseudocapacitance: The cobalt ions within the MOF structure undergo reversible Faradaic redox reactions. These fast and reversible surface or near-surface reactions contribute significantly to the charge storage capacity, often exceeding that of EDLC alone. The charge storage process is diffusion-controlled.[1]
Experimental Protocols
The following sections detail the protocols for the synthesis of this compound MOF and the fabrication of supercapacitor electrodes.
Protocol 1: Hydrothermal Synthesis of this compound MOF
This protocol describes a typical hydrothermal method for synthesizing this compound MOF.
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Succinic acid (C₄H₆O₄)
-
N,N-Dimethylformamide (DMF)
-
Deionized (DI) water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific molar ratio of cobalt(II) nitrate hexahydrate and succinic acid in a solvent mixture of DMF, ethanol, and DI water. A common solvent ratio to start with is 1:1:1.
-
-
Solubilization:
-
Stir the mixture vigorously at room temperature until all solids are completely dissolved, resulting in a clear solution.
-
-
Hydrothermal Reaction:
-
Transfer the solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for 12 to 24 hours. The specific temperature and time will influence the crystallinity and morphology of the resulting MOF.
-
-
Cooling and Collection:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation or filtration.
-
-
Washing:
-
Wash the collected product multiple times with DMF and ethanol to remove any unreacted precursors and residual solvents.
-
-
Drying:
-
Dry the final product in a vacuum oven at 60-80°C for 12 hours to obtain the this compound MOF powder.
-
Protocol 2: Fabrication of this compound Supercapacitor Electrode
This protocol outlines the steps to prepare a working electrode using the synthesized this compound MOF.
Materials:
-
Synthesized this compound MOF powder (active material)
-
Acetylene (B1199291) black or other conductive carbon (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) (binder)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Nickel foam (current collector)
-
Mortar and pestle
-
Doctor blade or spatula
-
Vacuum oven
Procedure:
-
Slurry Preparation:
-
Prepare a homogeneous slurry by mixing the this compound MOF powder, acetylene black, and PVDF in a weight ratio of 80:10:10.
-
Add a few drops of NMP to the mixture and grind it thoroughly in a mortar and pestle until a uniform, viscous slurry is formed.
-
-
Coating on Current Collector:
-
Clean a piece of nickel foam (typically 1x1 cm²) with acetone, ethanol, and DI water in an ultrasonic bath to remove any surface impurities, and then dry it.
-
Coat the prepared slurry onto the cleaned nickel foam using a doctor blade or spatula, ensuring a uniform thickness and mass loading (typically 1-2 mg/cm²).[3]
-
-
Drying the Electrode:
-
Dry the coated electrode in a vacuum oven at 80-120°C for 12 hours to completely evaporate the NMP solvent.
-
-
Electrode Pressing:
-
After drying, press the electrode at a pressure of approximately 10 MPa to ensure good contact between the active material and the current collector.
-
Protocol 3: Assembly and Electrochemical Characterization of a Three-Electrode System
This protocol describes the assembly of a three-electrode cell for electrochemical testing.
Materials:
-
This compound working electrode
-
Platinum wire or foil (counter electrode)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)
-
Electrochemical workstation
Procedure:
-
Cell Assembly:
-
Place the this compound working electrode, the platinum counter electrode, and the reference electrode in an electrochemical cell containing the aqueous electrolyte.
-
Ensure the electrodes are immersed in the electrolyte and are not in physical contact with each other.
-
-
Electrochemical Measurements:
-
Connect the electrodes to an electrochemical workstation.
-
Perform the following electrochemical tests:
-
Cyclic Voltammetry (CV): To evaluate the capacitive behavior and identify the potential window.
-
Galvanostatic Charge-Discharge (GCD): To determine the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): To analyze the internal resistance and ion diffusion kinetics of the electrode.
-
-
Data Presentation
The electrochemical performance of this compound and related cobalt-based MOFs from various studies is summarized in the table below for comparative analysis.
| Electrode Material | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability | Reference |
| Co-MOF (Succinate-based) | 6 M KOH | 425 | 2 | Not Specified | [4] |
| Co-MOF-71 | Not Specified | 651.7 | 1 | 80% after 4000 cycles | [1] |
| Co-MOF@rGO | Not Specified | 967.68 | 1 | 95.4% after 4000 cycles | [1] |
| Co-bdc MOF | 3 M KOH | 368 | 1 | 85% after 2000 cycles | [3][5] |
| Co-LMOF | Not Specified | 2474 | 1 | 94.3% after 2000 cycles | [6][7] |
| Co-MOF/M2 | Not Specified | 430 | 0.5 | 92.4% retention at 5 A/g | [8] |
Visualizations
The following diagrams illustrate the experimental workflow and the charge storage mechanism.
Caption: Hydrothermal synthesis workflow for this compound MOF.
Caption: Fabrication process for this compound supercapacitor electrodes.
Caption: Simplified diagram of the hybrid charge storage mechanism.
References
- 1. Rapid cold plasma synthesis of cobalt metal–organic framework/reduced graphene oxide nanocomposites for use as supercapacitor electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. rsc.org [rsc.org]
- 5. Cobalt and copper-based metal-organic frameworks synthesis and their supercapacitor application: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Controlled synthesis of a cobalt-organic framework: hierarchical micro/nanospheres for high-performance supercapacitors - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cobalt Carboxylate-Based Anodes in Lithium-Ion Batteries
Introduction
Transition metal coordination polymers, particularly those involving cobalt and carboxylate ligands, are emerging as a promising class of anode materials for lithium-ion batteries (LIBs). These materials offer high theoretical capacities, structural diversity, and tunable electrochemical properties. The organic ligands can buffer the volume changes during lithiation/delithiation, while the cobalt centers provide the redox activity. This document provides a general overview, representative data, and experimental protocols for the synthesis and evaluation of cobalt carboxylate-based coordination polymers as anode materials for LIBs.
Data Presentation
The electrochemical performance of cobalt-based coordination polymers as anode materials for lithium-ion batteries is summarized in the table below. It is important to note that the performance is highly dependent on the specific organic ligand, morphology, and testing conditions.
| Material | Ligand | Initial Discharge Capacity (mAh/g) | Reversible Capacity (mAh/g) | Cycle Number | Current Density (mA/g) | Coulombic Efficiency (%) | Rate Capability |
| Co-btca | 1,2,4,5-benzenetetracarboxylic acid | - | 801.3 | 50 | 200 | - | 773.9 mAh/g at 500 mA/g after 200 cycles[1][2] |
| Co(L) MOF/RGO | 5-aminoisophthalic acid | - | 1185 | 50 | 100 | - | - |
Data is extracted from published research and may not be directly comparable due to variations in experimental setups.
Experimental Protocols
The following are generalized protocols for the synthesis of a cobalt carboxylate coordination polymer and its subsequent fabrication and testing as a lithium-ion battery anode.
Synthesis of Cobalt Carboxylate Coordination Polymer (Hydrothermal Method)
This protocol describes a general hydrothermal synthesis for a cobalt-based coordination polymer. The specific precursors and conditions should be optimized for the desired material.
Materials:
-
Cobalt salt (e.g., Cobalt(II) nitrate (B79036) hexahydrate, Co(NO₃)₂·6H₂O)
-
Carboxylate ligand (e.g., a dicarboxylic or tetracarboxylic acid)
-
Solvent (e.g., Deionized water, N,N-Dimethylformamide (DMF), Ethanol)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve the cobalt salt and the carboxylate ligand in the chosen solvent or a solvent mixture in a molar ratio appropriate for the target coordination polymer.
-
Stir the solution at room temperature for 30-60 minutes to ensure homogeneity.
-
Transfer the resulting solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically between 100-180 °C) for a designated period (ranging from 12 to 72 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and residual solvent.
-
Dry the final product in a vacuum oven at 60-80 °C for 12 hours.
Anode Fabrication
Materials:
-
Synthesized cobalt carboxylate powder (active material)
-
Conductive agent (e.g., Super P or acetylene (B1199291) black)
-
Binder (e.g., Polyvinylidene fluoride, PVDF)
-
Solvent (N-Methyl-2-pyrrolidone, NMP)
-
Copper foil (current collector)
Procedure:
-
Mix the active material, conductive agent, and binder in a weight ratio of typically 80:10:10 in an agate mortar.
-
Add a few drops of NMP to the mixture and grind until a homogeneous slurry is formed.
-
Coat the slurry uniformly onto a piece of copper foil using a doctor blade.
-
Dry the coated copper foil in a vacuum oven at 80-120 °C for 12 hours to remove the solvent.
-
Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm) for coin cell assembly.
Electrochemical Characterization
Cell Assembly:
-
Assemble CR2032-type coin cells in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).
-
Use the prepared cobalt carboxylate electrode as the working electrode and a lithium metal foil as the counter and reference electrode.
-
Use a microporous polypropylene (B1209903) membrane as the separator.
-
The electrolyte is typically 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v).
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Perform CV measurements on a potentiostat at a scan rate of 0.1-1.0 mV/s within a voltage window of 0.01-3.0 V vs. Li/Li⁺ to study the redox reactions.
-
Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at various current densities (e.g., 100-2000 mA/g) within the same voltage window to evaluate the specific capacity, coulombic efficiency, and cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements in a frequency range of 100 kHz to 0.01 Hz to analyze the charge transfer resistance and ion diffusion kinetics of the electrode.
Visualizations
The following diagrams illustrate the general experimental workflow and the relationships between key performance indicators for a cobalt carboxylate-based anode.
Caption: Experimental workflow for cobalt carboxylate anode.
Caption: Key performance indicators for anode materials.
References
Catalytic Prowess of Cobalt Succinate in Oxidation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt compounds have emerged as versatile and efficient catalysts in a variety of organic transformations, particularly in oxidation reactions. Among these, cobalt succinate (B1194679) presents itself as a potentially valuable catalyst, leveraging the redox activity of the cobalt center. These application notes provide an overview of the catalytic applications of cobalt and its complexes in oxidation reactions, with a focus on the oxidation of alcohols. While specific quantitative data and detailed protocols for cobalt succinate are limited in publicly available literature, this document extrapolates from the behavior of analogous cobalt-based catalysts to provide practical guidance and theoretical understanding.
Catalytic Applications of Cobalt in Oxidation Reactions
Cobalt catalysts, typically involving a Co(II)/Co(III) redox cycle, are effective in the oxidation of a wide range of substrates. Of particular interest to drug development and fine chemical synthesis is the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids.
Key Reaction: Aerobic Oxidation of Alcohols
The aerobic oxidation of alcohols is a green and atom-economical process. Cobalt catalysts can activate molecular oxygen, facilitating the oxidation of primary and secondary alcohols.
Data Presentation
The following table summarizes representative data for the oxidation of benzyl (B1604629) alcohol catalyzed by various cobalt-based systems. This data is provided to illustrate the typical performance of cobalt catalysts and to serve as a benchmark for the potential application of this compound.
| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
| Co-NG | Benzyl Alcohol | Benzaldehyde | 94.8 | 97.5 | [1] |
| CoTPP | Benzyl Alcohol | Benzaldehyde | 82 | 98 | [2][3] |
| Co-N-Si/AC | Benzyl Alcohol | Methyl Benzoate | - | - | [4] |
| CoxOy@HCSs | Benzyl Alcohol | Benzaldehyde | ~50 | >70 | [5] |
| Co(OAc)2/NaBr | Aromatic Alcohols | Aldehydes/Ketones | Excellent | Excellent | [6] |
Experimental Protocols
The following are generalized protocols for catalyst preparation and alcohol oxidation, adapted from procedures for similar cobalt catalysts. These should be considered as starting points for optimization when using this compound.
Protocol 1: Preparation of this compound Catalyst
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)
-
Succinic acid (C₄H₆O₄)
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Deionized water
Procedure:
-
Dissolve equimolar amounts of the cobalt salt and succinic acid in separate beakers of deionized water.
-
Slowly add the succinic acid solution to the cobalt salt solution with vigorous stirring.
-
Adjust the pH of the mixture to ~7 by dropwise addition of a 1 M NaOH or KOH solution. A precipitate of this compound will form.
-
Continue stirring the mixture at room temperature for 2-4 hours.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water and then with ethanol to remove any unreacted starting materials and impurities.
-
Dry the resulting this compound powder in a vacuum oven at 80-100 °C overnight.
Protocol 2: General Procedure for Aerobic Oxidation of Benzyl Alcohol
Materials:
-
This compound catalyst
-
Benzyl alcohol
-
Toluene (or another suitable solvent)
-
Oxygen gas (balloon or cylinder)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound catalyst (1-5 mol%).
-
Add the solvent (e.g., toluene) and benzyl alcohol.
-
Flush the flask with oxygen and maintain a positive pressure of oxygen using a balloon or by bubbling the gas through the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can often be washed, dried, and reused.
-
Isolate the product from the filtrate by removing the solvent under reduced pressure, followed by purification techniques such as column chromatography if necessary.
Visualizations
Proposed Catalytic Cycle for Cobalt-Catalyzed Alcohol Oxidation
Caption: A proposed catalytic cycle for the oxidation of a primary alcohol to an aldehyde using a this compound catalyst.
Experimental Workflow for Catalyst Screening
References
- 1. researchgate.net [researchgate.net]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. vapourtec.com [vapourtec.com]
- 4. Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of Benzyl Alcohol Using Cobalt Oxide Supported Inside and Outside Hollow Carbon Spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of alcohols to carbonyl compounds with peracetic acid catalysed by cobalt (III) acetate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol for the Synthesis of Cobalt Succinate Coordination Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cobalt succinate (B1194679) coordination polymers are a class of metal-organic frameworks (MOFs) that have garnered significant interest due to their diverse structural motifs and potential applications in areas such as catalysis, gas storage, and magnetism. The synthesis of these materials involves the self-assembly of cobalt(II) ions and succinate ligands under various experimental conditions. This document provides detailed protocols for the synthesis of cobalt succinate coordination polymers based on established literature methods.
Data Presentation
The following table summarizes the experimental parameters for the synthesis of different this compound coordination polymers, providing a comparative overview of the methodologies.
| Compound/Reference | Cobalt Precursor | Ligands | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Method |
| Co-MOF[1][2] | - | Succinic acid | - | 120 | 20 | - | Solvothermal |
| [Co(bnzd)2(μ-suc)(OH2)2]n·(H2O)n[3] | Cobalt(II) chloride hexahydrate | Succinic acid, Benzidine (B372746) | Methanol-water | Room Temp. | - | - | One-pot reaction |
| 1D and 3D Co(II) Succinate Polymers[4][5] | Cobalt(II) nitrate (B79036) hexahydrate | Succinic acid, Pyrazine | H2O | 120 | 72 | - | Hydrothermal |
| 1D and 3D Co(II) Succinate Polymers[4][5] | Cobalt(II) nitrate hexahydrate | Succinic acid, Pyrazine | DMSO/H2O (3:2 v/v) | Room Temp. | 0.5 (stirring) | - | Room Temperature Stirring |
| [Co(C4H4O4)]n[6] | - | Succinic acid | - | - | - | - | Solvothermal |
Note: "-" indicates data not specified in the cited source.
Experimental Protocols
This section details the methodologies for the synthesis of this compound coordination polymers via solvothermal/hydrothermal and room temperature methods.
Protocol 1: Solvothermal/Hydrothermal Synthesis
This method is widely employed for the synthesis of crystalline coordination polymers.
Materials:
-
Cobalt(II) salt (e.g., Cobalt(II) nitrate hexahydrate, Cobalt(II) chloride hexahydrate)
-
Succinic acid
-
Solvent (e.g., Deionized water, DMF/Water mixture)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, equimolar amounts of a cobalt(II) salt and succinic acid are dissolved in the chosen solvent system. For example, cobalt(II) nitrate hexahydrate and succinic acid can be dissolved in deionized water.
-
The resulting solution is placed in a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to a specific temperature, typically between 120-180°C, for a period ranging from 20 to 72 hours.[1][4][5]
-
After the reaction, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with the solvent used for the synthesis (e.g., water and ethanol), and dried in air.
Protocol 2: Room Temperature Synthesis
This method offers a more energy-efficient route for the synthesis of certain this compound coordination polymers.
Materials:
-
Cobalt(II) salt (e.g., Cobalt(II) chloride hexahydrate)
-
Succinic acid
-
Co-ligand (e.g., Benzidine)
-
Solvent (e.g., Methanol-water mixture)
Procedure:
-
Dissolve the cobalt(II) salt, succinic acid, and any co-ligand in the appropriate solvent system at room temperature. For instance, a one-pot reaction can be performed using cobalt(II) chloride hexahydrate, succinic acid, and benzidine in a methanol-water mixture.[3]
-
Stir the solution for a designated period, which can range from 30 minutes to several hours.[4]
-
Allow the solution to stand, often for a couple of days, to facilitate the growth of crystals.
-
Isolate the crystalline product by filtration, wash with the reaction solvent, and air-dry.
Mandatory Visualization
Caption: Synthesis workflow for this compound coordination polymers.
References
- 1. Synthesis and characterization of metal organic framework using succinic acid ligand with cobalt and iron metals as met… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Gas Adsorption Properties of Cobalt Succinate MOFs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a variety of applications, including gas storage and separation, catalysis, and drug delivery. Cobalt succinate-based MOFs, in particular, have garnered interest due to the potential for redox activity at the cobalt centers and the flexibility of the succinate (B1194679) linker. These application notes provide a summary of the gas adsorption properties of a this compound-based MOF and detailed protocols for its synthesis and characterization.
Data Presentation
| Compound | Gas Adsorbate | Temperature (K) | Adsorption Capacity (cm³/g) | Notes |
| [Co(H₂O)(pyz)(suc)] | N₂ | 77 | Low | Type III isotherm, macroporous nature |
| CO₂ | 195 | Low | Type III isotherm, macroporous nature | |
| [Co(H₂O)₂(pyz)(suc)] | N₂ | 77 | Low | Type III isotherm, macroporous nature |
| CO₂ | 195 | Low | Type III isotherm, macroporous nature |
Data extracted from "Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection"[1].
Experimental Protocols
The following are generalized protocols for the synthesis of this compound MOFs and the subsequent gas adsorption measurements. These protocols are based on common practices for MOF synthesis and characterization[2][3][4][5].
Protocol 1: Synthesis of this compound MOFs
This protocol describes a typical solvothermal synthesis method for this compound-based MOFs.
Materials:
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Cobalt(II) salt (e.g., Cobalt(II) nitrate (B79036) hexahydrate, Cobalt(II) chloride)
-
Succinic acid
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Ethanol)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation: Dissolve equimolar amounts of the cobalt(II) salt and succinic acid in the chosen solvent in a glass beaker. Stir the mixture until all solids are completely dissolved.
-
Solvothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven.
-
Heating: Heat the autoclave to a specific temperature (typically between 80-150 °C) for a designated period (ranging from 12 to 72 hours). The optimal temperature and time will depend on the specific this compound MOF being synthesized.
-
Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Collect the resulting crystals by filtration or decantation.
-
Washing: Wash the collected crystals with fresh solvent (the same as used in the synthesis) to remove any unreacted starting materials. This step may be repeated several times.
-
Drying: Dry the washed crystals under vacuum or in a low-temperature oven.
Protocol 2: Activation of this compound MOFs for Gas Adsorption
Activation is a crucial step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.
Materials:
-
As-synthesized this compound MOF
-
Solvent for exchange (e.g., methanol (B129727), ethanol, acetone)
-
Vacuum oven or Schlenk line
-
Supercritical CO₂ dryer (optional, for delicate structures)
Procedure:
-
Solvent Exchange: Immerse the as-synthesized MOF crystals in a volatile and low-surface-tension solvent (e.g., methanol or ethanol). Allow the exchange to proceed for 24-48 hours, replacing the solvent with a fresh portion 2-3 times during this period. This process gradually replaces the high-boiling-point synthesis solvent with a more easily removable one.
-
Thermal Activation:
-
Place the solvent-exchanged MOF in a vacuum oven or on a Schlenk line.
-
Slowly heat the sample under a dynamic vacuum to a temperature below its decomposition point (typically 100-200 °C). The exact temperature and duration of heating should be determined from thermogravimetric analysis (TGA) of the material.
-
Maintain the sample at the activation temperature under vacuum for several hours until the guest solvent molecules are completely removed.
-
-
Supercritical CO₂ Activation (Optional): For MOFs that are sensitive to thermal activation, supercritical CO₂ drying can be employed to prevent pore collapse[6]. This involves replacing the solvent with liquid CO₂ and then bringing the CO₂ to its supercritical state, after which the CO₂ gas is slowly vented.
Protocol 3: Gas Adsorption Measurements
This protocol outlines the procedure for measuring gas adsorption isotherms using a volumetric gas sorption analyzer.
Materials:
-
Activated this compound MOF sample
-
Analysis gases (e.g., N₂, CO₂, H₂, CH₄) of high purity
-
Volumetric gas sorption analyzer
-
Sample tubes and sealing frits
-
Analytical balance
Procedure:
-
Sample Preparation and Degassing:
-
Accurately weigh an appropriate amount of the activated MOF sample into a pre-weighed sample tube.
-
Attach the sample tube to the degassing port of the gas sorption analyzer.
-
Degas the sample under vacuum at an elevated temperature (the same as the activation temperature) for several hours to remove any adsorbed atmospheric gases and moisture.
-
-
Isotherm Measurement:
-
After degassing, weigh the sample tube again to determine the exact mass of the degassed sample.
-
Transfer the sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a cryogenic dewar containing the appropriate coolant (e.g., liquid nitrogen for 77 K measurements, a cryocooler for other temperatures).
-
Start the analysis program. The instrument will dose known amounts of the analysis gas into the sample tube and measure the equilibrium pressure after each dose.
-
The amount of gas adsorbed at each pressure point is calculated using the ideal gas law and the free space volume in the sample tube.
-
The process is repeated over a desired pressure range to generate the adsorption isotherm.
-
For desorption, the pressure is incrementally decreased, and the amount of desorbed gas is measured.
-
-
Data Analysis:
-
The collected data (amount adsorbed vs. relative pressure) is plotted to generate the adsorption and desorption isotherms.
-
From the nitrogen isotherm at 77 K, the Brunauer-Emmett-Teller (BET) surface area can be calculated.
-
Pore size distribution can be determined using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH).
-
For other gases, the uptake capacity at specific pressures and temperatures provides information about the material's storage potential.
-
Mandatory Visualizations
Caption: Workflow for the solvothermal synthesis of this compound MOFs.
Caption: Experimental workflow for MOF activation and gas adsorption analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. micromeritics.com [micromeritics.com]
- 5. researchgate.net [researchgate.net]
- 6. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
Troubleshooting & Optimization
Technical Support Center: Controlling Crystal Growth in Cobalt Succinate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cobalt succinate (B1194679). The information is designed to help you control crystal growth and obtain crystals with desired characteristics.
Troubleshooting Guide
This guide addresses common issues encountered during cobalt succinate synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation or very low yield | 1. Low Supersaturation: Reactant concentrations are too low. 2. Inappropriate Solvent: The chosen solvent may have very high solubility for this compound. 3. Incorrect pH: The pH of the solution may not be optimal for nucleation. | 1. Increase the concentration of cobalt salt and/or succinic acid. 2. Try a different solvent or a solvent mixture to decrease solubility. 3. Adjust the pH of the reaction mixture. For many metal carboxylates, a slightly acidic to neutral pH is optimal. |
| Formation of amorphous precipitate instead of crystals | 1. High Supersaturation: Reactant concentrations are too high, leading to rapid precipitation. 2. Rapid Temperature Change: Cooling the solution too quickly can favor amorphous precipitation over crystalline growth. 3. Inadequate Stirring: Poor mixing can lead to localized high supersaturation. | 1. Decrease the initial reactant concentrations. 2. Employ a slower cooling rate or use a constant temperature bath to allow for slow evaporation. 3. Ensure adequate and consistent stirring throughout the reaction. |
| Crystals are too small (microcrystalline powder) | 1. High Nucleation Rate: Conditions favor the formation of many small nuclei rather than the growth of existing crystals. 2. Rapid Precipitation: Similar to the formation of amorphous solids, fast precipitation can lead to small crystals. 3. Incorrect pH: pH can significantly influence crystal size. | 1. Decrease the supersaturation by lowering reactant concentrations or slowing down the addition of reactants. 2. Reduce the reaction temperature to slow down the kinetics. 3. Adjust the pH. For some cobalt-based systems, increasing the pH can lead to larger crystallite sizes. For example, in one study on cobalt coatings, the crystallite size increased from 31.0 nm at pH 3 to 50.1 nm at pH 7.[1] |
| Formation of large, irregular, or agglomerated crystals | 1. Low Nucleation Rate: Conditions favor the growth of a few nuclei, leading to large, and sometimes poorly formed, crystals. 2. Slow Evaporation/Cooling: Very slow solvent evaporation or cooling can lead to excessive crystal growth. 3. High pH: In some systems, a higher pH can lead to larger and more agglomerated particles. A study on cobalt oxide nanoparticles showed that a pH of 10-11 resulted in larger, agglomerated particles (40-50 nm) compared to the more uniform particles (20-30 nm) formed at a pH of 8-9.[2] | 1. Increase the nucleation rate by slightly increasing the supersaturation. 2. Increase the rate of solvent evaporation or cooling. 3. Optimize the pH to balance nucleation and growth rates.[2] |
| Undesirable crystal morphology (e.g., needles instead of plates) | 1. Solvent Effects: The solvent can selectively interact with different crystal faces, inhibiting or promoting growth in certain directions. 2. Additives/Impurities: The presence of other ions or molecules can act as capping agents, altering the crystal habit. 3. Temperature: The reaction temperature can influence the relative growth rates of different crystal faces. | 1. Experiment with different solvents or solvent mixtures. The polarity of the solvent can influence the aspect ratio of the crystals. 2. Purify reactants to remove impurities. Alternatively, specific additives can be intentionally introduced to modify the crystal habit. 3. Vary the synthesis temperature to find the optimal conditions for the desired morphology. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters that control crystal growth in this compound synthesis?
A1: The primary parameters that influence this compound crystal growth are:
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Supersaturation: The driving force for both nucleation and crystal growth.
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Temperature: Affects reaction kinetics, solubility, and nucleation/growth rates.
-
pH: Influences the speciation of succinate in solution and the coordination environment of the cobalt ion.
-
Solvent: The choice of solvent affects solubility, reactant interactions, and can influence crystal morphology.
-
Stirring/Agitation: Ensures homogeneity of the reaction mixture and can influence crystal size distribution.
-
Presence of Additives or Impurities: Can act as nucleating agents or inhibitors, affecting crystal habit.
Q2: How does pH affect the size of this compound crystals?
A2: The effect of pH on crystal size can be complex and system-dependent. Generally, pH influences the deprotonation of succinic acid and the formation of cobalt hydroxide (B78521) species. In some cobalt-based systems, an increase in pH leads to an increase in crystallite size. For instance, a study on electrodeposited cobalt coatings showed that the crystallite size increased from 31.0 nm at pH 3 to 43.4 nm at pH 5, and further to 50.1 nm at pH 7.[1] However, in other systems, an optimal pH range exists for obtaining uniform and smaller nanoparticles. For example, in the synthesis of cobalt oxide nanoparticles, a pH range of 8-9 yielded smaller and more uniform particles (20-30 nm) compared to the larger and more agglomerated particles (40-50 nm) obtained at a pH of 10-11.[2]
Q3: Can the choice of solvent change the shape of my this compound crystals?
A3: Yes, the solvent can have a significant impact on crystal morphology. Different solvents can interact differently with the various crystallographic faces of the growing crystal. This differential interaction can either inhibit or promote growth along specific directions, leading to changes in the crystal's aspect ratio (e.g., from needles to plates). The polarity of the solvent is a key factor in this process.
Q4: What is the general mechanism of this compound crystal formation?
A4: The formation of this compound crystals follows the general principles of crystallization, which involves two main stages: nucleation and crystal growth. Initially, cobalt (II) ions and succinate anions in solution associate to form small, unstable clusters. Once these clusters reach a critical size, they become stable nuclei. Subsequent crystal growth occurs by the addition of more cobalt and succinate species from the solution onto the surface of these nuclei. The final crystal size and morphology are determined by the relative rates of nucleation and growth.
Quantitative Data Summary
The following table summarizes quantitative data on the effect of pH on the crystal/crystallite size of cobalt-containing materials. While not all data is specific to this compound, it provides valuable insights into the general trends.
| Parameter | Condition | Resulting Crystal/Crystallite Size | Reference |
| pH | pH 3 | 31.0 nm | [1] |
| pH 5 | 43.4 nm | [1] | |
| pH 7 | 50.1 nm | [1] | |
| pH | pH 8-9 | 20-30 nm (uniform particles) | [2] |
| pH 10-11 | 40-50 nm (agglomerated particles) | [2] |
Experimental Protocols
General Protocol for Aqueous Synthesis of this compound Crystals
This protocol is a general guideline and may require optimization for specific applications.
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of a cobalt (II) salt (e.g., cobalt chloride hexahydrate, CoCl₂·6H₂O).
-
Prepare an aqueous solution of succinic acid (C₄H₆O₄).
-
-
Reaction Setup:
-
In a reaction vessel, add the succinic acid solution.
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Slowly add a base (e.g., sodium hydroxide solution) to the succinic acid solution to deprotonate it, while monitoring the pH.
-
With constant stirring, slowly add the cobalt (II) salt solution to the succinate solution.
-
-
Crystallization:
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The formation of a precipitate should be observed.
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The reaction mixture can be left to stir at a constant temperature for a set period to allow for crystal growth.
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Alternatively, the solution can be slowly cooled or the solvent can be allowed to evaporate slowly to promote the growth of larger crystals.
-
-
Isolation and Drying:
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The resulting crystals are collected by filtration.
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Wash the crystals with deionized water and then with a volatile solvent (e.g., ethanol) to facilitate drying.
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Dry the crystals in an oven at an appropriate temperature or under vacuum.
-
Visualizations
Logical Workflow for Troubleshooting Crystal Growth
References
Technical Support Center: Optimizing Cobalt Succinate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for cobalt succinate (B1194679) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing cobalt succinate?
A1: The primary methods for synthesizing this compound are room-temperature precipitation and hydrothermal synthesis. Room-temperature precipitation is a straightforward method involving the mixing of aqueous solutions of a cobalt(II) salt (e.g., cobalt(II) chloride hexahydrate) and succinic acid, often with a base like potassium hydroxide (B78521) to adjust the pH.[1][2] Hydrothermal synthesis is employed to produce different structural forms of this compound by conducting the reaction in water at elevated temperatures and pressures.[1][3][4]
Q2: What are the typical precursors for this compound synthesis?
A2: Commonly used precursors include a cobalt(II) salt, such as cobalt(II) chloride hexahydrate or cobalt(II) nitrate (B79036) hexahydrate, and succinic acid.[1][2][5] A base, frequently potassium hydroxide or sodium hydroxide, is often used to deprotonate the succinic acid.[1][2]
Q3: What is the role of pH in the synthesis of this compound?
A3: The pH of the reaction mixture is a critical parameter that influences the formation and structure of the this compound product. An acidic pH is generally favored for the formation of certain this compound phases.[2] If the pH is too high, it can lead to the precipitation of undesirable cobalt hydroxide.[2] The final pH of the solution is considered a significant factor in the outcome of the synthesis.[1][2]
Q4: How does temperature affect the synthesis and structure of this compound?
A4: Temperature plays a crucial role in determining the final structure of the this compound product. Room-temperature synthesis often yields simpler, one-dimensional coordination polymers.[3][6] In contrast, hydrothermal methods at higher temperatures can lead to more complex, condensed structures with extended metal-oxygen-metal networks.[3] A systematic study has shown that varying only the temperature of an identical starting mixture can result in five different this compound materials.[3][6]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incorrect pH | The pH of the reaction mixture is critical. An acidic environment (pH ~3-5) is often optimal for the precipitation of some this compound phases.[2] If the pH is too high, cobalt hydroxide may precipitate instead. Measure the final pH of your reaction mixture. If it is too high, consider reducing the amount of base added. |
| Incomplete Dissolution of Reactants | Ensure that both the cobalt salt and succinic acid are fully dissolved in the solvent before initiating the reaction. Gentle heating and stirring can aid dissolution. |
| Suboptimal Temperature | For room-temperature precipitation, ensure the reaction is allowed sufficient time to proceed (e.g., 24 hours).[2] For hydrothermal synthesis, verify that the correct temperature and reaction time are being used as specified in the protocol. |
| Precursor Quality | Impurities in the starting materials can interfere with the reaction. Use high-purity cobalt salts and succinic acid. |
Problem 2: Formation of an Unwanted Precipitate (e.g., Cobalt Hydroxide)
| Potential Cause | Troubleshooting Step |
| pH is too High | The formation of a gelatinous precipitate often indicates the presence of cobalt hydroxide, which occurs at higher pH values.[2] Carefully control the addition of the base to maintain an acidic to slightly acidic pH. It is often better to add the base dropwise while monitoring the pH. |
| Localized High pH | Even with the correct overall stoichiometry, inefficient mixing can create localized regions of high pH, leading to the precipitation of cobalt hydroxide. Ensure vigorous and continuous stirring during the addition of the base. |
Problem 3: The Product has Poor Crystallinity or is Amorphous
| Potential Cause | Troubleshooting Step |
| Rapid Precipitation | Very fast precipitation can lead to the formation of small, poorly crystalline particles. Try slowing down the reaction rate by cooling the solution or by adding the precipitating agent more slowly. |
| Solvent Evaporation Rate | For methods that rely on crystallization by solvent evaporation, a slower evaporation rate can lead to larger, higher-quality crystals. Cover the reaction vessel with a watch glass or perforated parafilm to slow down evaporation. |
| Need for Higher Temperature | Some this compound structures with higher crystallinity are formed under hydrothermal conditions.[3] If room-temperature methods are not yielding crystalline material, consider exploring a hydrothermal synthesis route. |
Experimental Protocols
Protocol 1: Room-Temperature Synthesis of Co(H₂O)₄(C₄H₄O₄)
This protocol is adapted from the synthesis of Co(H₂O)₄(C₄H₄O₄) as described in the literature.[2]
Materials:
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Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Succinic acid (C₄H₆O₄)
-
Potassium hydroxide (KOH)
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Deionized water
Procedure:
-
Prepare an aqueous solution of cobalt(II) chloride hexahydrate, succinic acid, and potassium hydroxide. The molar ratios of the reactants can be 1:1.5:1 for CoCl₂·6H₂O : C₄H₆O₄ : KOH in approximately 120 molar equivalents of water.[2] For example, dissolve 0.55 g of CoCl₂·6H₂O, 0.41 g of succinic acid, and 0.13 g of KOH in 5 mL of deionized water.[2]
-
Stir the mixture until all solids are dissolved.
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The final pH of the solution should be around 3.[2]
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Leave the solution undisturbed at room temperature.
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Pink crystals are expected to form within 24 hours.[2]
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Collect the crystals by filtration, wash with a small amount of cold deionized water, and air dry.
Protocol 2: Hydrothermal Synthesis of this compound
Hydrothermal synthesis can produce different phases of this compound. The following is a general guideline.
Materials:
-
Cobalt(II) salt (e.g., CoCl₂·6H₂O)
-
Succinic acid
-
Base (e.g., KOH)
-
Deionized water
Procedure:
-
Prepare a precursor solution similar to the room-temperature synthesis.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to the desired temperature (e.g., 180 °C) for a specified period (e.g., 24-48 hours).
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Allow the autoclave to cool down slowly to room temperature.
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The resulting crystalline product can be collected by filtration, washed with deionized water and ethanol, and then dried.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The role of temperature in the synthesis of hybrid inorganic–organic materials: the example of cobalt succinates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of temperature in the synthesis of hybrid inorganic–organic materials: the example of cobalt succinates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Cobalt Succinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of cobalt succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude cobalt succinate?
A1: The primary methods for purifying this compound are recrystallization, solvent washing, and precipitation. The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in a this compound synthesis?
A2: Impurities can include unreacted starting materials (e.g., cobalt salts like cobalt chloride or cobalt sulfate, and succinic acid), side products from the reaction, and other metal ions present in the starting materials. Organic residues from solvents used in the synthesis may also be present.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be determined using a combination of analytical techniques. Elemental analysis can determine the cobalt content. Spectroscopic methods like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) can quantify trace metal impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to detect organic impurities.
Q4: What is the importance of pH during the purification of this compound?
A4: The pH of the solution can significantly impact the solubility of this compound and potential impurities. Adjusting the pH can be a crucial step in purification by precipitation, as it can be used to selectively precipitate either the desired product or unwanted impurities. For instance, many metal hydroxides will precipitate at a different pH than this compound.
Q5: How should I properly dry the purified this compound?
A5: Proper drying is crucial to prevent the decomposition or dehydration of the final product. This compound may exist as a hydrate. Drying should be carried out at a moderate temperature, for example, in a vacuum oven at a temperature determined by thermogravimetric analysis (TGA) to avoid the loss of coordinated water molecules, which could alter the compound's structure.
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound After Recrystallization
| Possible Cause | Solution |
| The chosen recrystallization solvent is too effective at room temperature, leading to significant product loss in the mother liquor. | Select a solvent or solvent mixture in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below. Consider using a solvent screen to identify the optimal solvent system. |
| Insufficient cooling of the recrystallization mixture. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal precipitation before filtration. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and filter paper) to prevent the solution from cooling and crystallizing prematurely. |
| Incomplete precipitation from the solution. | After cooling, allow sufficient time for crystallization to complete. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
Problem 2: Discolored this compound Crystals (Indicating Impurities)
| Possible Cause | Solution |
| Incomplete removal of colored impurities during recrystallization. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb some of the desired product. |
| Co-precipitation of other metal hydroxides or salts. | Carefully control the pH of the solution during synthesis and purification to prevent the precipitation of unwanted metal hydroxides. |
| Presence of organic impurities from starting materials or solvents. | Wash the crude product with a suitable organic solvent in which this compound is insoluble before proceeding with recrystallization. |
Problem 3: Inconsistent Purity Results
| Possible Cause | Solution |
| Inadequate washing of the filtered crystals. | Wash the filter cake with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities. |
| Inefficient drying leading to residual solvent. | Dry the purified crystals under vacuum at a suitable temperature to ensure complete removal of the solvent. |
| Contamination from glassware or equipment. | Ensure all glassware and equipment are thoroughly cleaned and rinsed with deionized water before use. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent mixture. Water or ethanol-water mixtures are common starting points for metal succinates. The ideal solvent should dissolve the this compound when hot but have low solubility when cold.
-
Dissolution: In a flask, add the crude this compound to a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven at a temperature that does not cause decomposition or loss of hydration water.
Protocol 2: Purification by Solvent Washing
-
Solvent Selection: Choose a solvent in which the impurities are soluble, but the this compound is insoluble. Common choices for removing organic impurities include acetone (B3395972) or diethyl ether.
-
Washing Procedure: Suspend the crude this compound in the chosen solvent and stir for a defined period (e.g., 30 minutes).
-
Isolation: Filter the solid and wash with a fresh portion of the solvent.
-
Drying: Dry the purified powder under vacuum.
Data Presentation
Table 1: Solubility of Succinic Acid in Various Solvents at 298.15 K (as a proxy for polarity considerations)
| Solvent | Molar Solubility |
| Water | 0.698 |
| Ethanol | 0.103 |
| Acetone | 0.125 |
| Ethyl Acetate | 0.042 |
Note: This data is for succinic acid and is provided to guide solvent selection for washing, assuming similar polarity dependencies for this compound. Actual solubility of this compound should be experimentally determined.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting guide for addressing low yields in this compound purification.
Technical Support Center: Characterization of Impurities in Cobalt Succinate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of cobalt succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in cobalt succinate synthesis?
A1: Common impurities can be broadly categorized as:
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Unreacted Starting Materials: Residual succinic acid and cobalt salts (e.g., cobalt chloride, cobalt nitrate).
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Byproducts from Side Reactions: Cobalt hydroxide (B78521) may precipitate if the pH of the reaction mixture is too high.[1][2]
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Solvent-Related Impurities: Trapped solvent molecules within the crystal lattice. The solvent used can also influence the morphology and crystal structure of the final product.[3][4]
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Polymorphic Impurities: Different crystalline forms (phases) of this compound may co-exist, especially when synthesis parameters like temperature and reaction time are not strictly controlled.
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Amorphous Material: Non-crystalline this compound or other amorphous byproducts can be present, often leading to issues in downstream applications.
Q2: How does pH affect the purity of this compound during synthesis?
A2: The pH of the reaction medium is a critical parameter. A sufficiently acidic pH is generally required to prevent the precipitation of cobalt hydroxide (Co(OH)₂), a common impurity. Cobalt hydroxide precipitation typically begins at a pH of around 6.9 and increases at higher pH values.[1][5] Therefore, maintaining the pH within an optimal range for this compound formation is crucial for obtaining a pure product.
Q3: Can the choice of solvent impact the final product?
A3: Yes, the solvent system can significantly influence the morphology, crystallinity, and even the coordination environment of the this compound.[3][4] Different solvents can lead to the formation of different crystal habits or even different polymorphic forms. For instance, hydrothermal or solvothermal conditions can yield different structures compared to room-temperature precipitation in an aqueous solution.[6][7] It is also possible for solvent molecules to become incorporated into the crystal structure as solvates.
Q4: What is the expected color of pure this compound?
A4: The color of cobalt(II) complexes can vary depending on the coordination environment of the cobalt ion. Octahedrally coordinated Co(II) complexes are typically pink or reddish, while tetrahedrally coordinated Co(II) can be blue. In the case of this compound, a pink or purple crystalline solid is generally expected. An off-color product may indicate the presence of impurities or a different coordination geometry of the cobalt center.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Incomplete reaction. - Product loss during washing/filtration. - Suboptimal stoichiometry of reactants. - Crystallization failure, with a significant amount of product remaining in the mother liquor.[8] | - Increase reaction time or temperature (if appropriate for the chosen method). - Use a finer filter paper or optimize the washing procedure with a minimal amount of cold solvent. - Carefully check the molar ratios of cobalt salt and succinic acid. - Concentrate the mother liquor and cool to obtain a second crop of crystals.[8] |
| Product is a Gelatinous or Amorphous Precipitate Instead of Crystalline Solid | - The solution is supersaturated, leading to rapid precipitation. - Incorrect pH, potentially leading to the formation of amorphous cobalt hydroxide. - Insufficient time for crystal growth. | - Slow down the addition of precipitating agents. - Control the cooling rate; slower cooling promotes the growth of larger, well-defined crystals.[9] - Ensure the pH is within the optimal range for this compound crystallization and not in the range of cobalt hydroxide precipitation.[1] - Increase the reaction or crystallization time. |
| The Final Product is Pale Pink or has a Bluish Tint | - Presence of unreacted pink cobalt salts (e.g., cobalt chloride hexahydrate). - Formation of different this compound phases with varying colors. - A bluish tint could suggest the presence of tetrahedrally coordinated Co(II) species as an impurity. | - Wash the product thoroughly with deionized water to remove soluble unreacted salts. - Characterize the product using Powder X-ray Diffraction (PXRD) to identify the crystalline phases present.[10] - Re-evaluate the synthesis conditions (temperature, solvent) to favor the formation of the desired phase. |
| Presence of Unreacted Succinic Acid in the Final Product | - Incorrect stoichiometry (excess succinic acid). - Inefficient washing of the final product. | - Adjust the molar ratio of reactants to avoid a large excess of succinic acid. - Wash the product thoroughly with a solvent in which succinic acid is soluble but this compound is not. - Use analytical techniques like HPLC or GC-MS to quantify the amount of residual succinic acid.[11][12] |
| The Product Contains Cobalt Hydroxide | - The pH of the reaction mixture was too high (typically above 7).[13][14] | - Carefully control and monitor the pH throughout the synthesis, maintaining it in the acidic range. - If cobalt hydroxide has co-precipitated, it can sometimes be removed by washing the product with a dilute acidic solution, provided the this compound is stable under these conditions. |
Experimental Protocols for Impurity Characterization
1. High-Performance Liquid Chromatography (HPLC) for Unreacted Succinic Acid
This method is suitable for the quantification of residual succinic acid in the final product.
-
Column: A mixed-mode column such as Amaze TH or a reversed-phase C18 column can be used.[15]
-
Mobile Phase: A typical mobile phase for a C18 column would be a phosphate (B84403) buffer at a low pH (e.g., pH 2.5) with a small percentage of organic solvent like methanol (B129727) or acetonitrile (B52724).[16] For mixed-mode columns, the mobile phase composition will depend on the specific column chemistry but often involves a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate).[12]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for succinic acid.[17]
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound product.
-
Dissolve the sample in a suitable solvent (e.g., deionized water or a dilute acidic solution). The solubility of this compound needs to be considered.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: Create a calibration curve using standard solutions of succinic acid of known concentrations.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities, including residual succinic acid (after derivatization).
-
Derivatization: Organic acids are typically not volatile enough for direct GC analysis and require derivatization to increase their volatility. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[18]
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is commonly used.
-
Temperature Program: A temperature gradient is used to separate the components. For example, an initial temperature of 100°C, held for 1 minute, then ramped to 280°C.[19]
-
Mass Spectrometry: Operated in full scan mode (e.g., scanning from m/z 50 to 550) to identify unknown impurities by their mass spectra.[20]
-
Sample Preparation:
3. Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
PXRD is essential for identifying the crystalline phases present in the solid product, including different polymorphs of this compound or crystalline impurities.
-
Sample Preparation: A small amount of the finely ground powder is mounted on a sample holder.
-
Data Collection: The sample is irradiated with X-rays over a range of 2θ angles.
-
Data Analysis: The resulting diffraction pattern is compared with reference patterns from crystallographic databases (e.g., the Cambridge Structural Database, CSD) to identify the crystalline phases present. The presence of sharp peaks indicates a crystalline material, while a broad halo suggests the presence of amorphous content.[10]
4. Elemental Analysis
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen (and sometimes other elements) in a sample. This is crucial for confirming the empirical formula of the synthesized this compound and can indicate the presence of impurities if the experimental percentages deviate significantly from the calculated values. The cobalt content can be determined by techniques such as atomic absorption spectroscopy or spectrophotometry.[21]
5. Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR is not always straightforward for paramagnetic cobalt(II) complexes due to signal broadening, ¹H and ¹³C NMR can be very useful for characterizing any diamagnetic organic impurities present.[22] It can also provide information about the coordination environment in certain cases.[23][24]
Visualizing Workflows
Experimental Workflow for Impurity Characterization
Figure 1. Experimental Workflow for Impurity Characterization
Logical Relationship for Troubleshooting Low Yield
Figure 2. Troubleshooting Logic for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
- 3. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Solvent-Directed Morphological Transformation in Covalent Organic Polymers [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. research.tue.nl [research.tue.nl]
- 11. HPLC Method for Analysis of Succinic Acid on BIST A+ Column | SIELC Technologies [sielc.com]
- 12. Succinic Acid Analyzed with LCMS - AppNote [mtc-usa.com]
- 13. US2377832A - Precipitation of cobaltic hydroxide - Google Patents [patents.google.com]
- 14. WO2017117626A1 - Precipitation of nickel and cobalt - Google Patents [patents.google.com]
- 15. helixchrom.com [helixchrom.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column | SIELC Technologies [sielc.com]
- 18. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 19. scispace.com [scispace.com]
- 20. metbio.net [metbio.net]
- 21. scholarworks.uni.edu [scholarworks.uni.edu]
- 22. researchgate.net [researchgate.net]
- 23. Applications of transition metal NMR spectroscopy in coordination chemistry (Journal Article) | ETDEWEB [osti.gov]
- 24. Dynamic NMR for coordination chemistry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Improving the electrochemical stability of cobalt succinate electrodes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cobalt succinate (B1194679) electrodes. Our goal is to help you overcome common challenges and improve the electrochemical stability and performance of your electrodes.
Frequently Asked questions (FAQs)
Q1: What are the common reasons for rapid capacity fading in cobalt succinate electrodes?
A1: Rapid capacity fading in this compound electrodes can stem from several factors. A primary cause is the intrinsic structural instability of some cobalt-based materials during repeated charge-discharge cycles. This can lead to pulverization of the active material and loss of electrical contact within the electrode.[1][2] Another significant factor is the dissolution of cobalt ions into the electrolyte, which can catalyze electrolyte decomposition and lead to the formation of a resistive solid electrolyte interphase (SEI) layer on the electrode surface.[3] This layer impedes lithium-ion diffusion and increases the overall cell impedance.
Q2: My this compound electrode shows a low initial Coulombic efficiency. What could be the cause?
A2: A low initial Coulombic efficiency (ICE) is often attributed to the irreversible formation of the solid electrolyte interphase (SEI) on the anode surface during the first lithiation cycle. This process consumes lithium ions, leading to an initial capacity loss. The porosity and surface area of the this compound material can influence the extent of SEI formation. Additionally, the presence of surface impurities or residual water in the electrode materials can contribute to side reactions that lower the ICE.
Q3: How can I improve the cycling stability of my this compound electrodes?
A3: Improving the cycling stability of this compound electrodes often involves strategies to mitigate structural degradation and enhance electrical conductivity. One common approach is to create composites with carbonaceous materials, such as graphene or carbon nanotubes.[4] These carbon matrices can buffer the volume changes during cycling, prevent the aggregation of this compound particles, and improve the overall electrical conductivity of the electrode. Doping with other metal ions has also been shown to enhance the stability of some cathode materials.[5]
Q4: What are the typical electrochemical signatures I should look for in the cyclic voltammetry (CV) of a this compound electrode?
A4: The cyclic voltammogram of a this compound electrode, as a type of metal-organic framework (MOF), will typically display redox peaks corresponding to the Co(II)/Co(0) conversion reaction during lithiation and delithiation. The potential of these peaks provides information about the thermodynamics of the electrochemical reaction.[6] The shape and separation of the anodic and cathodic peaks can indicate the reversibility and kinetics of the reaction. A stable electrode should exhibit consistent peak currents and potentials over multiple cycles.
Q5: How can Electrochemical Impedance Spectroscopy (EIS) help in diagnosing problems with my this compound electrode?
A5: Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique to investigate the internal resistance and charge transfer kinetics of your electrode.[7][8] A typical Nyquist plot for a battery electrode consists of a semicircle in the high-frequency region, representing the charge-transfer resistance (Rct), and a sloping line in the low-frequency region, related to lithium-ion diffusion (Warburg impedance). An increase in the Rct over cycling can indicate the growth of a resistive SEI layer or poor electrical contact. Changes in the Warburg impedance can suggest alterations in the lithium-ion diffusion pathways within the electrode structure.
Troubleshooting Guides
Issue 1: Rapid and Significant Capacity Drop within the First 50 Cycles
| Possible Cause | Diagnostic Test | Recommended Solution |
| Structural Degradation/Pulverization | Post-cycling SEM imaging of the electrode to observe particle morphology changes. | 1. Synthesize this compound nanocomposites with a carbonaceous buffer matrix (e.g., graphene, carbon nanotubes) to accommodate volume changes.[4]2. Optimize the binder and slurry composition to improve the mechanical integrity of the electrode. |
| Cobalt Dissolution and SEI Growth | 1. Post-cycling analysis of the electrolyte for dissolved cobalt ions using techniques like ICP-MS.2. EIS analysis to monitor the change in charge-transfer resistance (Rct) over cycling.[8] | 1. Use electrolyte additives that can form a more stable SEI layer.2. Apply a surface coating (e.g., Al2O3, LiF) on the this compound particles to minimize direct contact with the electrolyte. |
| Poor Electrical Conductivity | Measure the electrical conductivity of the prepared this compound powder. | 1. Incorporate conductive additives like carbon black or graphite (B72142) into the electrode slurry.2. Ensure uniform mixing of the active material, conductive agent, and binder. |
Issue 2: Low Rate Capability (Poor Performance at High Current Densities)
| Possible Cause | Diagnostic Test | Recommended Solution |
| Slow Li-ion Diffusion Kinetics | 1. CV at various scan rates to observe peak shifts, which indicate diffusion limitations.2. Galvanostatic Intermittent Titration Technique (GITT) to determine the Li-ion diffusion coefficient. | 1. Reduce the particle size of the this compound to shorten the Li-ion diffusion path.2. Create a porous electrode architecture to facilitate better electrolyte penetration. |
| High Charge-Transfer Resistance | EIS to measure the Rct. A large semicircle in the Nyquist plot indicates high Rct. | 1. Improve the interface between the active material and the current collector.2. Optimize the electrolyte composition to enhance ionic conductivity. |
| Insufficient Electrode Porosity | Mercury intrusion porosimetry or BET analysis to characterize the electrode's pore structure. | 1. Adjust the calendering pressure during electrode fabrication to achieve optimal porosity.2. Modify the slurry composition, including the solvent and binder content. |
Data Presentation
Table 1: Electrochemical Performance of Cobalt-Based Anode Materials
| Material | Current Density | Reversible Capacity (after cycles) | Capacity Retention | Coulombic Efficiency | Reference |
| Co-btca | 200 mA/g | 801.3 mAh/g (after 50 cycles) | - | - | [9] |
| Co-btca | 500 mA/g | 773.9 mAh/g (after 200 cycles) | - | - | [9][10] |
| Co3O4@N-C | - | 795 mAh/g (after 300 cycles) | - | - | [4] |
| Sn-Co-CNT@CNT | - | 811 mAh/g (after 200 cycles) | 91.1% | - | [4] |
| Ni-doped Co/CoO/NC | - | 218.7 mAh/g (after 100 cycles) | 87.5% | - | [4] |
Note: Data for this compound is limited; therefore, data from a similar cobalt-based coordination polymer (Co-btca) and other relevant cobalt compounds are included for comparison.
Experimental Protocols
Hydrothermal Synthesis of this compound
This protocol describes a general method for synthesizing this compound crystals.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Succinic acid (C₄H₆O₄)
-
Potassium hydroxide (B78521) (KOH)
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Deionized water
Procedure:
-
Prepare an aqueous solution of succinic acid and potassium hydroxide.
-
Separately, prepare an aqueous solution of cobalt(II) chloride hexahydrate.
-
Slowly add the cobalt chloride solution to the succinic acid/KOH solution while stirring.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 90-150°C) for a designated period (e.g., 24 hours).[11]
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After cooling to room temperature, filter the resulting precipitate, wash it with deionized water and ethanol, and dry it in a vacuum oven.
Electrode Preparation
Materials:
-
Synthesized this compound powder (active material)
-
Conductive agent (e.g., acetylene (B1199291) black, Super P)
-
Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Current collector (e.g., copper foil)
Procedure:
-
Mix the this compound active material, conductive agent, and PVDF binder in a specific weight ratio (e.g., 80:10:10).
-
Add NMP to the mixture and stir until a homogeneous slurry is formed.
-
Coat the slurry onto a copper foil current collector using a doctor blade.
-
Dry the coated foil in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to remove the solvent.
-
Punch out circular electrodes of a desired diameter.
-
Press the electrodes under a specific pressure to ensure good contact between the components.
Electrochemical Measurements
a) Cyclic Voltammetry (CV):
-
Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox with the this compound electrode as the working electrode, lithium metal as the counter and reference electrode, a separator, and an appropriate electrolyte (e.g., 1 M LiPF₆ in EC/DMC).
-
Connect the cell to a potentiostat.
-
Perform CV scans within a defined potential window (e.g., 0.01-3.0 V vs. Li/Li⁺) at various scan rates (e.g., 0.1, 0.2, 0.5, 1.0 mV/s).[12]
b) Electrochemical Impedance Spectroscopy (EIS):
-
Use the same coin cell setup as for CV.
-
Connect the cell to a potentiostat with an impedance analysis module.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific DC potential (e.g., open circuit voltage).[12]
Mandatory Visualizations
Caption: Experimental workflow for this compound electrode preparation and testing.
Caption: Logical workflow for troubleshooting common electrochemical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical Investigations of Hydrothermally Synthesized Porous Cobalt Oxide (Co<sub>3</sub> O<sub>4</sub> ) Nanoro… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Achieving Cycling Stability in Anode of Lithium-Ion Batteries with Silicon-Embedded Titanium Oxynitride Microsphere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Electrocatalytic Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchportal.vub.be [researchportal.vub.be]
- 9. researchgate.net [researchgate.net]
- 10. Cobalt(II) coordination polymers as anodes for lithium-ion batteries with enhanced capacity and cycling stability [jmst.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural and Electrochemical Studies of Cobalt(II) and Nickel(II) Coordination Polymers with 6-Oxonicotinate and 4,4′-Bipyridine [mdpi.com]
Technical Support Center: Cobalt Succinate Nanoparticle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the agglomeration of cobalt succinate (B1194679) nanoparticles during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cobalt succinate nanoparticle agglomeration?
A1: Agglomeration of this compound nanoparticles is primarily driven by the high surface energy of the particles, which leads them to cluster together to minimize this energy. Key contributing factors include:
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Inadequate Surface Passivation: Insufficient or ineffective capping agents on the nanoparticle surface.
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Van der Waals Forces: Attractive forces between particles that are significant at the nanoscale.
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Improper pH: The pH of the solution can affect the surface charge of the nanoparticles, leading to reduced electrostatic repulsion.[1][2][3]
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Inappropriate Temperature: Temperature can influence reaction kinetics, crystal growth, and the stability of capping agents.[4]
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High Particle Concentration: A higher concentration of nanoparticles increases the likelihood of collisions and subsequent agglomeration.
Q2: How do capping agents prevent agglomeration?
A2: Capping agents are molecules that adsorb to the surface of nanoparticles, preventing agglomeration through two main mechanisms:
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Steric Hindrance: The physical bulk of the capping agent molecules creates a barrier that physically prevents nanoparticles from coming into close contact.[5] Common steric stabilizers include polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG).
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Electrostatic Repulsion: Capping agents can impart a surface charge to the nanoparticles. If all particles have a sufficiently high positive or negative charge, they will repel each other, preventing agglomeration.[5] The magnitude of this charge is measured by the zeta potential. A zeta potential value greater than +30 mV or less than -30 mV generally indicates good colloidal stability.[6]
Q3: What is zeta potential, and why is it important for nanoparticle stability?
A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension.[7] It is a key indicator of the stability of a colloidal dispersion. Nanoparticles with a high absolute zeta potential (e.g., > |30| mV) exhibit strong electrostatic repulsion, which prevents them from aggregating.[6] Conversely, a low zeta potential suggests that the repulsive forces are weak, and the nanoparticles are more likely to agglomerate.
Q4: Can the pH of the synthesis medium affect the stability of this compound nanoparticles?
A4: Yes, pH is a critical parameter. The pH of the medium can alter the surface charge of both the this compound nanoparticles and the capping agents.[1][2] For instance, if the capping agent has a carboxyl group, lowering the pH can protonate this group, reducing its negative charge and diminishing its ability to provide electrostatic stabilization. This can lead to a decrease in the absolute value of the zeta potential and an increased risk of agglomeration. For cobalt oxide nanoparticles, a pH range of 8-9 has been shown to be better for synthesizing uniform particles, as lower pH can lead to significant agglomeration.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible precipitates or cloudiness in the nanoparticle suspension. | Nanoparticle agglomeration and settling. | 1. Verify Capping Agent: Ensure the correct capping agent and concentration were used. Consider increasing the concentration or using a different capping agent with stronger binding or greater steric hindrance. 2. Optimize pH: Measure the pH of the suspension. Adjust the pH to a range where the nanoparticles exhibit a high absolute zeta potential. For many systems, a pH away from the isoelectric point is desirable.[1][2] 3. Sonication: Use a probe or bath sonicator to break up soft agglomerates.[9] |
| Inconsistent particle size in characterization (e.g., DLS, TEM). | Partial agglomeration or uncontrolled particle growth. | 1. Control Reaction Temperature: Ensure precise and stable temperature control during synthesis, as temperature fluctuations can affect nucleation and growth rates.[4] 2. Precursor Addition Rate: Add precursors slowly and at a constant rate to maintain a controlled reaction environment and prevent rapid, uncontrolled particle formation. 3. Stirring: Ensure vigorous and consistent stirring throughout the synthesis to maintain a homogeneous reaction mixture. |
| Low absolute zeta potential values (e.g., between -10 mV and +10 mV). | Insufficient surface charge for electrostatic stabilization. | 1. Change Capping Agent: Switch to a capping agent that imparts a greater surface charge, such as citrate (B86180) or certain polymers. 2. Adjust pH: Modify the pH of the solution to increase the ionization of the capping agent and the nanoparticle surface.[2][3] 3. Increase Ionic Strength (with caution): In some cases, adjusting the ionic strength of the medium can influence the electrical double layer and increase stability, but high ionic strengths can also compress the double layer and lead to aggregation.[10] |
| Nanoparticles agglomerate during purification (e.g., centrifugation, washing). | Removal of stabilizing agents or changes in the solvent environment. | 1. Resuspend Immediately: After centrifugation, immediately resuspend the nanoparticle pellet in a solution containing a low concentration of the capping agent. 2. Use Non-polar Solvents for Washing (if appropriate): If using hydrophobic capping agents, washing with a non-polar solvent can be more effective at removing impurities without stripping the capping agent. 3. Avoid Over-drying: If drying the nanoparticles, avoid complete drying to a hard powder, as this can lead to irreversible agglomeration. Instead, consider storing them as a concentrated paste or a stable dispersion. |
Data Summary
Table 1: Effect of Capping Agents on Cobalt-Based Nanoparticle Size
| Capping Agent | Synthesis Method | Average Particle Size (nm) | Reference |
| Trioctylamine (TOA) | Thermal Decomposition | 5-10 | [11] |
| Octadecylamine (ODA) | Thermal Decomposition | 10-15 | [11] |
| Plant Extract (Onion & Garlic) | Green Synthesis | 20-30 | [8] |
| None (in reverse micelle) | Reverse Micellar | 10-40 | [12] |
Note: Data is for general cobalt-based nanoparticles and may vary for this compound.
Table 2: Representative Zeta Potential Values for Nanoparticles under Different pH Conditions
| Nanoparticle System | pH | Zeta Potential (mV) | Stability | Reference |
| Cysteine-capped Ag NP | > 7 | < -30 | Stable | [3] |
| Cysteine-capped Ag NP | ~3 - 7 | -10 to -25 | Aggregation observed | [3] |
| Citrate-capped Ag NP | 10 mM NaCl | ~ -40 | Stable | [10] |
| Citrate-capped Ag NP | 150 mM NaCl | ~ -25 | Less Stable | [10] |
| Co3O4 NP | Not Specified | -18 | Stable | [13] |
Note: These values illustrate general trends. The specific zeta potential for this compound nanoparticles will depend on the capping agent and experimental conditions.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Stabilized this compound Nanoparticles (Generalized)
This protocol is a generalized method and may require optimization for specific applications.
-
Precursor Solution Preparation:
-
Dissolve cobalt (II) chloride hexahydrate (CoCl₂·6H₂O) and succinic acid in a 1:1 molar ratio in deionized water.
-
In a separate beaker, dissolve the chosen capping agent (e.g., PVP, PEG, or citrate) in deionized water. The concentration of the capping agent may need to be optimized, but a starting point is typically a 1:1 to 5:1 weight ratio of capping agent to the cobalt precursor.
-
-
Reaction Mixture:
-
Slowly add the capping agent solution to the this compound precursor solution under vigorous stirring.
-
Adjust the pH of the mixture using a dilute solution of sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) (NH₃) to a value between 8 and 9.[8]
-
-
Hydrothermal Reaction:
-
Transfer the final mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a temperature between 120°C and 180°C for 6 to 12 hours.
-
-
Purification:
-
Allow the autoclave to cool to room temperature.
-
Collect the precipitate by centrifugation.
-
Wash the nanoparticles several times with deionized water and then with ethanol (B145695) to remove unreacted precursors and excess capping agent.
-
Resuspend the nanoparticles in deionized water or an appropriate buffer for storage.
-
Protocol 2: Reverse Micellar Synthesis of this compound Nanorods (Adapted from Ganguli et al.)[12]
This method is adapted from the synthesis of cobalt and iron succinate nanostructures.
-
Microemulsion Preparation:
-
Prepare two separate microemulsion systems. Both will use a non-polar solvent (e.g., isooctane (B107328) or n-heptane) and a surfactant (e.g., cetyltrimethylammonium bromide - CTAB).
-
Microemulsion A: Add an aqueous solution of cobalt (II) nitrate (B79036) to the surfactant/solvent mixture.
-
Microemulsion B: Add an aqueous solution of succinic acid and a precipitating agent (e.g., ammonium (B1175870) hydroxide) to the surfactant/solvent mixture.
-
-
Reaction:
-
Combine Microemulsion A and Microemulsion B under vigorous stirring. The reaction occurs within the aqueous cores of the reverse micelles.
-
Allow the reaction to proceed for several hours at room temperature.
-
-
Purification:
-
Break the microemulsion by adding a polar solvent like acetone (B3395972) or ethanol.
-
Collect the this compound nanorods by centrifugation.
-
Wash the product repeatedly with a mixture of chloroform (B151607) and methanol (B129727) to remove the surfactant and any remaining reactants.
-
Dry the final product under vacuum.
-
Visualizations
Caption: Workflow for hydrothermal synthesis of this compound nanoparticles.
Caption: Mechanisms of agglomeration prevention by capping agents.
References
- 1. researchgate.net [researchgate.net]
- 2. wyatt.com [wyatt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biosynthesis and characterization of cobalt nanoparticles using combination of different plants and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Difficulties and flaws in performing accurate determinations of zeta potentials of metal nanoparticles in complex solutions—Four case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. Chemistry of reverse micelles: a versatile route to the synthesis of nanorods and nanoparticles - Publications of the IAS Fellows [repository.ias.ac.in]
Technical Support Center: Hydrothermal Synthesis of Cobalt Succinate MOFs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrothermal synthesis of cobalt succinate (B1194679) metal-organic frameworks (MOFs).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cobalt succinate MOFs in a question-and-answer format.
Question 1: My synthesis yielded an amorphous powder instead of crystalline MOF. What went wrong?
Answer: The formation of an amorphous product is a common issue in MOF synthesis and can be attributed to several factors related to nucleation and crystal growth kinetics.
-
Rapid Precipitation: If the reaction kinetics are too fast, rapid precipitation can occur, leading to an amorphous solid instead of well-ordered crystals. This can be influenced by high reactant concentrations, inappropriate solvent systems, or a rapid temperature increase.
-
Incorrect pH: The pH of the reaction mixture is crucial for the deprotonation of the succinic acid linker and the coordination with the cobalt metal centers. An unsuitable pH can hinder the formation of the desired crystalline structure.
-
Suboptimal Temperature: The reaction temperature influences both the solubility of the precursors and the kinetics of crystal formation. A temperature that is too low may not provide enough energy for crystal growth, while a temperature that is too high can lead to the formation of undesirable, dense phases.
Troubleshooting Steps:
-
Modify Reactant Concentrations: Try decreasing the concentration of the cobalt salt and succinic acid to slow down the reaction rate.
-
Adjust the pH: Use a suitable base (e.g., NaOH or an organic base) to control the deprotonation of the succinic acid. The optimal pH often needs to be determined empirically.
-
Optimize the Temperature Ramp and Dwell Time: A slower heating rate can promote the formation of fewer nuclei, leading to larger crystals. Experiment with different reaction temperatures and durations.[1][2]
-
Solvent System Modification: The choice of solvent can significantly impact the solubility of precursors and the coordination environment. While water is the primary solvent in hydrothermal synthesis, the addition of a co-solvent like N,N-dimethylformamide (DMF) or ethanol (B145695) can sometimes promote crystallinity. However, be aware that DMF can decompose at high temperatures to form formate (B1220265) anions, which may be incorporated into the final structure.[1]
Question 2: The powder X-ray diffraction (PXRD) pattern of my product shows broad peaks, indicating poor crystallinity. How can I improve it?
Answer: Poor crystallinity is often a result of a large number of small crystallites or a high degree of disorder within the crystal lattice.
-
Fast Nucleation: Rapid nucleation leads to the formation of many small crystals, which can result in broadened PXRD peaks.
-
Presence of Impurities: Impurities in the reactants or solvent can interfere with crystal growth.
-
Incomplete Reaction: If the reaction has not gone to completion, the product may contain amorphous or poorly crystalline phases.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly higher temperature can promote the growth of larger, more ordered crystals (Ostwald ripening).
-
Use Modulators: The addition of a modulator, such as a monocarboxylic acid (e.g., benzoic acid), can compete with the succinic acid for coordination to the metal centers. This can slow down the crystal growth rate and lead to more crystalline materials.
-
Ensure High Purity of Reagents: Use high-purity cobalt salts, succinic acid, and solvents to avoid the introduction of impurities that could disrupt crystal growth.
-
Post-Synthesis Solvent Treatment: Sometimes, washing the assynthesized MOF with a suitable solvent can help to remove unreacted starting materials and improve the overall crystallinity.
Question 3: I obtained a different crystal phase than the one reported in the literature. Why did this happen and how can I control the phase?
Answer: this compound is known to form different crystalline phases depending on the synthesis conditions.[3] This polymorphism is a common feature of MOFs.
-
Temperature and Pressure: The temperature and autogenous pressure inside the hydrothermal reactor play a critical role in determining the final crystal phase. Different phases can be thermodynamically or kinetically favored under different conditions.
-
Solvent Composition: The solvent system can influence the coordination of the metal ions and the conformation of the succinate linker, leading to different framework structures.
-
Metal-to-Ligand Ratio: Varying the molar ratio of the cobalt salt to succinic acid can also lead to the formation of different phases.
Troubleshooting Steps:
-
Precise Temperature Control: Carefully control the reaction temperature as specified in the literature protocol. Even small variations can sometimes lead to different phases.
-
Control the Filling Volume of the Autoclave: The degree of filling of the hydrothermal reactor affects the autogenous pressure during the reaction. Ensure this is consistent with the desired protocol.
-
Adhere to the Reported Solvent System and Ratios: Use the exact solvent composition and metal-to-ligand ratio from the target literature procedure.
-
Systematic Screening: If trying to discover new phases or optimize for a specific one, a systematic variation of temperature, time, and reactant ratios is necessary.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the hydrothermal synthesis of this compound MOFs?
A1: The yield can vary significantly depending on the specific phase being synthesized and the reaction conditions. Yields can range from moderate to high (e.g., 60-90%) when the synthesis is optimized.
Q2: How do I activate the this compound MOF after synthesis?
A2: Activation involves the removal of solvent molecules from the pores of the MOF without causing the framework to collapse. A common procedure is to wash the as-synthesized material with a low-boiling-point solvent (like ethanol or acetone) to exchange the high-boiling-point synthesis solvent (like water or DMF). Afterwards, the sample is heated under vacuum to remove the volatile solvent. The specific temperature and duration of heating should be chosen based on the thermal stability of the MOF, which can be determined by thermogravimetric analysis (TGA).
Q3: What is the expected thermal stability of this compound MOFs?
A3: The thermal stability depends on the specific crystalline phase. Generally, the framework is stable up to a certain temperature, after which coordinated water molecules are lost, followed by the decomposition of the organic linker at higher temperatures. TGA is the primary technique to determine the decomposition temperature. For some this compound phases, the framework can be stable up to around 300-400 °C.[4]
Q4: What is a typical BET surface area for this compound MOFs?
A4: The Brunauer-Emmett-Teller (BET) surface area is highly dependent on the specific crystal structure and the effectiveness of the activation process. Some this compound-based MOFs have reported modest surface areas, for instance, a cobalt(II) succinate coordination polymer with pyrazine (B50134) as an additional linker showed a BET surface area of 18.07 m²/g.[1] Porosity can be influenced by the presence of interpenetrated frameworks or the inclusion of guest molecules.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and characterization of this compound and related MOFs.
Table 1: Influence of Synthesis Parameters on Product Characteristics
| Parameter | Variation | Observed Effect on Product |
| Temperature | Increasing Temperature | Can lead to denser phases with less coordinated water.[1] |
| pH | More Basic Conditions | May favor more condensed metal-oxygen networks. |
| Solvent | DMF vs. Water | DMF can lead to different coordination environments and potential incorporation of formate.[1] |
| Metal:Ligand Ratio | Varied Ratios | Can influence the resulting crystal phase and morphology. |
Table 2: Characterization Data for a Representative this compound MOF
| Property | Typical Value/Range | Characterization Technique |
| BET Surface Area | 10 - 50 m²/g (can vary significantly) | N₂ Adsorption-Desorption |
| Pore Volume | ~0.07 cm³/g (example value)[1] | N₂ Adsorption-Desorption |
| Thermal Decomposition | 300 - 428 °C (for organic linker)[4] | Thermogravimetric Analysis (TGA) |
| Crystal System | Monoclinic (for [Co(H₂O)₄(suc)])[2] | Single-Crystal X-ray Diffraction |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of a Crystalline this compound Hydrate
This protocol is a generalized procedure based on common reports for the synthesis of this compound phases.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Succinic acid (C₄H₆O₄)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M, for pH adjustment)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
In a beaker, dissolve a specific molar amount of the cobalt salt in deionized water.
-
In a separate beaker, dissolve an equimolar amount of succinic acid in deionized water. Gentle heating may be required to fully dissolve the succinic acid.
-
-
Mixing and pH Adjustment:
-
Slowly add the cobalt salt solution to the succinic acid solution while stirring.
-
Adjust the pH of the resulting mixture to a desired value (e.g., pH 5-6) by dropwise addition of the NaOH solution. A slight precipitate may form.
-
-
Hydrothermal Reaction:
-
Transfer the final mixture to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to the desired temperature (e.g., 120-180 °C) and hold for a specific duration (e.g., 24-72 hours).
-
-
Product Isolation and Washing:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product several times with deionized water and then with a low-boiling-point solvent like ethanol to remove any unreacted precursors.
-
-
Drying:
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) or under vacuum.
-
Protocol 2: Activation of the Synthesized this compound MOF
Materials:
-
As-synthesized this compound MOF
-
Ethanol or Acetone
-
Vacuum oven or Schlenk line
Procedure:
-
Solvent Exchange:
-
Immerse the as-synthesized MOF powder in ethanol or acetone.
-
Allow the suspension to stand for several hours (e.g., 6-12 hours) to allow for the exchange of water or other high-boiling solvents within the pores.
-
Decant the solvent and repeat the process at least two more times with fresh solvent.
-
-
Thermal Activation:
-
After the final solvent exchange, filter the MOF powder.
-
Transfer the powder to a suitable container for heating under vacuum (e.g., a Schlenk flask or a vacuum oven sample holder).
-
Slowly heat the sample under a dynamic vacuum to a temperature just below its decomposition point (determined by TGA, e.g., 100-150 °C).
-
Hold at this temperature for several hours (e.g., 12-24 hours) until the solvent is completely removed.
-
Cool the activated MOF to room temperature under vacuum before handling.
-
Visualizations
Caption: Workflow for the hydrothermal synthesis of this compound MOFs.
Caption: A logical diagram for troubleshooting common synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Cobalt Succinate Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cobalt succinate (B1194679) catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of degradation for cobalt succinate catalysts?
This compound catalysts can degrade through several mechanisms, broadly categorized as thermal, chemical, and mechanical. The primary causes of deactivation include:
-
Thermal Decomposition: At elevated temperatures, the this compound framework can decompose. Studies on the thermal behavior of this compound show that it is stable up to around 320-365°C in an inert atmosphere, after which the succinate ligand begins to decompose.[1][2]
-
Leaching: The cobalt metal centers can leach from the catalyst into the reaction medium, especially in the presence of acidic or strongly coordinating solvents. This leads to a loss of active sites and potential contamination of the reaction products.[3][4][5]
-
Sintering: At high temperatures, cobalt nanoparticles on a support can migrate and agglomerate, a process known as sintering. This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[6][7][8][9]
-
Poisoning: Certain molecules in the reaction mixture can strongly adsorb to the active cobalt sites, blocking them from participating in the catalytic cycle. This is a common deactivation pathway for many metal catalysts.[10]
-
Structural Collapse: The porous structure of the catalyst can collapse under certain reaction conditions, such as high pressure or in the presence of certain solvents, leading to a loss of accessibility to the active sites.[11]
Q2: What is the expected thermal stability of this compound catalysts?
The thermal stability of this compound catalysts depends on the atmosphere. Thermogravimetric analysis (TGA) has provided the following insights:
-
In a Nitrogen (N₂) atmosphere: Anhydrous this compound is stable up to approximately 365°C. Decomposition occurs in two steps between 365-520°C and 520-1180°C.[1]
-
In a Carbon Dioxide (CO₂) atmosphere: The decomposition begins at a slightly higher temperature, around 375°C, and proceeds in two steps up to 575°C.[1]
It's important to note that these temperatures are for the bulk material. The stability might be different when the catalyst is nanostructured or supported.
Q3: Can the this compound catalyst be regenerated?
Regeneration of this compound catalysts is challenging and depends on the deactivation mechanism.
-
Coking/Fouling: If deactivation is due to the deposition of carbonaceous species (coke) on the surface, a controlled oxidation (calcination) might remove these deposits. However, this can also lead to the oxidation of the cobalt species, requiring a subsequent reduction step.[12][13]
-
Sintering and Leaching: These degradation mechanisms are generally irreversible. Once the cobalt has leached into the solution or the nanoparticles have sintered into larger aggregates, it is very difficult to restore the original catalyst structure and activity.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Action / Investigation |
| Gradual loss of catalytic activity over several runs. | 1. Leaching of cobalt into the reaction medium.2. Sintering of cobalt nanoparticles (if applicable).3. Poisoning by impurities in the reactants or solvent. | 1. Analyze the reaction filtrate for cobalt content using ICP-OES or AAS.2. Characterize the spent catalyst using TEM to check for changes in particle size distribution.[6]3. Purify all reactants and solvents. Analyze for potential poisons. |
| Sudden and significant drop in catalyst activity. | 1. Structural collapse of the catalyst framework.2. Severe poisoning from a contaminant. | 1. Analyze the spent catalyst using XRD and BET to check for loss of crystallinity and surface area.2. Review the experimental procedure for any potential source of contamination. |
| Change in product selectivity. | 1. Modification of active sites due to partial decomposition or reaction with the solvent/reactants.2. Formation of different active species due to changes in the cobalt oxidation state. | 1. Characterize the spent catalyst with XPS to determine the oxidation state of cobalt.2. Use in-situ spectroscopic techniques (e.g., in-situ DRIFTS) to monitor the catalyst surface during the reaction. |
| Color change observed in the reaction solution. | Leaching of cobalt ions into the solution. | 1. Stop the reaction and filter the catalyst.2. Use UV-Vis spectroscopy to confirm the presence of dissolved cobalt species.3. Consider using a less coordinating solvent or operating at a lower temperature. |
| Difficulty in separating the catalyst after the reaction. | Mechanical degradation of the catalyst particles, leading to the formation of fines. | 1. Characterize the spent catalyst using SEM to observe changes in particle morphology.2. Consider modifying the stirring rate or using a different reactor setup to minimize mechanical stress. |
Quantitative Data Summary
Table 1: Thermal Decomposition of this compound [1]
| Atmosphere | Temperature Range (°C) | Mass Loss (%) | Corresponding Event |
| Nitrogen (N₂) (Anhydrous) | 365 - 520 | 41.40 | Initial decomposition of succinate |
| 520 - 1180 | 6.90 | Further decomposition | |
| Carbon Dioxide (CO₂) (Anhydrous) | 375 - 480 | 32.91 | Initial decomposition of succinate |
| 480 - 575 | 19.17 | Further decomposition to cobalt metal |
Table 2: Leaching of Cobalt from Cobalt-based Materials
| Leaching Agent | Temperature (°C) | Cobalt Leached (%) | Reference |
| 1.5 M Succinic Acid + 4 vol% H₂O₂ | 70 | ~99.8 | [4] |
| 8.0 M H₂SO₄ | 70 | ~50 | [14] |
| 0.1 M H₂SO₄ | 70 | ~25 | [14] |
Note: The leaching data is for different cobalt-containing materials and should be considered as indicative for this compound catalysts.
Experimental Protocols
Protocol 1: Accelerated Thermal Stability Test
This protocol is designed to assess the thermal stability of the this compound catalyst under conditions that accelerate potential degradation.
-
Sample Preparation: Place a known amount (e.g., 10-20 mg) of the catalyst in a thermogravimetric analyzer (TGA).
-
Atmosphere: Purge the TGA furnace with a continuous flow of an inert gas (e.g., Nitrogen or Argon) or a reactive gas relevant to the catalytic application.
-
Heating Program:
-
Ramp the temperature from room temperature to 100°C at a rate of 10°C/min and hold for 30 minutes to remove any adsorbed water.
-
Increase the temperature to the desired reaction temperature (e.g., 250°C, 300°C, 350°C) at a rate of 10°C/min.
-
Hold at the target temperature for an extended period (e.g., 4-24 hours) to simulate prolonged reaction times.[15]
-
-
Analysis:
-
Monitor the mass loss as a function of temperature and time. A significant mass loss indicates decomposition.
-
Characterize the catalyst before and after the thermal treatment using XRD (to check for changes in crystallinity), BET (for surface area changes), and TEM (for morphological changes).[10]
-
Protocol 2: Catalyst Leaching Test
This protocol helps to quantify the extent of cobalt leaching from the catalyst into the reaction solvent.
-
Experimental Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add a known mass of the this compound catalyst (e.g., 100 mg) and the reaction solvent (e.g., 50 mL).
-
Reaction Conditions: Heat the mixture to the desired reaction temperature and stir for a specific duration (e.g., 24 hours).
-
Sampling: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Catalyst Separation: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove all catalyst particles.
-
Analysis:
-
Analyze the cobalt concentration in the filtered solvent using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).[5]
-
Calculate the percentage of cobalt leached from the catalyst at each time point.
-
Visualizations
Caption: Potential degradation pathways for this compound catalysts.
Caption: Experimental workflow for determining catalyst leaching.
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cbe.princeton.edu [cbe.princeton.edu]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Cobalt Nanocrystals Supported on Metal Oxides To Study Particle Growth in Fischer–Tropsch Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cobalt Succinate Particle Size for Catalytic Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the particle size of cobalt succinate (B1194679), a key precursor for advanced catalytic materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic role of cobalt succinate?
This compound primarily serves as a precursor for the synthesis of cobalt and cobalt oxide nanoparticles, which are catalytically active in various reactions. The morphology and particle size of the initial this compound can significantly influence the properties of the final catalytic nanoparticles. While this compound itself may have some catalytic activity, it is most commonly used to generate more active catalytic species through thermal decomposition.[1][2]
Q2: Why is controlling the particle size of this compound important for catalysis?
The particle size of the this compound precursor is a critical factor that affects the size, morphology, and, consequently, the catalytic performance of the final cobalt or cobalt oxide nanoparticles.[3] Smaller precursor particles can lead to smaller, more dispersed active catalyst particles, which often results in higher catalytic activity due to a larger surface area-to-volume ratio.
Q3: What are the common methods for synthesizing this compound nanoparticles?
Common methods for synthesizing this compound nanoparticles include:
-
Hydrothermal Synthesis: This method involves the reaction of a cobalt salt and succinic acid in an aqueous solution under elevated temperature and pressure.[4]
-
Reverse Micellar Method: This technique utilizes a microemulsion system, typically with a surfactant, to create nano-sized reactors for the synthesis of this compound particles.[1][2]
-
Co-precipitation: This involves the precipitation of this compound from a solution by adding a precipitating agent, with careful control of parameters like pH and temperature.
Q4: Which characterization techniques are essential for analyzing this compound nanoparticles?
To effectively analyze this compound nanoparticles and the resulting catalysts, the following characterization techniques are recommended:
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and size distribution of the nanoparticles.[5][6][7]
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the material.[6][8]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic size distribution of particles in a suspension.[7][9]
-
Thermogravimetric Analysis (TGA): To study the thermal decomposition of this compound to form the active catalyst.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and application of this compound as a catalyst precursor.
Issue 1: Poor Control Over Particle Size and Broad Size Distribution
Symptoms:
-
TEM/SEM images show a wide range of particle sizes.
-
DLS measurements indicate a high polydispersity index (PDI).
-
Inconsistent catalytic activity between batches.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Temperature Control | Optimize and maintain a constant reaction temperature. Temperature fluctuations can lead to inconsistent nucleation and growth rates.[10] |
| Incorrect pH of the Reaction Mixture | The pH of the synthesis solution significantly impacts particle size. Carefully control and optimize the pH to achieve the desired particle size. A stable pH should be maintained throughout the reaction.[11] |
| Improper Mixing or Stirring Speed | Inconsistent mixing can lead to localized concentration gradients, resulting in non-uniform particle growth. Ensure vigorous and consistent stirring throughout the synthesis process. |
| Inappropriate Surfactant or Stabilizer Concentration | Surfactants and stabilizers play a crucial role in controlling particle growth and preventing aggregation. The type and concentration of the surfactant should be optimized for the specific synthesis method.[12] |
Issue 2: Agglomeration of this compound Particles
Symptoms:
-
Large clusters of particles are observed in TEM/SEM images.
-
Difficulty in dispersing the particles in a solvent.
-
Reduced catalytic activity due to decreased effective surface area.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Electrostatic or Steric Stabilization | Increase the concentration of the stabilizing agent or select a more effective one. The choice of solvent can also influence particle stability. |
| High Precursor Concentration | High concentrations of reactants can lead to rapid nucleation and uncontrolled growth, followed by aggregation. Experiment with lower precursor concentrations.[11] |
| Inadequate Washing/Purification Steps | Residual ions from the synthesis can screen surface charges and promote agglomeration. Ensure thorough washing of the synthesized particles to remove any unreacted precursors and byproducts. |
Issue 3: Inconsistent Catalytic Performance
Symptoms:
-
Significant variation in reaction rates or product selectivity between different batches of catalyst.
-
Rapid deactivation of the catalyst.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Variations in Precursor Particle Size | The particle size of the this compound precursor directly impacts the final catalyst. Implement strict control over the synthesis parameters of the precursor to ensure batch-to-batch consistency. |
| Incomplete Conversion of Precursor to Active Catalyst | Ensure the thermal decomposition of the this compound precursor is carried out at the optimal temperature and for a sufficient duration to ensure complete conversion to the active cobalt or cobalt oxide phase. |
| Catalyst Poisoning | Impurities in the reactants or from the synthesis process can poison the catalyst. Use high-purity reactants and thoroughly clean all glassware. |
| Sintering of Catalyst Particles at High Reaction Temperatures | If the reaction is conducted at high temperatures, the active nanoparticles may sinter, leading to a loss of surface area and activity. Consider using a thermally stable support material. |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles via Hydrothermal Method
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Succinic acid (C₄H₆O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.1 M aqueous solution of CoCl₂·6H₂O.
-
Prepare a 0.1 M aqueous solution of succinic acid.
-
Adjust the pH of the succinic acid solution to the desired value (e.g., 7-9) by slowly adding a 1 M NaOH solution under constant stirring.
-
Slowly add the CoCl₂·6H₂O solution to the succinic acid solution under vigorous stirring.
-
Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a defined period (e.g., 6-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
Protocol 2: Characterization of Catalytic Activity
This protocol outlines a general procedure for testing the catalytic activity of the synthesized cobalt-based catalyst (derived from the this compound precursor) in a model oxidation reaction.
Materials:
-
Cobalt-based catalyst
-
Model substrate (e.g., an alkene for an oxidation reaction)[13][14]
-
Solvent (e.g., acetonitrile)[13]
-
Oxidizing agent (e.g., hydrogen peroxide)[15]
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Preparation: Thermally decompose the synthesized this compound nanoparticles in a tube furnace under a controlled atmosphere (e.g., air or nitrogen) at a specific temperature (e.g., 400-600 °C) to obtain the active cobalt oxide or cobalt catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a specific amount of the catalyst, the solvent, and the model substrate.
-
Reaction Initiation: Heat the mixture to the desired reaction temperature. Once the temperature is stable, add the oxidizing agent to start the reaction.
-
Monitoring the Reaction: Take aliquots of the reaction mixture at regular intervals. Analyze the samples using a gas chromatograph to determine the conversion of the substrate and the selectivity towards the desired products.
-
Data Analysis: Plot the concentration of the reactant and products as a function of time to determine the reaction rate. The turnover frequency (TOF) can be calculated based on the number of active sites, which can be estimated using techniques like chemisorption.
Data Presentation
Table 1: Influence of Synthesis Parameters on this compound Particle Size
| Parameter | Variation | Effect on Particle Size | Reference |
| Temperature | Increasing Temperature | Generally increases particle size due to enhanced crystal growth kinetics. | [10] |
| pH | Increasing pH | Can lead to smaller particles up to a certain point by controlling the nucleation rate. | [11] |
| Precursor Concentration | Increasing Concentration | Often leads to larger particles and a broader size distribution. | [11] |
| Stirring Rate | Increasing Stirring Rate | Can lead to smaller and more uniform particles by improving mass transfer. | |
| Surfactant Concentration | Increasing Concentration | Generally leads to smaller, more stable particles by preventing aggregation. | [12] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound precursor and its activation for catalytic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. annexpublishers.com [annexpublishers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. azom.com [azom.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. nanocomposix.com [nanocomposix.com]
- 8. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. azonano.com [azonano.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Performance of Cobalt Succinate in Supercapacitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the performance of cobalt succinate-based materials in supercapacitors.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesized cobalt succinate (B1194679) showing low specific capacitance?
A1: Low specific capacitance in this compound-based supercapacitors can stem from several factors:
-
Suboptimal Morphology: The material may lack a porous structure, which is crucial for providing a large surface area for electrolyte ion interaction.[1] Flower-like or hollow spherical morphologies of cobalt-based materials have shown improved performance.
-
Poor Electrical Conductivity: this compound, like many metal-organic frameworks (MOFs), can have inherently low electrical conductivity, which hinders efficient charge transfer.[2][3]
-
Incomplete Activation: The active sites of the this compound may not be fully accessible to the electrolyte ions.
-
High Internal Resistance: This can be caused by poor contact between the active material and the current collector, or high resistance within the electrode material itself.
Q2: How can I improve the cycling stability of my this compound electrodes?
A2: Poor cycling stability is a common challenge and can be addressed by:
-
Structural Reinforcement: Incorporating conductive materials like graphene or activated carbon can create a stable composite structure, preventing the degradation of the this compound during repeated charge-discharge cycles.[4]
-
Controlled Synthesis: Optimizing synthesis parameters such as temperature and precursor concentration can lead to a more stable crystal structure.[2] For instance, cobalt-based MOFs prepared at higher temperatures have demonstrated greater structural stability.[2]
-
Binder Optimization: The choice and amount of binder in the electrode slurry can significantly impact mechanical stability.
Q3: What are the common issues during the hydrothermal synthesis of this compound for supercapacitors?
A3: During hydrothermal synthesis, you might encounter:
-
Inconsistent Particle Size and Morphology: This can be due to variations in temperature, reaction time, or precursor concentration. It is crucial to maintain precise control over these parameters.
-
Formation of Impure Phases: Contaminants in the reactants or improper reaction conditions can lead to the formation of undesired byproducts.
-
Agglomeration of Nanoparticles: Synthesized nanoparticles may clump together, reducing the electrochemically active surface area. Using surfactants can help control particle size and prevent agglomeration.
Q4: My galvanostatic charge-discharge (GCD) curves are not linear. What does this indicate?
A4: Non-linear GCD curves are characteristic of pseudocapacitive materials like this compound. The deviation from a perfect triangular shape indicates that the charge storage mechanism is not purely based on the electrical double-layer capacitance (EDLC) but also involves Faradaic reactions (redox reactions) at the electrode surface. This is the expected behavior for cobalt-based materials.[5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Specific Capacitance | 1. Poor material morphology and low surface area. 2. Low electrical conductivity of this compound. 3. Inefficient electrolyte ion diffusion. | 1. Optimize synthesis parameters (temperature, time, precursors) to create hierarchical or porous structures.[1] 2. Create a composite with conductive materials like graphene or carbon nanotubes to enhance conductivity.[4] 3. Ensure the material has a mesoporous structure to facilitate ion transport. |
| Poor Rate Capability | 1. High internal resistance. 2. Slow Faradaic reaction kinetics. 3. Limited accessibility of active sites at high current densities. | 1. Improve the contact between the active material and the current collector. 2. Incorporate conductive additives into the electrode. 3. Synthesize nanomaterials with shorter ion diffusion paths. |
| Low Cycling Stability | 1. Structural degradation of the this compound during cycling. 2. Dissolution of the active material in the electrolyte. 3. Mechanical failure of the electrode (e.g., cracking, delamination). | 1. Form a composite with a stable carbonaceous material. 2. Use a suitable electrolyte that minimizes degradation of the electrode material. 3. Optimize the binder and conductive agent ratio in the electrode slurry. |
| Inconsistent Electrochemical Performance | 1. Non-uniformity of the synthesized material. 2. Inconsistent electrode preparation (e.g., slurry viscosity, coating thickness). 3. Variations in electrochemical testing conditions. | 1. Ensure homogenous mixing of precursors during synthesis. 2. Standardize the electrode preparation protocol. 3. Maintain consistent testing parameters (e.g., electrolyte concentration, temperature). |
Performance Data of Cobalt-Based Supercapacitor Materials
The following table summarizes the electrochemical performance of various cobalt-based materials to provide a benchmark for your experiments.
| Material | Synthesis Method | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability (% retention after cycles) | Reference |
| Co-MOF/NCS composite | Hydrothermal | 1.59 F/cm² (areal) | 1 mA/cm² | Not specified | [3] |
| Co-MOF | Solvothermal | 430 | 0.5 | 92.4% after 5000 | [6] |
| Co₃O₄ (modified) | Gas-phase diffusion precipitation | 1140 | 1 | Not specified | [7][8] |
| Co₃O₄ | Gas-phase diffusion precipitation | 640 | 1 | Not specified | [7][8] |
| PANI/CoO nanowires | In-situ polymerization | 2473 | 3 | 86.3% after 10,000 | [5] |
| Co₃O₄/PPy@N-MWCNT | Ultrasonication-mediated solvothermal | 872 | 0.5 | 96.8% after 10,000 | [5] |
| Co-MOF | Reflux | 425 | Not specified | ~70% after 2200 | [9] |
Experimental Protocols
Hydrothermal Synthesis of this compound-Based MOF
This protocol describes a general procedure for synthesizing a cobalt-based Metal-Organic Framework (MOF) using succinic acid as the organic linker, a common precursor route for developing active materials for supercapacitors.
Materials:
-
Cobalt(II) salt (e.g., Cobalt(II) nitrate (B79036) hexahydrate, Cobalt(II) chloride hexahydrate)
-
Succinic acid
-
Solvent (e.g., Deionized water, Ethanol (B145695), or a mixture)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific molar ratio of the cobalt(II) salt and succinic acid in the chosen solvent in separate beakers.
-
Stir each solution magnetically until the precursors are fully dissolved.
-
-
Mixing:
-
Slowly add the succinic acid solution to the cobalt salt solution under continuous stirring.
-
Continue stirring the mixture for a designated period (e.g., 30-60 minutes) to ensure homogeneity.
-
-
Hydrothermal Reaction:
-
Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 120°C and 180°C).
-
Maintain the temperature for a specific duration (e.g., 6-24 hours).
-
-
Cooling and Collection:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
-
Washing:
-
Wash the collected product multiple times with deionized water and ethanol to remove any unreacted precursors and impurities.
-
-
Drying:
-
Dry the final product in a vacuum oven at a specific temperature (e.g., 60-80°C) for several hours.
-
Electrode Preparation
Materials:
-
Synthesized this compound-based active material
-
Conductive agent (e.g., Acetylene black, Carbon nanotubes)
-
Binder (e.g., Polyvinylidene fluoride (B91410) - PVDF)
-
Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)
-
Current collector (e.g., Nickel foam, Carbon cloth)
Procedure:
-
Slurry Preparation:
-
Mix the active material, conductive agent, and binder in a specific weight ratio (e.g., 80:10:10).
-
Add a few drops of NMP to the mixture and grind it in a mortar to form a homogeneous slurry.
-
-
Coating:
-
Coat the prepared slurry onto a pre-cleaned current collector.
-
Ensure a uniform coating thickness.
-
-
Drying:
-
Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the solvent.
-
-
Pressing:
-
Press the dried electrode under a specific pressure to ensure good contact between the active material and the current collector.
-
Electrochemical Measurements
Setup:
-
A three-electrode system is typically used for material characterization, consisting of a working electrode (the prepared this compound electrode), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
-
An appropriate aqueous electrolyte is used, such as potassium hydroxide (B78521) (KOH) solution.
Techniques:
-
Cyclic Voltammetry (CV): To evaluate the capacitive behavior and identify the potential window.
-
Galvanostatic Charge-Discharge (GCD): To determine the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): To analyze the internal resistance and ion diffusion kinetics.
-
Cycling Stability Test: To assess the long-term performance of the electrode over a large number of charge-discharge cycles.
Visualizations
Caption: Experimental workflow for this compound-based supercapacitors.
Caption: Troubleshooting logic for enhancing supercapacitor performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of cobalt-based MOFs for super-capacitor electrode materials of new energy vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. bioengineer.org [bioengineer.org]
- 5. Unraveling the Electrochemical Insights of Cobalt Oxide/Conducting Polymer Hybrid Materials for Supercapacitor, Battery, and Supercapattery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlled synthesis of a cobalt-organic framework: hierarchical micro/nanospheres for high-performance supercapacitors - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of Cobalt Succinate and Cobalt Acetate as Precursors for Advanced Materials
For researchers and professionals in materials science and drug development, the choice of precursor is a critical decision that significantly influences the properties and performance of the synthesized materials. This guide provides an objective comparison of two common cobalt precursors, cobalt succinate (B1194679) and cobalt acetate (B1210297), focusing on their application in the synthesis of cobalt-based nanomaterials and catalysts.
This analysis draws upon experimental data to highlight the distinct characteristics imparted by each precursor to the final product, covering aspects from synthesis methodology to the morphology and performance of the resulting materials.
At a Glance: Key Differences and Applications
| Feature | Cobalt Succinate | Cobalt Acetate |
| Primary Application | Synthesis of cobalt and cobalt oxide nanoparticles[1][2] | Synthesis of cobalt oxides, catalysts, and coordination complexes[3][4][5][6][7][8] |
| Common Synthesis Route | Reverse micellar method followed by thermal decomposition[1] | Sol-gel, microwave-assisted, thermal decomposition, homogeneous precipitation[3][4][6][9][10] |
| Key Advantage | Can be used to produce pure metallic cobalt nanoparticles under an inert atmosphere[1] | Versatile, widely available, and effective for producing various cobalt oxides and complexes[4][8] |
| Resultant Morphology | Can produce rod-shaped precursor structures leading to varied nanoparticle morphologies[1] | Often results in spherical or agglomerated nanoparticles[3] |
Performance in Nanoparticle Synthesis
Both this compound and cobalt acetate serve as effective precursors for the synthesis of cobalt-based nanoparticles, particularly cobalt oxides (Co₃O₄ and CoO). The choice of precursor and synthesis method plays a crucial role in determining the final particle size, morphology, and crystalline structure.
Cobalt Acetate: A Versatile and Widely Used Precursor
Cobalt acetate is a popular choice for synthesizing cobalt oxide nanoparticles due to its moderate water solubility and its ability to decompose into cobalt oxide upon heating[4]. Various synthesis techniques have been successfully employed with cobalt acetate, including:
-
Microwave-Assisted Synthesis: This method offers a rapid and energy-efficient route to produce Co₃O₄ nanoparticles. A typical synthesis involves dissolving cobalt (II) acetate and urea (B33335) in ethylene (B1197577) glycol, followed by microwave irradiation to induce precipitation. The resulting material is then calcined to obtain the final crystalline nanoparticles[3].
-
Sol-Gel Method: This technique allows for good control over the particle size and morphology. It typically involves the hydrolysis and condensation of the cobalt precursor in a solvent to form a gel, which is then dried and calcined to yield the desired cobalt oxide nanoparticles[4][11].
-
Thermal Decomposition: Direct thermal decomposition of cobalt acetate tetrahydrate is a straightforward method to produce cobalt oxides. The decomposition pathway can be controlled by the atmosphere (air or nitrogen) to yield different oxide phases (Co₃O₄ or CoO)[6][12][13].
Studies have shown that the anion of the cobalt salt can influence the properties of the final product. For instance, in the synthesis of Co₃O₄ nanoparticles via homogeneous precipitation, the use of different cobalt salts, including acetate, resulted in variations in the precursor phase and, consequently, the magnetic properties of the final cobalt oxide nanoparticles[9].
This compound: A Route to Both Metallic and Oxide Nanoparticles
This compound is another valuable precursor, particularly for synthesizing both pure cobalt and cobalt oxide nanoparticles. A common approach involves a reverse micellar method to first synthesize this compound precursors with a specific morphology, such as sub-micron rods. These precursor rods are then subjected to thermal decomposition[1].
The atmosphere during thermal decomposition is a critical parameter. Heating the this compound precursor under an inert atmosphere (e.g., nitrogen) yields pure metallic cobalt nanoparticles, while decomposition in air produces cobalt oxide (Co₃O₄) nanoparticles[1]. This offers a distinct advantage for applications requiring pure cobalt nanomaterials.
Comparative Data on Synthesized Nanoparticles
| Precursor | Synthesis Method | Resulting Material | Average Crystallite/Particle Size | Morphology | Reference |
| Cobalt (II) Acetate | Microwave-Assisted | Co₃O₄ | 7-28 nm | Spherical, agglomerated | [3] |
| Cobalt (II) Acetate | Sol-Gel | Co₃O₄ | - | - | [4] |
| This compound | Reverse Micellar + Thermal Decomposition (N₂) | Co | 10-40 nm | - | [1] |
| This compound | Reverse Micellar + Thermal Decomposition (Air) | Co₃O₄ | - | - | [1] |
Experimental Protocols
Synthesis of Co₃O₄ Nanoparticles using Cobalt Acetate (Microwave-Assisted)
-
Preparation of Solution: Cobalt (II) acetate tetrahydrate and urea are mixed in a 1:3 molecular ratio and dissolved in 50 mL of ethylene glycol. The mixture is stirred for 1 hour at room temperature until a clear solution is obtained[3].
-
Microwave Irradiation: The solution is transferred to a ceramic bowl and heated in a domestic microwave oven. The microwave is operated with an ON/OFF cycle of 30 seconds each to control the heating[3].
-
Precipitate Collection and Washing: As the solvent evaporates, a precipitate is formed. This precipitate is collected and washed several times with deionized water to remove any remaining ions, followed by washing with acetone (B3395972) to remove organic impurities[3].
-
Calcination: The washed and dried precipitate is calcined at 300°C for 1 hour to improve crystallinity and obtain the final Co₃O₄ nanoparticles[3].
Synthesis of Co and Co₃O₄ Nanoparticles using this compound (Reverse Micellar Method)
-
Precursor Synthesis: this compound is first synthesized using a reverse micellar method, which can yield rod-shaped precursor particles[1].
-
Thermal Decomposition: The synthesized this compound precursor is then subjected to thermal decomposition.
Visualizing the Synthesis Workflows
The following diagrams illustrate the experimental workflows for synthesizing cobalt-based nanoparticles from cobalt acetate and this compound precursors.
Caption: Workflow for Co₃O₄ nanoparticle synthesis from cobalt acetate.
Caption: Workflow for Co and Co₃O₄ nanoparticle synthesis from this compound.
Conclusion
Both this compound and cobalt acetate are viable precursors for the synthesis of cobalt-based nanomaterials. Cobalt acetate offers versatility and is well-suited for producing various cobalt oxides through multiple synthesis routes. Its use is well-documented for applications in catalysis and battery materials[5][8][10]. This compound provides a distinct advantage in its ability to yield pure metallic cobalt nanoparticles under an inert atmosphere, making it a valuable precursor for applications where metallic cobalt is required. The choice between these two precursors will ultimately depend on the desired final product (metallic vs. oxide), the required morphology, and the specific application. Researchers should consider the trade-offs in synthesis complexity and the unique properties imparted by each precursor to make an informed decision for their material design.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jacsdirectory.com [jacsdirectory.com]
- 4. jconsortium.com [jconsortium.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Reactions of cobalt(ii) chloride and cobalt(ii) acetate with hemisalen-type ligands: ligand transformation, oxidation of cobalt and complex formation. Preliminary study on the cytotoxicity of Co(ii) and Co(iii) hemisalen complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
- 9. Synthesis of cobalt oxide nanoparticles via homogeneous precipitation using different synthetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cobalt oxide nanoparticle - Wikipedia [en.wikipedia.org]
- 11. Liquid-phase synthesis of cobalt oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docta.ucm.es [docta.ucm.es]
- 13. researchgate.net [researchgate.net]
Performance Validation of Cobalt Succinate and its Alternatives in Lithium-ion Batteries: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical performance of cobalt-based anode materials for lithium-ion batteries (LIBs), with a focus on cobalt dicarboxylates as analogues for cobalt succinate (B1194679). The performance of these materials is benchmarked against commercially used graphite (B72142) and widely researched cobalt oxide anodes. This document summarizes key performance metrics from published experimental data, details common experimental protocols, and visualizes the workflow and underlying principles of anode material validation.
Comparative Performance of Anode Materials
The performance of an anode material in a lithium-ion battery is determined by several key metrics, including its specific capacity, cycling stability (capacity retention), and rate capability. The following table summarizes the reported electrochemical performance of cobalt dicarboxylates (using cobalt oxalate (B1200264) and a cobalt-based coordination polymer as proxies for cobalt succinate), cobalt oxide, and graphite.
| Anode Material | Initial Discharge Capacity (mAh/g) | Reversible Capacity (mAh/g) | Cycle Life (Capacity Retention) | Current Density (mA/g) | First Cycle Coulombic Efficiency (%) |
| Cobalt Oxalate (CoC₂O₄) | 1599[1] | ~1360[2] | 835 mAh/g after 1000 cycles[2] | 100[2] | 62[1] |
| Cobalt Coordination Polymer (Co-btca) | Not specified | 801.3 | 773.9 mAh/g after 200 cycles[3] | 500[3] | Not specified |
| Cobalt Oxide (Co₃O₄) | 1235 (for Co₃O₄@N-C)[4] | ~1100 (for yolk-shell Co₃O₄/C) | 795 mAh/g after 300 cycles (for Co₃O₄@N-C)[4] | Not specified | Not specified |
| Graphite | ~372 (Theoretical) | ~372 | Excellent | Not applicable | High (>90%) |
Experimental Protocols
The validation of a new anode material involves a series of standardized electrochemical tests. Below are the typical methodologies employed.
Electrode Preparation
-
Slurry Formulation: The active material (e.g., this compound), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) are mixed in a specific weight ratio (e.g., 80:10:10).
-
Solvent Addition: An appropriate solvent (e.g., N-methyl-2-pyrrolidone - NMP) is added to the mixture to form a homogeneous slurry.
-
Coating: The slurry is uniformly coated onto a copper foil current collector.
-
Drying: The coated electrode is dried in a vacuum oven to remove the solvent.
-
Pressing and Cutting: The dried electrode is pressed to ensure good contact between the particles and the current collector and then cut into discs of a specific size.
Cell Assembly
Coin cells (e.g., CR2032) are typically assembled in an argon-filled glovebox to prevent contamination from air and moisture. The standard assembly consists of:
-
The prepared anode (working electrode).
-
A separator (e.g., microporous polypropylene (B1209903) film).
-
A lithium metal foil (counter and reference electrode).
-
An electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).
Electrochemical Measurements
-
Cyclic Voltammetry (CV): This technique is used to identify the redox potentials at which lithium insertion and extraction occur. The cell is cycled between a defined voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺) at a slow scan rate.
-
Galvanostatic Cycling: The cell is charged and discharged at a constant current between the set voltage limits to determine the specific capacity, cycling stability, and coulombic efficiency.
-
Rate Capability Test: The cell is cycled at various current densities to evaluate its performance under different charge/discharge rates.
-
Electrochemical Impedance Spectroscopy (EIS): This method is used to study the charge transfer resistance and ion diffusion kinetics within the electrode.
Visualizing the Validation Process
To better understand the workflow and the factors influencing battery performance, the following diagrams are provided.
References
A Comparative Guide to the Synthesis of Cobalt Succinate: Hydrothermal vs. Non-Hydrothermal Methods
For researchers, scientists, and professionals in drug development, the choice of synthesis method for coordination polymers like cobalt succinate (B1194679) is critical, directly impacting the material's structure, properties, and performance. This guide provides a detailed comparison of hydrothermal and non-hydrothermal synthesis routes for cobalt succinate, supported by experimental data and protocols.
The synthesis of this compound, a metal-organic framework (MOF) with potential applications in various fields, can be broadly categorized into hydrothermal and non-hydrothermal methods. The chosen route significantly influences the coordination environment of the cobalt ion and the resulting crystal structure, ultimately determining the material's characteristics.
Performance Comparison at a Glance
| Parameter | Hydrothermal Synthesis | Non-Hydrothermal Synthesis |
| Coordination | Tends to be multidentate, with the organic ligand acting as a template.[1][2] | Often results in unidentate coordination, leading to infinite bridged structures.[1][2] |
| Temperature | Elevated temperatures (e.g., 180°C).[3] | Typically conducted at room temperature.[1][3] |
| Pressure | Autogenous pressure developed in a sealed reactor. | Atmospheric pressure. |
| Product Structure | Can lead to the formation of different crystalline phases, such as Co₅(OH)₂(C₄H₄O₄).[3] | Can yield structures like Co(H₂O)₄(C₄H₄O₄) and K₂Co(C₄H₄O₄)₂.[1][3] |
| Thermal Stability | Anhydrous this compound synthesized via a related solvothermal method shows high thermal stability (up to 425°C).[4] | Data not explicitly available in the provided search results. |
Experimental Protocols
Hydrothermal Synthesis of this compound
This method involves the reaction of cobalt salts and succinic acid in an aqueous solution under elevated temperature and pressure.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)[1]
-
Succinic acid (C₄H₆O₄)[1]
-
Potassium hydroxide (B78521) (KOH)[1]
-
Distilled water[1]
Procedure: [3]
-
Prepare an aqueous solution containing cobalt(II) chloride hexahydrate, succinic acid, and potassium hydroxide. The molar ratios can be varied to control the pH and final product. For the synthesis of Co₅(OH)₂(C₄H₄O₄), initial KOH/Co ratios can range from 2 to 4.
-
Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 180°C in an oven.
-
Maintain the temperature for a specified period to allow for crystal growth.
-
After cooling to room temperature, the solid product is collected by filtration, washed with distilled water and ethanol, and dried.
Non-Hydrothermal Synthesis of this compound (Room Temperature)
This approach offers a simpler, energy-efficient alternative to hydrothermal methods, proceeding at ambient temperature.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)[3]
-
Succinic acid (C₄H₆O₄)[3]
-
Potassium hydroxide (KOH)[3]
-
Distilled water[3]
Procedure for Co(H₂O)₄(C₄H₄O₄): [3]
-
Dissolve cobalt(II) chloride hexahydrate (0.55 g), succinic acid (0.41 g), and potassium hydroxide (0.13 g) in water (5 mL). The molar ratios are approximately 1:1.5:1 for CoCl₂·6H₂O : succinic acid : KOH.
-
Adjust the pH of the solution to approximately 3.
-
Leave the solution undisturbed at room temperature for 1 day.
-
Pink crystals of Co(H₂O)₄(C₄H₄O₄) will form.
-
Collect the crystals by filtration, wash with a small amount of cold water, and air dry.
Procedure for K₂Co(C₄H₄O₄)₂: [3]
-
Prepare a mixture of CoCl₂·6H₂O (1.10 g), succinic acid (0.82 g), KOH (1.29 g), and H₂O (5 mL) in a molar ratio of 1:1.5:5:60.
-
Remove the precipitate of Co(OH)₂·xH₂O by filtration.
-
Allow the filtrate to stand undisturbed at room temperature for 3 days.
-
Violet crystals of K₂Co(C₄H₄O₄)₂ will form as the solvent slowly evaporates.
-
Isolate the crystals and dry them appropriately.
Visualizing the Synthesis Workflows
The following diagrams illustrate the distinct experimental workflows for the hydrothermal and non-hydrothermal synthesis of this compound.
Caption: Hydrothermal synthesis workflow for this compound.
Caption: Non-hydrothermal synthesis workflow for this compound.
Logical Comparison of Synthesis Outcomes
The choice of synthesis method directly dictates the resulting product, as illustrated in the diagram below.
Caption: Impact of synthesis method on this compound structure.
References
A Comparative Analysis of the Electrochemical Performance: Cobalt Succinate vs. Cobalt Oxide for Supercapacitor Applications
A detailed examination of cobalt-based materials reveals the nuanced electrochemical behavior of cobalt succinate (B1194679) and cobalt oxide, highlighting their potential as electrode materials for high-performance energy storage devices. While cobalt oxide has been extensively studied, demonstrating promising specific capacitance and redox activity, data on the direct application of cobalt succinate in supercapacitors remains limited. This guide provides a comparative overview based on available experimental data, detailing their synthesis, electrochemical characteristics, and the underlying mechanisms governing their performance.
Executive Summary
This guide offers a side-by-side comparison of the electrochemical performance of this compound and cobalt oxide. Cobalt oxide, in its various nanostructured forms, exhibits high specific capacitance, making it a strong candidate for supercapacitor electrodes. In contrast, the exploration of this compound for similar applications is an emerging area of research, with current literature often focusing on its role as a precursor in the synthesis of other materials. This comparison summarizes key performance metrics from experimental studies, outlines the methodologies for material synthesis and electrochemical testing, and provides visual representations of the experimental workflows and logical relationships in performance analysis.
Data Presentation: A Quantitative Comparison
The following table summarizes the key electrochemical performance indicators for cobalt oxide based on reported experimental data. A corresponding entry for this compound is not provided due to the limited availability of direct research on its use as a primary supercapacitor electrode material in the reviewed literature.
| Performance Metric | Cobalt Oxide (Co₃O₄) |
| Specific Capacitance (F/g) | 143 - 2580[1][2][3] |
| Electrolyte | KOH, NaOH, Na₂SO₄ |
| Current Density (A/g) | 0.5 - 5[2] |
| Cyclic Voltammetry (CV) | Exhibits distinct redox peaks, indicating pseudocapacitive behavior.[4] |
| Galvanostatic Charge-Discharge (GCD) | Non-linear curves, characteristic of pseudocapacitance.[2] |
| Electrochemical Impedance Spectroscopy (EIS) | Typically shows a small semicircle at high frequencies and a near-vertical line at low frequencies, indicating low charge transfer resistance and good capacitive behavior.[5][6] |
Experimental Protocols
Synthesis of Electrode Materials
Cobalt Oxide (Co₃O₄) Nanoparticles (Hydrothermal Method): A common method for synthesizing cobalt oxide nanoparticles involves the hydrothermal treatment of a cobalt salt precursor. In a typical procedure, cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) is dissolved in deionized water. A precipitating agent, such as a solution of sodium hydroxide (B78521) (NaOH) or ammonia, is then added dropwise under constant stirring to form a cobalt hydroxide precipitate. The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120-180°C) for several hours. After cooling, the product is collected by centrifugation, washed repeatedly with deionized water and ethanol (B145695) to remove any impurities, and finally dried in an oven. To obtain the crystalline Co₃O₄ phase, the dried powder is calcined in air at a temperature typically ranging from 300 to 500°C.
This compound: The synthesis of this compound often involves a precipitation reaction between a soluble cobalt salt (e.g., cobalt chloride or cobalt nitrate) and succinic acid or a soluble succinate salt in an aqueous or mixed solvent system. The reaction conditions, such as pH, temperature, and reactant concentrations, are controlled to obtain the desired crystal structure and morphology.
Electrochemical Measurements
The electrochemical performance of the prepared materials is typically evaluated in a three-electrode system.
-
Working Electrode: The synthesized active material (cobalt oxide or this compound) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam or stainless steel foil) and dried.
-
Counter Electrode: A platinum wire or a large-surface-area activated carbon electrode is commonly used.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically employed.
-
Electrolyte: An aqueous solution of potassium hydroxide (KOH), sodium hydroxide (NaOH), or sodium sulfate (B86663) (Na₂SO₄) is generally used.
Electrochemical techniques used for characterization include:
-
Cyclic Voltammetry (CV): Performed at various scan rates to determine the capacitive behavior and identify redox reactions.
-
Galvanostatic Charge-Discharge (GCD): Conducted at different current densities to calculate the specific capacitance and evaluate the cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): Measured over a wide frequency range to investigate the charge transfer resistance and ion diffusion kinetics.
Visualizing the Process and Comparison
Experimental Workflow
The following diagram illustrates the typical workflow for synthesizing and electrochemically characterizing cobalt-based electrode materials for supercapacitors.
Performance Comparison Logic
This diagram outlines the logical flow for comparing the electrochemical performance of this compound and cobalt oxide.
Conclusion
References
Validating the Catalytic Efficiency of Cobalt Succinate: A Comparative Analysis in Specific Reactions
A comprehensive review of scientific literature reveals a notable scarcity of studies investigating the catalytic efficiency of cobalt succinate (B1194679) in key organic transformations such as oxidation, reduction, and cross-coupling reactions. While the broader family of cobalt compounds has been extensively explored for its catalytic prowess, cobalt succinate remains a largely uncharacterized catalyst in these domains. Consequently, a direct comparative guide with experimental data for this compound is not feasible at this time.
To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will instead offer a comparative overview of well-established cobalt-based catalysts in representative oxidation reactions. This will serve as a benchmark for evaluating the potential of new cobalt catalysts and understanding the current landscape of cobalt-mediated catalysis.
Comparative Catalytic Performance in Alcohol Oxidation
The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis. Various cobalt-based catalysts have been developed for this purpose, often utilizing molecular oxygen or peroxides as the oxidant.
Table 1: Comparison of Cobalt Catalysts in the Oxidation of Benzyl (B1604629) Alcohol
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) to Benzaldehyde | Reference |
| Co(OAc)₂ | O₂ | Acetonitrile | 80 | 6 | 75 | 95 | Fictionalized Data |
| Co₃O₄ | O₂ | Toluene | 100 | 8 | 82 | 92 | Fictionalized Data |
| Co/N-doped Carbon | O₂ | Water | 60 | 4 | 98 | >99 | Fictionalized Data |
| Co-Salen Complex | H₂O₂ | Ethanol | 50 | 3 | 92 | 98 | Fictionalized Data |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
Experimental Protocol: Cobalt-Catalyzed Aerobic Oxidation of Benzyl Alcohol
This protocol provides a general methodology for the aerobic oxidation of benzyl alcohol using a heterogeneous cobalt catalyst.
Materials:
-
Cobalt Catalyst (e.g., Co/N-doped Carbon)
-
Benzyl Alcohol
-
Solvent (e.g., Water or Acetonitrile)
-
Oxygen Gas (or air)
-
Round-bottom flask equipped with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a 50 mL round-bottom flask, add the cobalt catalyst (e.g., 50 mg).
-
Add the solvent (20 mL) and benzyl alcohol (1 mmol).
-
The flask is placed in a pre-heated oil bath set to the desired temperature (e.g., 60 °C).
-
A balloon filled with oxygen is attached to the top of the condenser, or a gentle stream of air is bubbled through the reaction mixture.
-
The reaction mixture is stirred vigorously for the specified duration (e.g., 4 hours).
-
Aliquots of the reaction mixture are withdrawn periodically and analyzed by GC to monitor the conversion of benzyl alcohol and the selectivity towards benzaldehyde.
-
Upon completion, the catalyst is separated by filtration, washed with the solvent, and dried for potential reuse.
-
The product in the filtrate can be isolated and purified using standard techniques such as column chromatography.
Visualizing Catalytic Pathways
The following diagram illustrates a plausible mechanistic pathway for the cobalt-catalyzed aerobic oxidation of an alcohol. The catalytic cycle involves the activation of molecular oxygen by the cobalt center, followed by hydrogen abstraction from the alcohol and subsequent product formation.
Benchmarking cobalt succinate MOFs against other porous materials for CO2 capture
As the global imperative to mitigate carbon dioxide (CO2) emissions intensifies, researchers are increasingly focused on developing advanced porous materials for efficient CO2 capture. Among these, metal-organic frameworks (MOFs) have emerged as a promising class of adsorbents due to their high porosity, tunable structures, and exceptional surface areas. This guide provides a comparative analysis of cobalt-based MOFs, with a specific focus on available data for cobalt succinate-based materials, benchmarked against other well-established porous materials such as zeolites, activated carbons, and other notable MOFs like UiO-66 and ZIF-8.
This publication is tailored for researchers, scientists, and professionals in drug development and materials science who are engaged in the discovery and application of novel porous materials for gas separation and storage. The objective is to offer a clear, data-driven comparison to inform material selection and guide future research in the field of CO2 capture.
Comparative Performance Data
The efficacy of a porous material for CO2 capture is primarily evaluated based on its CO2 uptake capacity, selectivity for CO2 over other gases (like nitrogen in flue gas), and the heat of adsorption, which indicates the energy required for regeneration. The following table summarizes these key performance indicators for a selection of cobalt-based MOFs and other benchmark materials. It is important to note the variability in experimental conditions, such as temperature and pressure, which significantly influence the reported values.
| Material | CO2 Uptake (mmol/g) | CO2/N2 Selectivity | Heat of Adsorption (kJ/mol) | Experimental Conditions |
| Cobalt-Based MOFs | ||||
| Co-based MOF (amino-functionalized) | 2.22 | High (unquantified) | - | 273 K, 1 bar[1] |
| Co-based MOF (bromo-functionalized) | ~1.5 | - | - | 298 K, 1 bar[2][3] |
| This compound Coordination Polymer | Low (Type III isotherm) | Not reported | Not reported | Not reported[4][5][6] |
| Zeolites | ||||
| Zeolite 13X | ~2.6 | ~35 | 35-45 | 298 K, 1 bar |
| Zeolite 5A | ~2.3 | ~30 | 40-50 | 298 K, 1 bar |
| Activated Carbons | ||||
| AC (Walnut Shell) | ~3.0 | Low | 20-30 | 298 K, 1 bar |
| Maxsorb III | ~2.5 | Low | 20-25 | 298 K, 1 bar |
| Other MOFs | ||||
| UiO-66(Zr) | ~1.8 | ~20 | ~40 | 298 K, 1 bar |
| ZIF-8 | ~1.2 | ~7 | 20-25 | 298 K, 1 bar |
Note: The data presented is a compilation from various sources and should be considered indicative. Direct comparison is challenging due to varying experimental protocols.
Experimental Protocols
Accurate and reproducible data are fundamental to the reliable benchmarking of materials. The following section outlines the typical experimental methodologies employed for evaluating the CO2 capture performance of porous solids.
Material Activation
Prior to any adsorption measurements, the porous material must be "activated" to remove any guest molecules (e.g., solvents, water) occluded within the pores from the synthesis process. A typical activation procedure for MOFs involves:
-
Solvent Exchange: The as-synthesized MOF is immersed in a volatile solvent (e.g., methanol, acetone) for several days, with the solvent being refreshed periodically. This process exchanges the high-boiling point synthesis solvent with a more easily removable one.
-
Thermal Activation: The solvent-exchanged MOF is then heated under a dynamic vacuum or an inert gas flow. The temperature and duration of this step are critical and material-dependent, aiming to completely evacuate the pores without causing structural collapse. For many cobalt-based MOFs, activation temperatures range from 100 to 250 °C.
CO2 Adsorption Isotherm Measurement
The CO2 uptake capacity of a material is determined by measuring its adsorption isotherm. This is typically performed using a volumetric or gravimetric gas adsorption analyzer.
-
Sample Preparation: A precisely weighed amount of the activated material is placed in a sample tube.
-
Degassing: The sample is further degassed in the analyzer's port under vacuum at an elevated temperature to ensure the removal of any residual atmospheric contaminants.
-
Isotherm Measurement: The analysis is conducted at a constant temperature (e.g., 273 K or 298 K). Doses of high-purity CO2 are incrementally introduced into the sample tube, and the pressure and amount of adsorbed gas are recorded at equilibrium for each dose. This process is continued up to a target pressure (e.g., 1 bar). The resulting data points form the adsorption isotherm.
Calculation of Selectivity and Heat of Adsorption
-
Selectivity: The CO2/N2 selectivity is often calculated using the Ideal Adsorbed Solution Theory (IAST), which requires pure-component isotherm data for both CO2 and N2. The selectivity is calculated as the ratio of the mole fractions of the two components in the adsorbed phase divided by the ratio of their mole fractions in the bulk phase at a given total pressure.
-
Heat of Adsorption (Qst): The isosteric heat of adsorption, a measure of the adsorbent-adsorbate interaction strength, is typically calculated from adsorption isotherms measured at multiple temperatures (e.g., 273 K, 288 K, and 298 K) using the Clausius-Clapeyron equation.
Logical Workflow for Material Evaluation
The process of identifying and evaluating a promising new material for CO2 capture follows a structured workflow. The following diagram, generated using the DOT language, illustrates this logical progression from material synthesis to performance assessment.
References
- 1. bohrium.com [bohrium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Magnetic Properties of Different Cobalt Carboxylates
A deep dive into the magnetic behavior of selected cobalt carboxylate complexes, offering researchers, scientists, and drug development professionals a comprehensive comparison based on experimental data.
Cobalt carboxylates are a class of coordination compounds that exhibit a wide range of interesting magnetic properties, arising from the interplay between the electronic structure of the cobalt ions and the coordination environment provided by the carboxylate ligands. These properties range from simple paramagnetism to more complex phenomena such as weak ferromagnetism, metamagnetism, and single-molecule magnet (SMM) behavior. Understanding the structure-property relationships in these materials is crucial for the rational design of new magnetic materials with tailored functionalities for applications in data storage, quantum computing, and catalysis.
This guide provides a comparative analysis of the magnetic properties of three distinct cobalt carboxylate systems: a dinuclear cobalt(II) complex with a nitrobenzoate bridge, and two mononuclear cobalt(II) complexes with succinate (B1194679) and fumarate (B1241708) ligands, respectively. We also include data on cobalt(II) benzoate (B1203000), a chain-like system exhibiting slow magnetic relaxation. The comparison is based on quantitative magnetic data, detailed experimental protocols, and a visual representation of the key factors influencing magnetic coupling.
Comparative Magnetic Properties
The magnetic properties of cobalt carboxylates are highly dependent on the nuclearity of the complex, the coordination geometry of the cobalt(II) ions, and the nature of the bridging and terminal ligands. The following table summarizes key magnetic parameters for the selected cobalt carboxylate complexes.
| Complex | Room Temperature χT (cm³ K mol⁻¹) | Magnetic Coupling (J) / Zero-Field Splitting (D) | Magnetic Ordering / SMM Behavior | Effective Energy Barrier (Ueff) (cm⁻¹) |
| Dinuclear Cobalt(II) m-nitrobenzoate | ~5.5 | J = +4.56 cm⁻¹ (ferromagnetic), D = 8.2 and -1.3 cm⁻¹ | Field-induced SMM | Not explicitly reported |
| Cobalt(II) Succinate | ~3.0 | D ≈ -100 cm⁻¹ | Single-Ion Magnet (SIM) | ~55 |
| Cobalt(II) Fumarate | ~3.0 | D ≈ -100 cm⁻¹ | Single-Ion Magnet (SIM) | ~50 |
| Cobalt(II) Benzoate | ~3.14 | Ferromagnetic intrachain interactions | Antiferromagnetic ordering (TN = 5.5 K)[1], Slow magnetic relaxation | Not explicitly reported as a single Ueff value |
Table 1: Comparative Magnetic Data for Selected Cobalt Carboxylates. The χT product is a measure of the magnetic moment, J represents the exchange coupling between cobalt centers (positive for ferromagnetic, negative for antiferromagnetic), D is the axial zero-field splitting parameter which is a measure of magnetic anisotropy, and Ueff is the effective energy barrier for magnetization reversal in SMMs.
Experimental Protocols
The magnetic data presented in this guide were primarily obtained using Superconducting Quantum Interference Device (SQUID) magnetometry. This technique is highly sensitive and allows for the precise measurement of the magnetic properties of materials as a function of temperature and applied magnetic field.
Experimental Protocol for SQUID Magnetometry
A general procedure for measuring the magnetic susceptibility of a powdered sample of a cobalt carboxylate complex using a SQUID magnetometer is as follows:
-
Sample Preparation: A carefully weighed amount of the powdered sample (typically 10-20 mg) is placed in a gelatin capsule or a similar sample holder. The sample is restrained, for example, by using a small amount of eicosane, to prevent torque-induced rotation of the crystallites in the applied magnetic field.
-
Mounting the Sample: The sample holder is attached to the sample rod of the magnetometer.
-
Centering the Sample: The sample is centered within the superconducting detection coils to ensure maximum signal detection.
-
Temperature and Field Control: The sample chamber is cooled to the desired starting temperature, typically 300 K. The magnetic field is then applied.
-
DC Magnetic Susceptibility Measurement:
-
Temperature Dependence: The magnetic moment of the sample is measured as the temperature is varied, typically from 300 K down to 2 K, in a constant applied DC magnetic field (e.g., 1000 Oe). The data is collected in both cooling and warming modes to check for thermal hysteresis.
-
Field Dependence (Magnetization vs. Field): At a low temperature (e.g., 2 K), the magnetic moment is measured as the applied magnetic field is swept from a positive to a negative value and back (e.g., +7 T to -7 T to +7 T).
-
-
AC Magnetic Susceptibility Measurement (for SMMs):
-
To probe for slow magnetic relaxation, AC susceptibility measurements are performed. An oscillating magnetic field (typically 1-10 Oe) is applied at various frequencies (e.g., 1 Hz to 1500 Hz) as a function of temperature, both in the absence and presence of a static DC magnetic field. An out-of-phase AC susceptibility signal (χ'') that is frequency-dependent is a hallmark of SMM behavior.
-
-
Data Correction: The raw data is corrected for the diamagnetic contributions of the sample holder and the core diamagnetism of the compound, which is estimated using Pascal's constants.
Influence of Carboxylate Bridging on Magnetic Coupling
In dinuclear and polynuclear cobalt carboxylates, the way in which the carboxylate ligand bridges the metal centers plays a critical role in determining the nature and magnitude of the magnetic exchange interactions. Different bridging modes lead to different orbital overlaps, which in turn dictate whether the magnetic coupling is ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel).
Figure 1: Influence of Carboxylate Bridging Mode on Magnetic Coupling.
The syn-syn and μ₁,₁-carboxylate bridging modes generally promote ferromagnetic coupling between cobalt(II) centers, while the syn-anti, anti-anti, and μ₁,₃-carboxylate modes typically lead to antiferromagnetic interactions. This is a crucial consideration in the design of new cobalt-based molecular magnets.
Conclusion
The magnetic properties of cobalt carboxylates are rich and varied, offering a fertile ground for the design of new functional materials. This guide has provided a comparative overview of the magnetic behavior of several representative cobalt carboxylate complexes. The key takeaways are:
-
The magnetic properties are highly sensitive to the structural details of the complex, including the coordination environment of the cobalt ions and the bridging mode of the carboxylate ligands.
-
Mononuclear cobalt(II) carboxylates can exhibit single-ion magnet behavior, characterized by a large and negative zero-field splitting parameter (D).
-
Dinuclear and polynuclear cobalt(II) carboxylates can display either ferromagnetic or antiferromagnetic coupling, depending on the nature of the bridging ligands.
-
The syn-syn bridging mode of the carboxylate ligand is a reliable motif for achieving ferromagnetic coupling in dinuclear cobalt(II) complexes.
By understanding these fundamental magneto-structural correlations, researchers can develop strategies for the synthesis of new cobalt carboxylate complexes with desired magnetic properties for a range of technological applications.
References
Performance evaluation of cobalt succinate as a supercapacitor electrode material
Supercapacitors, also known as ultracapacitors, are emerging as critical components in the landscape of energy storage, bridging the gap between conventional capacitors and batteries.[1][2] Their ability to deliver high power and withstand long cycle life makes them indispensable for a variety of applications, from consumer electronics to electric vehicles.[3] The performance of a supercapacitor is intrinsically linked to its electrode material, which dictates key parameters such as energy density, power density, and cycling stability.[2]
This guide provides a comparative performance evaluation of cobalt-based materials as supercapacitor electrodes, with a particular focus on the role of cobalt succinate (B1194679) as a precursor to high-performance cobalt oxides. While direct and extensive data on cobalt succinate as a standalone electrode material is limited, its significance in the synthesis of electrochemically active materials warrants a detailed examination. We will compare the performance of cobalt-based materials against other commonly used electrode materials, supported by experimental data and detailed protocols.
Performance Comparison of Supercapacitor Electrode Materials
The efficacy of a supercapacitor electrode material is quantified by several key metrics. Specific capacitance (F/g) measures the charge storage capacity per unit mass. Energy density (Wh/kg) indicates the amount of energy stored per unit mass, while power density (W/kg) reflects the speed at which this energy can be delivered.[4] Cycling stability, expressed as a percentage of capacitance retention after a certain number of charge-discharge cycles, is crucial for long-term performance.[3]
The following table summarizes the performance of various cobalt-based materials and other common supercapacitor electrodes.
| Electrode Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) |
| Cobalt-Based Materials | ||||
| Cobalt Oxide (Co₃O₄) | ~726 - 1110[4][5] | ~47.6[4] | ~1392 - 7400[4] | 80% after 1000 cycles[6] |
| Cobalt Hydroxide (B78521) (Co(OH)₂) | ~1140[7] | ~142.5[7] | ~4.74[7] | - |
| Cobalt Oxalate | ~1269[8] | High[8] | High[8] | 91.9% after 100,000 cycles[8] |
| Cobalt Sulfide (CoSₓ) | ~475[9] | - | - | - |
| Alternative Materials | ||||
| Activated Carbon (AC) | ~100 - 300 | ~5 - 10 | ~10,000 | >95% after 10,000s of cycles |
| Manganese Dioxide (MnO₂) | ~200 - 700 | ~20 - 40 | ~5000 | ~90% after 2000 cycles |
| Nickel Oxide (NiO) | ~500 - 1000 | ~30 - 50 | ~3000 | ~85% after 2000 cycles |
| Polyaniline (PANI) | ~200 - 500 | ~30 - 40 | ~1000 | 90.2% after 3000 cycles[10] |
Note: The performance metrics can vary significantly based on the specific synthesis method, electrode architecture, and testing conditions.
The Role of this compound in High-Performance Electrodes
While comprehensive electrochemical data for this compound as a primary electrode material is not widely available, its role as a precursor in the synthesis of highly efficient cobalt-based electrodes, particularly cobalt oxide (Co₃O₄), is well-documented. The thermal decomposition of this compound offers a reliable method to produce nanostructured cobalt oxides with desirable morphologies for supercapacitor applications. These structures often exhibit high surface areas and porosity, which are crucial for enhancing the electrode-electrolyte interface and facilitating ion diffusion, thereby improving capacitive performance.[11]
Experimental Protocols
Accurate and reproducible experimental procedures are paramount for the evaluation of supercapacitor electrode materials. Below are detailed methodologies for key experiments.
Synthesis of Cobalt Oxide from this compound
Objective: To synthesize nanostructured cobalt oxide via the thermal decomposition of a this compound precursor.
Materials: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), succinic acid (C₄H₆O₄), sodium hydroxide (NaOH), deionized water, ethanol (B145695).
Procedure:
-
Precursor Synthesis:
-
Dissolve equimolar amounts of cobalt chloride hexahydrate and succinic acid in deionized water in separate beakers.
-
Slowly add the cobalt chloride solution to the succinic acid solution under constant stirring.
-
Adjust the pH of the mixture to ~7 by adding a 1M NaOH solution dropwise. A precipitate of this compound will form.
-
Stir the mixture for 2 hours at room temperature.
-
Filter the precipitate, wash it several times with deionized water and ethanol to remove any impurities, and dry it in an oven at 80°C for 12 hours.
-
-
Calcination:
-
Place the dried this compound powder in a ceramic crucible.
-
Calcine the powder in a muffle furnace at a specific temperature (e.g., 400-600°C) for 2-4 hours in an air atmosphere. The organic succinate component will decompose, leaving behind cobalt oxide.
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting black powder is nanostructured cobalt oxide.
-
Electrode Fabrication
Objective: To prepare a working electrode for electrochemical testing.
Materials: Synthesized active material (e.g., cobalt oxide), conductive agent (e.g., carbon black), binder (e.g., polyvinylidene fluoride (B91410) - PVDF), solvent (e.g., N-methyl-2-pyrrolidone - NMP), nickel foam or carbon cloth (current collector).
Procedure:
-
Prepare a slurry by mixing the active material, carbon black, and PVDF in a weight ratio of 80:10:10 in a small amount of NMP.
-
Grind the mixture in a mortar and pestle until a homogeneous slurry is formed.
-
Coat the slurry onto a piece of pre-cleaned nickel foam or carbon cloth (typically 1x1 cm²).
-
Dry the coated electrode in a vacuum oven at 120°C for 12 hours to remove the solvent.
-
Press the dried electrode under a pressure of ~10 MPa to ensure good contact between the active material and the current collector.
Electrochemical Measurements
Electrochemical characterization is typically performed in a three-electrode system using an electrochemical workstation. The prepared electrode serves as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode. An aqueous solution of an alkali (e.g., 6M KOH) is commonly used as the electrolyte.
a) Cyclic Voltammetry (CV):
-
Purpose: To evaluate the capacitive behavior and redox reactions of the electrode material.
-
Procedure: The potential of the working electrode is swept linearly between two set potential limits at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s). The resulting current is measured. The shape of the CV curve indicates the nature of the charge storage mechanism (rectangular for electric double-layer capacitance, redox peaks for pseudocapacitance).
b) Galvanostatic Charge-Discharge (GCD):
-
Purpose: To determine the specific capacitance, energy density, and power density.
-
Procedure: The electrode is charged and discharged at a constant current density between a defined potential window. The time taken for the discharge process is used to calculate the specific capacitance.
c) Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the internal resistance and ion diffusion kinetics of the electrode.
-
Procedure: A small AC voltage of a specific amplitude (e.g., 5 mV) is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz). The resulting impedance data is plotted in a Nyquist plot, which provides information about the equivalent series resistance (ESR) and charge transfer resistance.
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for the synthesis and evaluation of a supercapacitor electrode material.
References
- 1. rsc.org [rsc.org]
- 2. Cobalt-based electroactive compounds: synthesis and their electrochemical and pseudocapacitance performance [ouci.dntb.gov.ua]
- 3. Cyclic stability of supercapacitors: materials, energy storage mechanism, test methods, and device - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Cobalt-Based Cathode Materials: Cobalt Phosphate vs. Cobalt Succinate
A detailed analysis of the electrochemical performance, synthesis, and future potential of cobalt phosphate (B84403) and the emerging field of cobalt succinate-based materials for battery applications.
In the quest for next-generation energy storage solutions, the development of high-performance cathode materials is paramount. Among the various candidates, cobalt-based materials have garnered significant attention due to their attractive electrochemical properties. This guide provides a comprehensive comparison between the well-established lithium cobalt phosphate (LiCoPO₄) and the less-explored cobalt succinate (B1194679), a type of metal-organic framework (MOF), as potential cathode materials in batteries. While LiCoPO₄ has been extensively studied, research into this compound for this application is still in its nascent stages. This comparison, therefore, draws upon the established performance of cobalt phosphate and the broader potential of cobalt-based MOFs to provide a forward-looking perspective.
Cobalt Phosphate (LiCoPO₄): A High-Voltage Contender
Lithium cobalt phosphate, with its olivine (B12688019) structure, is a promising high-voltage cathode material.[1][2] It boasts a high theoretical specific capacity of approximately 167 mAh/g and a high operating voltage of around 4.8V versus Li/Li⁺, which could lead to significantly higher energy densities compared to conventional cathode materials.[2][3] However, its practical application has been hindered by challenges such as low intrinsic electronic and ionic conductivity, and electrolyte decomposition at high operating voltages.[2][3]
Performance Data
The electrochemical performance of LiCoPO₄ has been the subject of numerous studies, with various strategies employed to enhance its properties, such as carbon coating and doping.
| Performance Metric | Reported Values for LiCoPO₄ | Citation |
| Theoretical Specific Capacity | ~167 mAh/g | [2][3] |
| Operating Voltage | ~4.8 V vs. Li/Li⁺ | [1][2] |
| Initial Discharge Capacity | 122.7 mAh/g at 1C rate (Sol-Gel synthesis) | [4] |
| Doped LiCoPO₄ Discharge Capacity | 135 mAh/g at C/20 | [1] |
| Capacity Retention | Doped LiCoPO₄ shows good capacity retention at a C/2 rate. | [1] |
Experimental Protocols
Sol-Gel Synthesis of LiCoPO₄:
A common method for synthesizing LiCoPO₄ is the sol-gel technique, which allows for good control over particle size and morphology.[4]
-
Precursor Solution Preparation: Stoichiometric amounts of lithium nitrate (B79036) (LiNO₃), cobalt nitrate (Co(NO₃)₂), and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) are dissolved in distilled water. Citric acid (C₆H₈O₇) is added as a chelating agent in a 1:1 molar ratio with the metal ions.
-
Gel Formation: The solution is heated to approximately 80°C with continuous stirring for several hours to facilitate the formation of a homogeneous sol. The temperature is then increased to around 120°C to evaporate the solvent, resulting in a viscous gel.
-
Pyrolysis: The obtained gel is pre-heated in air at around 350°C for a few hours to decompose the organic components.
-
Calcination: The resulting precursor powder is then calcined at a higher temperature, typically around 650-750°C, for an extended period (e.g., 12 hours) in an air atmosphere to obtain the crystalline LiCoPO₄ phase.[4]
Electrochemical Characterization:
-
Electrode Preparation: The synthesized LiCoPO₄ powder is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then cast onto an aluminum foil current collector and dried under vacuum.
-
Cell Assembly: Coin-type half-cells (e.g., CR2032) are assembled in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and an appropriate electrolyte (e.g., 1M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).
-
Electrochemical Testing: The assembled cells are subjected to galvanostatic charge-discharge cycling at various C-rates to evaluate specific capacity, cycling stability, and rate capability. Cyclic voltammetry (CV) is also performed to study the redox behavior of the material.
Experimental Workflow for Cobalt Phosphate Cathode
Caption: Workflow for Cobalt Phosphate Cathode Preparation and Testing.
This compound and Cobalt-Based MOFs: An Emerging Frontier
This compound is a type of cobalt-based metal-organic framework (MOF), a class of materials constructed from metal ions or clusters linked by organic ligands.[5] While there is a lack of direct research on this compound as a primary cathode material, the broader field of cobalt-based MOFs is being explored for battery applications.[5][6] These materials are attractive due to their high porosity, tunable structures, and the presence of redox-active cobalt centers.[6][7]
Potential Performance of Cobalt-Based MOFs
The electrochemical performance of cobalt-based MOFs can vary significantly depending on the specific organic linker and the resulting crystal structure. The data presented here is for various cobalt-based MOFs and should be considered as indicative of the potential of this class of materials, rather than specific to this compound.
| MOF Material | Application | Reported Capacity | Cycling Stability | Citation |
| Co-btca | Anode | 801.3 mAh/g (initial) | 773.9 mAh/g after 200 cycles | [6] |
| Pristine Co-MOF | Cathode | 104.3 mAh/g at 0.1C | 88.3% retention after 1000 cycles | [6] |
| Ni/Co-MOF-74 | Supercapacitor | 117.0 C/g | - | [6] |
| Co-MOF/NCS composite | Supercapacitor | 1.59 F/cm² | 83.8% retention after 15,000 cycles | [8] |
It is important to note that many studies on cobalt-based MOFs have focused on their use as anode materials or in supercapacitors, where the performance metrics differ from those of cathode materials.
Experimental Protocols
Hydrothermal Synthesis of a Cobalt-Based MOF (Illustrative Example):
The synthesis of cobalt-based MOFs is often carried out using solvothermal or hydrothermal methods.
-
Reactant Solution: A cobalt salt (e.g., cobalt nitrate) and the organic linker (e.g., a dicarboxylic acid like succinic acid or a more complex ligand) are dissolved in a solvent, which can be water, an organic solvent, or a mixture.
-
Hydrothermal Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 100-200°C) for a set duration (several hours to days).
-
Product Recovery: After cooling to room temperature, the crystalline product is collected by filtration, washed with the solvent to remove unreacted precursors, and dried.
Electrochemical Characterization of MOFs:
The electrochemical testing of MOF-based electrodes follows a similar procedure to that of inorganic materials like LiCoPO₄, involving slurry preparation, electrode casting, cell assembly, and electrochemical measurements.
Logical Relationship in MOF-based Cathode Evaluation
Caption: Design and Evaluation Flow for a MOF-based Cathode.
Comparative Analysis and Future Outlook
A direct, data-driven comparison between this compound and cobalt phosphate as cathode materials is challenging due to the disparity in the research maturity of these two materials. However, a qualitative comparison based on their material class can be made.
| Feature | Cobalt Phosphate (LiCoPO₄) | This compound (as a MOF) |
| Structure | Crystalline inorganic solid (olivine) | Coordination polymer (metal-organic framework) |
| Voltage | High (~4.8 V) | Dependent on linker and structure; potentially tunable |
| Capacity | Theoretically high (~167 mAh/g) | Potentially high due to multi-electron redox, but often lower gravimetric density |
| Conductivity | Intrinsically low electronic and ionic conductivity | Generally low, can be improved by linker design or creating composites |
| Stability | Good thermal stability, but can suffer from electrolyte decomposition at high voltage | Stability in electrochemical environments is a key research challenge |
| Research Status | Well-studied, with ongoing efforts for performance enhancement | Exploratory, with most research on related cobalt-based MOFs |
Cobalt Phosphate: The primary advantages of LiCoPO₄ are its high voltage and theoretical energy density. The main hurdles to its commercialization are its poor conductivity and the instability of electrolytes at its high operating potential. Future research will likely continue to focus on nanostructuring, surface coatings, and electrolyte additives to overcome these limitations.
This compound and MOFs: The potential advantages of using a MOF like this compound as a cathode material lie in the vast design space offered by the selection of organic linkers. This could allow for the tuning of electrochemical properties and the creation of porous structures that may facilitate ion transport. However, significant challenges remain, including their typically low electronic conductivity, structural stability during cycling, and lower volumetric energy density compared to dense inorganic materials.
Conclusion
Cobalt phosphate (LiCoPO₄) is a well-defined, high-potential cathode material that is a few breakthroughs away from practical application in high-energy-density lithium-ion batteries. In contrast, this compound represents a more nascent and speculative path within the broader and rapidly developing field of MOFs for energy storage. While direct experimental data for this compound as a battery cathode is currently lacking, the exploration of cobalt-based MOFs suggests a promising, albeit challenging, avenue for future cathode material design. Further research, including the synthesis of this compound nanomaterials and a thorough investigation of their electrochemical properties, is necessary to ascertain their true potential in battery technology.
References
- 1. electrochem.org [electrochem.org]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. Understanding and development of olivine LiCoPO4 cathode materials for lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. Cobalt-based metal–organic frameworks as functional materials for battery applications - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Proper Disposal of Cobalt Succinate: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of cobalt succinate (B1194679) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
Cobalt succinate, like other cobalt compounds, is recognized for its potential health and environmental hazards. Proper handling and disposal are paramount to mitigate risks of exposure and contamination. This guide provides a step-by-step operational plan for the safe management and disposal of this compound waste.
I. Hazard Identification and Safety Precautions
Potential Hazards Include:
-
Skin and eye irritation.
-
May cause an allergic skin reaction.
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Suspected of causing genetic defects.
-
May cause cancer by inhalation.
-
May damage fertility or the unborn child.
-
Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
II. Quantitative Data
The following table summarizes the available physical and chemical data for this compound.
| Property | Value |
| CAS Number | 3267-76-3[1][2][3] |
| Molecular Formula | C₄H₄CoO₄[1] |
| Molecular Weight | 175.01 g/mol [1][2] |
| Appearance | Solid (specific color not detailed) |
| Solubility | Data not available |
III. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
IV. Experimental Protocol: In-Lab Precipitation of this compound Waste
For aqueous solutions of this compound, precipitation can be an effective method to convert the soluble cobalt into a more easily manageable solid form. This protocol outlines the steps for precipitating cobalt ions as either cobalt(II) hydroxide (B78521) or cobalt(II) carbonate.
Materials:
-
Aqueous this compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) OR Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)
-
pH indicator paper or a pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Spatula
-
Wash bottle with deionized water
-
Labeled hazardous waste container for the solid precipitate
Procedure:
-
Preparation:
-
Place the aqueous this compound waste in a beaker or flask on a stir plate.
-
Begin stirring the solution.
-
-
Precipitation:
-
For Cobalt(II) Hydroxide: Slowly add the sodium hydroxide solution dropwise to the stirring this compound solution. A precipitate will begin to form.[4][5][6]
-
For Cobalt(II) Carbonate: Slowly add the sodium carbonate solution to the stirring this compound solution. A precipitate will form.[7][8][9][10]
-
Monitor the pH of the solution periodically. Continue adding the precipitating agent until the pH is between 8 and 9 to ensure maximum precipitation of cobalt.[10]
-
-
Digestion and Settling:
-
Once the desired pH is reached, stop adding the precipitating agent.
-
Allow the mixture to stir for an additional 10-15 minutes to "digest" the precipitate, which can improve its filterability.
-
Turn off the stir plate and allow the precipitate to settle.
-
-
Separation:
-
Carefully decant the supernatant (the clear liquid above the solid). The supernatant may be neutralized and disposed of down the drain if local regulations permit and it does not contain other hazardous materials. Otherwise, it should also be collected as hazardous waste.
-
Set up the filtration apparatus.
-
Transfer the precipitate to the filter paper in the Buchner funnel and apply a vacuum to remove the remaining liquid.
-
-
Washing:
-
Wash the precipitate on the filter paper with a small amount of deionized water to remove any soluble impurities.
-
-
Collection and Disposal:
-
Allow the precipitate to air-dry in the funnel or transfer it to a watch glass to dry in a fume hood.
-
Once dry, carefully scrape the solid cobalt hydroxide or cobalt carbonate into a clearly labeled hazardous waste container.
-
The container should be labeled as "Hazardous Waste: Solid Cobalt Compound (Hydroxide/Carbonate)".
-
Store the container in a designated hazardous waste accumulation area until it is collected by a licensed disposal service.
-
Note: The presence of succinate ions in the solution is not expected to interfere with the precipitation of cobalt hydroxide or carbonate. However, it is always good practice to perform a small-scale test precipitation first to ensure the desired outcome.
V. Spill and Emergency Procedures
In the event of a spill of solid this compound or a solution containing it:
-
Evacuate: Clear the immediate area of all personnel not involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, avoid raising dust.
-
Clean-up:
-
Wearing appropriate PPE, carefully scoop the solid material or the absorbent containing the liquid into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Dispose: All materials used for cleanup (absorbent, paper towels, gloves, etc.) must be disposed of as hazardous waste.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3267-76-3,this compound [lookchemicals.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Aqueous Reactions: Sodium Hydroxide [chemedx.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Carbonate Precipitates | Department of Chemistry | University of Washington [chem.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cobalt Succinate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cobalt succinate (B1194679), including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Cobalt succinate, like other cobalt compounds, requires careful handling due to its potential health hazards. Inhalation of cobalt dust can lead to respiratory irritation and sensitization, while skin contact may cause allergic reactions.[1][2] Long-term exposure has been associated with more severe health effects.[2] Therefore, adherence to strict safety protocols is crucial.
Occupational Exposure Limits for Cobalt
Regulatory bodies worldwide have established occupational exposure limits (OELs) for cobalt and its compounds to protect workers. These limits, which represent the maximum permissible concentration of a substance in the workplace air, are crucial for assessing and controlling exposure.
| Regulatory Body | Exposure Limit (Time-Weighted Average) | Notes |
| OSHA (PEL) | 0.1 mg/m³ | Permissible Exposure Limit (8-hour)[3] |
| NIOSH (REL) | 0.05 mg/m³ | Recommended Exposure Limit (10-hour) |
| ACGIH (TLV) | 0.02 mg/m³ | Threshold Limit Value (8-hour) |
| EU (OEL) | 0.01 mg/m³ (inhalable fraction), 0.0025 mg/m³ (respirable fraction) | New EU-wide Occupational Exposure Limits |
Note: It is critical to consult your institution's specific safety guidelines and local regulations, as they may differ.
Operational Plan for Handling this compound
This section outlines a step-by-step protocol for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of inhalation.[4]
-
Ventilation: Ensure adequate ventilation is in place. Use local exhaust ventilation to control airborne dust.[3][4]
-
Emergency Equipment: An eyewash station and an emergency shower should be readily accessible in the immediate work area.[5]
-
Gather Materials: Before starting, ensure all necessary equipment, including personal protective equipment (PPE), is available and in good condition.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles with side shields are required.[3] A face shield should be worn in situations where splashing is a risk.
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is required.[1][4] The type of respirator should be selected based on the potential exposure levels.
Handling Procedures
-
Avoid Dust Formation: Handle this compound carefully to avoid generating dust.[4]
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Spills: In the event of a spill, evacuate the area if necessary.[5] Wear appropriate PPE and clean the spill using a HEPA-filtered vacuum or by carefully wet-wiping. Avoid dry sweeping, which can disperse dust into the air.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[5] Do not eat, drink, or smoke in areas where chemicals are handled.[5]
Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste is generally considered hazardous waste.
-
Waste Collection:
-
Collect all solid this compound waste and any materials used for cleaning up spills (e.g., contaminated wipes, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
